molecular formula C9H16 B3343059 1,5,5-Trimethylcyclohexene CAS No. 503-46-8

1,5,5-Trimethylcyclohexene

Cat. No.: B3343059
CAS No.: 503-46-8
M. Wt: 124.22 g/mol
InChI Key: CHOOCIQDWNAXQQ-UHFFFAOYSA-N
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Description

1,5,5-Trimethylcyclohexene is a useful research compound. Its molecular formula is C9H16 and its molecular weight is 124.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,5,5-trimethylcyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h5H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CHOOCIQDWNAXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CCCC(C1)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40867679
Record name Cyclohexene, trimethyl-
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Molecular Weight

124.22 g/mol
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CAS No.

503-46-8, 68555-95-3
Record name 1,5,5-Trimethylcyclohexene
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Record name 1,5,5-Trimethylcyclohexene
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Record name Cyclohexene, trimethyl-
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Record name Cyclohexene, trimethyl-
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Record name Cyclohexene, trimethyl-
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Record name Trimethylcyclohexene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,5,5-Trimethylcyclohexene from Isophorone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,5,5-trimethylcyclohexene from isophorone (B1672270), a key transformation in organic synthesis. This document details the primary synthetic routes, providing in-depth experimental protocols, quantitative data, and a discussion of the underlying chemical principles. The information is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively carry out this conversion.

Introduction

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is a readily available and versatile α,β-unsaturated ketone. Its conversion to this compound involves the complete reduction of the carbonyl group to a methylene (B1212753) group. This transformation is valuable for the synthesis of various organic molecules where the cyclohexene (B86901) moiety serves as a crucial building block. The two principal methods for achieving this are the Wolff-Kishner reduction and the reduction of the corresponding tosylhydrazone derivative. This guide will explore both pathways in detail.

Synthetic Pathways

The synthesis of this compound from isophorone can be effectively achieved through two primary routes:

  • Route A: Wolff-Kishner Reduction: This classic organic reaction involves the direct reduction of the carbonyl group of isophorone using hydrazine (B178648) hydrate (B1144303) in the presence of a strong base at elevated temperatures.

  • Route B: Tosylhydrazone Reduction: This two-step process involves the initial formation of a tosylhydrazone from isophorone and tosylhydrazine, followed by reduction of the tosylhydrazone to the desired alkene.

The overall transformation is depicted in the following reaction scheme:

reaction_scheme cluster_start cluster_end cluster_route_a Route A: Wolff-Kishner Reduction cluster_route_b Route B: Tosylhydrazone Reduction isophorone Isophorone isophorone_a Isophorone isophorone_b Isophorone product This compound product_a This compound isophorone_a->product_a Direct Reduction reagents_a H₂NNH₂·H₂O, KOH High Temperature tosylhydrazone Isophorone Tosylhydrazone isophorone_b->tosylhydrazone Formation product_b This compound tosylhydrazone->product_b Reduction reagents_b1 TsNHNH₂ reagents_b2 NaBH₄ or NaBH₃CN

Caption: Synthetic routes from isophorone to this compound.

Experimental Protocols

Route A: Wolff-Kishner Reduction (Huang-Minlon Modification)

The Huang-Minlon modification of the Wolff-Kishner reduction is a one-pot procedure that offers improved yields and shorter reaction times compared to the original method.[1] This method is generally effective for the reduction of ketones to their corresponding alkanes.

Experimental Workflow:

wolff_kishner_workflow start Start reactants Combine Isophorone, Hydrazine Hydrate, and Potassium Hydroxide (B78521) in Diethylene Glycol start->reactants reflux1 Heat to Reflux (~1-2 hours) reactants->reflux1 distill Remove Water and Excess Hydrazine by Distillation reflux1->distill reflux2 Increase Temperature and Reflux (~3-5 hours) distill->reflux2 cool Cool Reaction Mixture reflux2->cool workup Acidify with HCl and Extract with Ether cool->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry purify Purify by Distillation dry->purify end This compound purify->end

Caption: Workflow for the Wolff-Kishner reduction of isophorone.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a distillation head and a reflux condenser, combine isophorone (1.0 eq), diethylene glycol (as solvent), potassium hydroxide (4.0-5.0 eq), and hydrazine hydrate (3.0-4.0 eq).

  • Initial Reflux: Heat the mixture to reflux for 1-2 hours. During this time, the hydrazone of isophorone is formed in situ.

  • Distillation: Remove the reflux condenser and arrange for distillation. Heat the reaction mixture to distill off water and excess hydrazine. This allows the reaction temperature to rise.

  • Final Reflux: Once the temperature of the reaction mixture reaches approximately 190-200 °C, reattach the reflux condenser and continue to heat at this temperature for an additional 3-5 hours. The evolution of nitrogen gas should be observed.

  • Work-up: Cool the reaction mixture to room temperature. Cautiously acidify the mixture with dilute hydrochloric acid and extract the product with diethyl ether or pentane.

  • Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield this compound.

Discussion of Side Reactions:

The Wolff-Kishner reduction of α,β-unsaturated ketones like isophorone can sometimes lead to side products. Potential side reactions include the formation of azines and pyrazolines.[2] The Huang-Minlon modification, by removing water, helps to minimize azine formation. Careful control of the reaction temperature is also crucial to avoid unwanted rearrangements.

Route B: Reduction of Isophorone Tosylhydrazone

This two-step method offers a milder alternative to the high temperatures required for the Wolff-Kishner reduction. The reduction of tosylhydrazones can be achieved with various reducing agents, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices.[3]

Experimental Workflow:

tosylhydrazone_workflow cluster_step1 Step 1: Tosylhydrazone Formation cluster_step2 Step 2: Reduction start1 Start reactants1 Combine Isophorone and Tosylhydrazine in a Suitable Solvent (e.g., Methanol) start1->reactants1 reflux1 Heat to Reflux (~3 hours) reactants1->reflux1 cool1 Cool to Room Temperature reflux1->cool1 isolate1 Isolate Isophorone Tosylhydrazone (e.g., by filtration) cool1->isolate1 end1 Isophorone Tosylhydrazone isolate1->end1 start2 Isophorone Tosylhydrazone reactants2 Suspend Tosylhydrazone in Solvent and Add Reducing Agent (e.g., NaBH₄) start2->reactants2 reflux2 Heat to Reflux (~8 hours) reactants2->reflux2 cool2 Cool and Quench Reaction reflux2->cool2 workup2 Extract with Ether cool2->workup2 purify2 Purify by Chromatography or Distillation workup2->purify2 end2 This compound purify2->end2

Caption: Workflow for the synthesis of this compound via tosylhydrazone reduction.

Detailed Protocol:

Step 1: Formation of Isophorone Tosylhydrazone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isophorone (1.0 eq) and tosylhydrazine (1.1 eq) in a suitable solvent such as methanol (B129727) or ethanol.

  • Reaction: Heat the mixture to reflux for approximately 3 hours.

  • Isolation: Cool the reaction mixture to room temperature. The tosylhydrazone may precipitate out of the solution. If so, collect the solid by filtration and wash with cold solvent. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

Step 2: Reduction of Isophorone Tosylhydrazone

  • Reaction Setup: Suspend the prepared isophorone tosylhydrazone (1.0 eq) in a suitable solvent (e.g., methanol or tetrahydrofuran) in a round-bottom flask with a reflux condenser.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (excess, e.g., 4-5 eq) portion-wise to the suspension.

  • Reaction: Heat the mixture to reflux for several hours (typically 8 hours or until the reaction is complete as monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench any excess reducing agent with a dilute acid (e.g., 2 M HCl). Remove the solvent under reduced pressure.

  • Extraction and Purification: Add water to the residue and extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, the crude product can be purified by column chromatography or distillation to afford this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, product, and the synthetic routes.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
IsophoroneC₉H₁₄O138.21215
This compoundC₉H₁₆124.22130-132

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Peaks/Shifts
¹H NMR (CDCl₃) δ ~5.3 ppm (m, 1H, vinylic C-H), ~1.9 ppm (m, 2H, allylic CH₂), ~1.6 ppm (s, 3H, vinylic CH₃), ~1.4 ppm (m, 2H, CH₂), ~0.9 ppm (s, 6H, gem-dimethyl)
¹³C NMR δ ~134 ppm (quaternary vinylic C), ~121 ppm (vinylic C-H), ~45 ppm (CH₂), ~34 ppm (quaternary C), ~31 ppm (CH₂), ~28 ppm (gem-dimethyl), ~23 ppm (vinylic CH₃)
IR (neat) ν ~3020 cm⁻¹ (vinylic C-H stretch), ~2950-2860 cm⁻¹ (aliphatic C-H stretch), ~1670 cm⁻¹ (C=C stretch)

Table 3: Comparison of Synthetic Routes

FeatureWolff-Kishner ReductionTosylhydrazone Reduction
Number of Steps One-potTwo steps
Reaction Conditions Harsh (high temperature, strong base)Milder (moderate temperature)
Reagents Hydrazine hydrate, KOH/NaOHTosylhydrazine, NaBH₄/NaBH₃CN
Potential Side Reactions Azine formation, pyrazolinesIncomplete reduction, potential for rearrangements depending on substrate
Substrate Scope Broad for many ketones, but can be problematic for base-sensitive substratesGood for base-sensitive substrates, may be sluggish for highly hindered ketones
Reported Yield Generally good, but can be variable depending on the substrate and specific conditions.Can be high, often with good purity.

Conclusion

The synthesis of this compound from isophorone is a practical and valuable transformation in organic synthesis. Both the Wolff-Kishner reduction and the reduction of the tosylhydrazone offer viable pathways to the desired product. The choice of method will depend on the specific requirements of the synthesis, including the scale of the reaction, the availability of reagents, and the presence of other functional groups in the molecule. The Wolff-Kishner reduction, particularly the Huang-Minlon modification, provides a direct, one-pot route, while the tosylhydrazone reduction offers a milder alternative. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully implement these synthetic strategies.

References

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1,5,5-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1,5,5-trimethylcyclohexene, a trisubstituted cyclic alkene. The document details its physical and spectroscopic properties, offering a foundation for its identification and characterization. A significant focus is placed on its chemical reactivity, exploring key reactions such as electrophilic additions, oxidation, and reduction. While specific experimental data for this isomer is limited in publicly accessible literature, this guide extrapolates from the established principles of alkene chemistry and data from related isomers to provide a predictive framework for its behavior. This guide also outlines a plausible synthetic route and proposes experimental protocols. Visual aids in the form of reaction mechanisms and workflow diagrams are provided to enhance understanding.

Chemical and Physical Properties

This compound is a cyclic hydrocarbon with the molecular formula C₉H₁₆.[1] Its structure consists of a cyclohexene (B86901) ring substituted with three methyl groups, two of which are attached to the same carbon atom (C5), and one is at the double bond (C1). This substitution pattern significantly influences its physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₆[1]
Molar Mass 124.22 g/mol [1]
Density 0.7981 g/cm³ (estimate)[1]
Boiling Point 151.06 °C (estimate)[1]
Melting Point -91.55 °C (estimate)[1]
CAS Number 503-46-8

Spectroscopic Characterization

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show a characteristic signal for the vinylic proton on the trisubstituted double bond. The methyl groups will appear as distinct singlets or doublets depending on their position and coupling.

  • ¹³C NMR: The spectrum will display unique signals for each carbon atom in the molecule, with the olefinic carbons appearing in the characteristic downfield region for sp² hybridized carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for cyclic alkenes.[2][3]

  • C-H stretch (sp²): A band is expected above 3000 cm⁻¹ corresponding to the stretching of the C-H bond on the double bond.[4]

  • C-H stretch (sp³): Bands will appear below 3000 cm⁻¹ due to the C-H stretching of the methyl and methylene (B1212753) groups.[4]

  • C=C stretch: A medium intensity band is anticipated in the region of 1640-1680 cm⁻¹ for the trisubstituted carbon-carbon double bond.[3][5]

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the electron-rich carbon-carbon double bond, making it susceptible to attack by electrophiles.[6]

Electrophilic Addition Reactions

As a trisubstituted alkene, this compound is expected to readily undergo electrophilic addition reactions. The regioselectivity of these reactions will follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form a more stable tertiary carbocation intermediate.

Diagram 1: General Mechanism of Electrophilic Addition

electrophilic_addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Alkene This compound Carbocation Tertiary Carbocation Alkene->Carbocation + E⁺ EX E-X Product Addition Product Carbocation->Product + X⁻

Caption: Electrophilic addition to this compound.

Oxidation Reactions

The double bond in this compound is susceptible to oxidation by various reagents, leading to different products depending on the reaction conditions.

Ozonolysis of this compound, followed by a reductive workup (e.g., with dimethyl sulfide), is expected to cleave the double bond and yield a keto-aldehyde.[7][8]

Diagram 2: Ozonolysis of this compound

ozonolysis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alkene This compound Ozonide Ozonide Alkene->Ozonide 1. O₃ Ozone O₃ Product Keto-aldehyde Ozonide->Product 2. Reductive Workup

Caption: Ozonolysis reaction of this compound.

Oxidation with cold, dilute potassium permanganate (B83412) is expected to yield a syn-diol.[9][10] Under hot, acidic, or basic conditions, oxidative cleavage of the double bond will occur, leading to a ketone and a carboxylic acid.[11][12]

Reduction Reactions: Catalytic Hydrogenation

Catalytic hydrogenation of this compound over a metal catalyst (e.g., Pt, Pd, or Ni) will reduce the double bond to a single bond, yielding 1,1,3-trimethylcyclohexane.[13][14] Due to the steric hindrance of the tetrasubstituted alkene, this reaction may require more forcing conditions compared to less substituted alkenes.[1]

Diagram 3: Catalytic Hydrogenation

hydrogenation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkene This compound Alkane 1,1,3-Trimethylcyclohexane Alkene->Alkane H2 H₂ H2->Alkane Catalyst Pt, Pd, or Ni Catalyst->Alkane

Caption: Catalytic hydrogenation of this compound.

Synthesis

A plausible and common method for the synthesis of trisubstituted cyclohexene derivatives is through the dehydration of a corresponding tertiary alcohol. This compound could be synthesized from isophorone (B1672270), a readily available industrial chemical.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from isophorone (3,5,5-trimethyl-2-cyclohexen-1-one).

  • Reduction of the carbonyl group: The ketone functionality of isophorone can be selectively reduced to a tertiary alcohol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

  • Dehydration of the tertiary alcohol: The resulting alcohol can then be dehydrated under acidic conditions (e.g., using sulfuric acid or phosphoric acid) to yield this compound as the major product, following Zaitsev's rule.

Diagram 4: Proposed Synthesis of this compound

synthesis_workflow Isophorone Isophorone Tertiary_Alcohol 1,5,5-Trimethylcyclohex-2-en-1-ol Isophorone->Tertiary_Alcohol 1. Reduction (e.g., NaBH₄) Target_Molecule This compound Tertiary_Alcohol->Target_Molecule 2. Dehydration (e.g., H₂SO₄)

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol

Step 1: Reduction of Isophorone

  • Dissolve isophorone in a suitable solvent (e.g., methanol (B129727) or ethanol) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Step 2: Dehydration of 1,5,5-Trimethylcyclohex-2-en-1-ol

  • Place the crude alcohol in a distillation apparatus.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid).

  • Heat the mixture to induce dehydration and distill the resulting alkene.

  • Wash the distillate with a dilute sodium bicarbonate solution and then with water to remove any residual acid.

  • Dry the organic layer and redistill to obtain pure this compound.

Conclusion

This compound is a trisubstituted cyclic alkene with reactivity characteristic of its functional group. It is expected to undergo electrophilic addition, oxidation, and reduction reactions at the carbon-carbon double bond. While specific experimental data for this particular isomer is not abundant in the literature, its chemical behavior can be reliably predicted based on established principles of organic chemistry. The proposed synthetic route from isophorone offers a practical approach for its preparation in a laboratory setting. This guide provides a foundational understanding for researchers and professionals working with this and related chemical structures.

References

Spectroscopic Profile of 1,5,5-Trimethylcyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5,5-trimethylcyclohexene, a valuable compound in organic synthesis and fragrance chemistry. This document presents available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and data interpretation. Due to the limited availability of public experimental spectra for this compound, this guide incorporates predicted data to provide a thorough analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR data for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
=C-H (C2-H)~5.3 - 5.5Triplet
-CH₃ (C1-CH₃)~1.6 - 1.7Singlet
-CH₂- (C3)~1.9 - 2.1Multiplet
-CH₂- (C4)~1.4 - 1.6Multiplet
-CH₂- (C6)~1.2 - 1.4Multiplet
-C(CH₃)₂ (C5-CH₃)~0.9 - 1.0Singlet
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1~130 - 135
C2~120 - 125
C3~30 - 35
C4~35 - 40
C5~30 - 35
C6~45 - 50
C1-CH₃~20 - 25
C5-(CH₃)₂~25 - 30

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic peaks for its alkene and alkane functionalities.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (sp² C-H)~3020 - 3050Medium
C-H stretch (sp³ C-H)~2850 - 2960Strong
C=C stretch~1640 - 1680Medium
CH₂ bend~1450 - 1470Medium
CH₃ bend~1365 - 1385Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak and various fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Relative Intensity (%)Possible Fragment Ion
124High[M]⁺ (Molecular Ion)
109High[M - CH₃]⁺
82MediumRetro-Diels-Alder fragmentation
67MediumFurther fragmentation

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a volatile liquid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

IR Spectroscopy
  • Sample Preparation: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

  • Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.

  • Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Inject a small amount of a dilute solution of this compound in a volatile solvent (e.g., hexane) into the gas chromatograph (GC) coupled to the mass spectrometer (MS).

  • Ionization: Utilize electron ionization (EI) as the standard method.

  • Data Acquisition: The mass spectrometer will separate the ions based on their mass-to-charge ratio and generate a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a Liquid Sample cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Prep Prepare Sample Solution NMR NMR Spectroscopy Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Process Raw Data NMR->Process IR->Process MS->Process Interpret Interpret Spectra Process->Interpret Structure Structure Elucidation Interpret->Structure

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation of this compound

MS_Fragmentation Predicted Mass Spectrometry Fragmentation of this compound M [C₉H₁₆]⁺˙ m/z = 124 M_minus_CH3 [C₈H₁₃]⁺ m/z = 109 M->M_minus_CH3 - CH₃˙ RDA [C₆H₁₀]⁺˙ m/z = 82 M->RDA Retro-Diels-Alder Fragment2 [C₅H₇]⁺ m/z = 67 M_minus_CH3->Fragment2 - C₃H₆

Caption: Predicted fragmentation of this compound.

An In-depth Technical Guide to the Isomers of Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of trimethylcyclohexene, molecules of interest in organic synthesis and medicinal chemistry. Due to their varied substitution patterns and stereochemistry, these isomers exhibit distinct physical, chemical, and spectroscopic properties. This document outlines the structures of key isomers, summarizes their quantitative data, presents detailed experimental protocols for their synthesis and characterization, and visualizes a representative synthetic workflow.

Introduction to Trimethylcyclohexene Isomers

Trimethylcyclohexene (C₉H₁₆) exists in numerous isomeric forms, which are categorized based on the position of the three methyl groups and the double bond within the cyclohexene (B86901) ring. These isomers can be further classified as positional isomers and stereoisomers (diastereomers and enantiomers). The structural diversity of these compounds leads to a range of chemical reactivity and physical properties, making them valuable synthons in the development of novel chemical entities. This guide focuses on several prominent positional isomers, detailing their properties and synthesis.

Positional Isomers and Their Properties

The location of the methyl groups and the double bond on the cyclohexene ring defines the positional isomers. The following sections provide available data for several of these isomers.

Table of Physical Properties
IsomerIUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
1,3,3-Trimethylcyclohexene 1,3,3-Trimethylcyclohexene503-47-9124.22---
1,4,5-Trimethylcyclohexene 1,4,5-Trimethylcyclohexene20030-32-4124.22144.85[1]--
1,6,6-Trimethylcyclohexene 1,6,6-Trimethylcyclohexene69745-49-9124.22138.8[2]0.795[2]1.441[2]
3,4,5-Trimethylcyclohexene 3,4,5-Trimethylcyclohexene-124.22---
3,5,5-Trimethylcyclohexene 3,5,5-Trimethylcyclohexene933-12-0124.22133.61 (estimate)[3]0.7934 (estimate)[3]1.4524 (estimate)[3]
(3S,6R)-1,3,6-Trimethylcyclohexene (3S,6R)-1,3,6-trimethylcyclohexene-124.22---
(3S,4R)-1,3,4-Trimethylcyclohexene (3S,4R)-1,3,4-trimethylcyclohexene87954-38-9124.22---

Experimental Protocols

Detailed experimental protocols for the synthesis of every trimethylcyclohexene isomer are not widely published. However, general methods for the synthesis of substituted cyclohexenes can be adapted. A common and effective method is the dehydration of a corresponding trimethylcyclohexanol (B73185).

General Protocol for the Synthesis of Trimethylcyclohexenes via Dehydration of Trimethylcyclohexanols

This protocol describes a general procedure for the acid-catalyzed dehydration of a trimethylcyclohexanol to yield the corresponding trimethylcyclohexene. The specific starting alcohol will determine the resulting isomer mixture.

Materials:

  • Appropriate trimethylcyclohexanol (e.g., 1,3,3-trimethylcyclohexanol for the synthesis of 1,3,3-trimethylcyclohexene)

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution

  • Diethyl ether or other suitable organic solvent

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle or oil bath

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: Place the chosen trimethylcyclohexanol into a round-bottom flask with a few boiling chips.

  • Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol with gentle swirling. The reaction is typically exothermic.

  • Dehydration: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle or oil bath. The lower-boiling alkene and water will co-distill.

  • Work-up:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with water and then with brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Decant or filter the dried organic layer into a clean, dry round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • The crude trimethylcyclohexene can be further purified by fractional distillation to separate any isomeric products and unreacted starting material.

Characterization: The structure and purity of the synthesized trimethylcyclohexene isomers should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a trimethylcyclohexene isomer from its corresponding trimethylcyclohexanol.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Start: Trimethylcyclohexanol + Acid Catalyst reaction Heating and Distillation start->reaction 1. Dehydration distillate Collect Distillate (Alkene + Water) reaction->distillate 2. Co-distillation neutralization Neutralize with NaHCO3 soln. distillate->neutralization 3. Transfer to Separatory Funnel washing Wash with Water and Brine neutralization->washing 4. Aqueous Washes drying Dry with Anhydrous Na2SO4 washing->drying 5. Removal of Water evaporation Solvent Removal (Rotovap) drying->evaporation 6. Transfer Dried Organic Layer purification Fractional Distillation evaporation->purification 7. Crude Product characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization 8. Purity Check final_product Pure Trimethylcyclohexene Isomer characterization->final_product

Caption: Generalized workflow for the synthesis of trimethylcyclohexene isomers.

Conclusion

This technical guide provides a foundational understanding of the isomers of trimethylcyclohexene for professionals in the fields of chemical research and drug development. The provided data, while not exhaustive for all isomers, offers a starting point for further investigation. The generalized experimental protocol and workflow diagram serve as practical guides for the synthesis and purification of these valuable chemical compounds. Further research is warranted to fully characterize the complete range of trimethylcyclohexene isomers and explore their potential applications.

References

The Elusive Presence of 1,5,5-Trimethylcyclohexene and its Isomer in Essential Oils: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of 1,5,5-trimethylcyclohexene and its structurally related isomer, 1,5,5-trimethyl-6-methylene-cyclohexene (B13795355), within the complex matrices of essential oils. While direct evidence for the widespread natural occurrence of this compound is limited, with some sources indicating it is not found in nature, its isomer offers a tangible point of investigation, having been identified in specific plant-derived aromatic extracts. This document provides a consolidated overview of the available quantitative data, experimental methodologies for analysis, and a plausible biosynthetic pathway.

Quantitative Data on 1,5,5-Trimethyl-6-methylene-cyclohexene

The primary source reporting the presence of a trimethylcyclohexene isomer is the essential oil of Glycosmis pentaphylla. However, the reported concentration of 1,5,5-trimethyl-6-methylene-cyclohexene exhibits significant variation across different studies, likely due to factors such as geographical origin of the plant material, harvesting time, and the specific analytical methods employed. The available quantitative data is summarized in the table below.

Plant SourcePlant PartCompound NameConcentration (%)Reference
Glycosmis pentaphylla (Retz.) CorreaFresh Leaves1,5,5-Trimethyl-6-methylene-cyclohexeneNot specified, listed as a minor component[1][2]
Glycosmis pentaphyllaLeaves1,5,5-trimethyl-6-(3-methyl-buta-1,3-dienyl)-cyclohexane0.21[3][4]

Note: The compound listed in the second entry has a different substituent at the 6-position.

Experimental Protocols

The identification and quantification of volatile compounds like trimethylcyclohexene isomers in essential oils are predominantly carried out using a combination of hydrodistillation for extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

Essential Oil Extraction: Hydrodistillation

A common method for extracting essential oils from plant material is hydrodistillation, often utilizing a Clevenger-type apparatus.

  • Apparatus: Clevenger-type hydrodistillator.

  • Procedure:

    • Fresh or dried plant material (e.g., leaves of Glycosmis pentaphylla) is placed in a round-bottom flask.

    • The flask is filled with a sufficient volume of distilled water to submerge the plant material.

    • The apparatus is assembled, and the water is heated to boiling.

    • The steam, carrying the volatile essential oil components, rises and is condensed in a condenser.

    • The condensed liquid, a mixture of water and essential oil, is collected in a graduated burette, where the oil, being less dense, separates from the water.

    • The distillation process is typically carried out for a period of 3-4 hours to ensure complete extraction of the volatile components.

    • The collected essential oil is then dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at a low temperature (e.g., 4°C) prior to analysis.[3]

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying the individual chemical constituents of an essential oil.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Typical GC Conditions:

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: An initial temperature of around 60-70°C, held for a few minutes, followed by a ramp up to a final temperature of 240-280°C at a rate of 3-5°C/min.

    • Injection Mode: Split injection with a split ratio of, for example, 1:50 or 1:100.

  • Typical MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Compound Identification: The identification of 1,5,5-trimethyl-6-methylene-cyclohexene and other components is achieved by comparing their mass spectra and retention indices with those of authentic standards and/or with data from mass spectral libraries such as NIST and Wiley.[1][5]

  • Quantification: The relative percentage of each compound is typically calculated from the peak area in the total ion chromatogram without the use of a correction factor. For more accurate quantification, a calibration curve with an authentic standard would be required.[1]

Biosynthetic Pathway

1,5,5-Trimethyl-6-methylene-cyclohexene is a monoterpene. Monoterpenes are synthesized in plants from the precursor geranyl pyrophosphate (GPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The cyclization of GPP, or its isomer linalyl pyrophosphate (LPP), by specific terpene synthases leads to the formation of various cyclic monoterpenes. The formation of 1,5,5-trimethyl-6-methylene-cyclohexene is likely a result of the cyclization of an acyclic precursor like β-myrcene.

Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP Myrcene β-Myrcene GPP->Myrcene Myrcene Synthase Cyclic_Intermediate Carbocation Intermediate Myrcene->Cyclic_Intermediate Cyclization Target 1,5,5-Trimethyl- 6-methylene-cyclohexene Cyclic_Intermediate->Target Deprotonation

Caption: Generalized biosynthetic pathway of 1,5,5-trimethyl-6-methylene-cyclohexene.

The experimental workflow for the analysis of essential oils can be visualized as a sequential process, starting from the plant material and ending with the identification and quantification of the chemical constituents.

Experimental_Workflow Plant Plant Material (e.g., Glycosmis pentaphylla leaves) Hydrodistillation Hydrodistillation Plant->Hydrodistillation EO Essential Oil Hydrodistillation->EO GCMS GC-MS Analysis EO->GCMS Data_Analysis Data Analysis (Mass Spectra & Retention Indices) GCMS->Data_Analysis Identification Compound Identification & Quantification Data_Analysis->Identification

Caption: Experimental workflow for essential oil analysis.

References

Thermochemical Profile of 1,5,5-Trimethylcyclohexene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available thermochemical data for 1,5,5-trimethylcyclohexene (C₉H₁₆, CAS No: 503-46-8). The information compiled herein is intended to be a valuable resource for professionals in research, science, and drug development who require accurate thermodynamic values for this compound. This document summarizes key quantitative data, outlines relevant experimental methodologies, and presents visualizations of the primary thermochemical reaction.

Core Thermochemical Data

Table 1: Enthalpy of Combustion and Formation of this compound

PropertyStateValue (kJ/mol)MethodReference
Standard Enthalpy of Combustion (ΔcH°)Liquid-5595.7Combustion CalorimetryRoth-Greifswald, 1911[1]
Standard Enthalpy of Formation (ΔfH°)Liquid-233Calculation from ΔcH°NIST[1]

Note: The enthalpy of formation was calculated by NIST based on the experimental enthalpy of combustion data.[1]

Experimental Protocols

A detailed experimental protocol from the original 1911 study by Roth-Greifswald is not available. However, the determination of the enthalpy of combustion for a liquid organic compound like this compound is typically performed using bomb calorimetry. A general procedure for this well-established technique is outlined below.

Determination of Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of combustion is determined by measuring the heat released when a substance is completely burned in a constant-volume container, known as a bomb calorimeter.

Methodology Outline:

  • Sample Preparation: A precise mass of the liquid sample (this compound) is placed in a crucible within the calorimeter's bomb. A fuse wire is positioned to be in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen to ensure complete combustion.

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water surrounding the bomb is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The heat capacity of the calorimeter system is predetermined by burning a substance with a known heat of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated using the measured temperature change, the heat capacity of the calorimeter, and the mass of the sample. Corrections are applied for the heat of ignition and any side reactions, such as the formation of nitric acid from residual nitrogen in the bomb.

Visualizations

To aid in the understanding of the thermochemical processes, the following diagrams illustrate the combustion reaction and the general workflow for its experimental determination.

Combustion_Reaction C9H16 (l) C9H16 (l) Reactants C9H16 (l)->Reactants O2 (g) O2 (g) O2 (g)->Reactants CO2 (g) CO2 (g) H2O (l) H2O (l) Products Reactants->Products ΔcH° = -5595.7 kJ/mol Products->CO2 (g) Products->H2O (l)

Combustion reaction of this compound.

Bomb_Calorimetry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample_Weighing Weigh Sample Bomb_Assembly Assemble Bomb Sample_Weighing->Bomb_Assembly Pressurization Pressurize with O2 Bomb_Assembly->Pressurization Calorimeter_Setup Submerge in Water Pressurization->Calorimeter_Setup Ignition Ignite Sample Calorimeter_Setup->Ignition Temp_Monitoring Monitor Temperature Ignition->Temp_Monitoring Data_Collection Collect T vs. Time Data Temp_Monitoring->Data_Collection Calculation Calculate Heat Released Data_Collection->Calculation Enthalpy_Determination Determine ΔcH° Calculation->Enthalpy_Determination

Workflow for Bomb Calorimetry.

References

An In-depth Technical Guide to 1,5,5-Trimethylcyclohexene: Synthesis, Characterization, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5,5-trimethylcyclohexene (CAS No. 503-46-8), a substituted cycloalkene. Due to a notable lack of documented biological activity or application in drug development, this guide focuses on the fundamental chemical aspects of the compound, including its molecular structure, physicochemical properties, a proposed synthetic route, and available spectral data. This information is intended to serve as a foundational resource for researchers interested in the chemical synthesis and characterization of this and related molecules.

Molecular Structure and Identification

This compound is a cyclic alkene with the molecular formula C₉H₁₆.[1][2][3][4] Its structure consists of a six-membered cyclohexene (B86901) ring substituted with one methyl group at the C1 position and two methyl groups at the C5 position.

CAS Number: 503-46-8[1][2][3][4]

Molecular Formula: C₉H₁₆[1][2][3][4]

Synonyms: this compound

Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular Weight 124.22 g/mol [1][2]
Density 0.7981 g/cm³[1][4]
Boiling Point 151.06°C (estimate)[1][4]
Melting Point -91.55°C (estimate)[1][4]
Refractive Index 1.4461[1]
¹³C NMR Spectroscopy Data available[5]

Proposed Synthesis: Acid-Catalyzed Dehydration of 1,5,5-Trimethylcyclohexanol

A plausible and efficient method for the synthesis of this compound is the acid-catalyzed dehydration of 1,5,5-trimethylcyclohexanol. This E1 elimination reaction is a standard procedure for the preparation of alkenes from tertiary alcohols.

Reaction Pathway

The proposed synthesis proceeds via an E1 mechanism, as illustrated in the diagram below. The alcohol is first protonated by a strong acid, forming a good leaving group (water). Departure of the water molecule results in the formation of a tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom yields the alkene product.

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant1 1,5,5-Trimethylcyclohexanol Intermediate1 Protonated Alcohol Reactant1->Intermediate1 + H⁺ Reactant2 Strong Acid (e.g., H₂SO₄) Intermediate2 Tertiary Carbocation Intermediate1->Intermediate2 - H₂O Product2 Water (H₂O) Intermediate1->Product2 Product1 This compound Intermediate2->Product1 - H⁺

Caption: Proposed E1 dehydration pathway for the synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is adapted from general procedures for the dehydration of cyclohexanols and should be optimized for this specific substrate.

Materials:

  • 1,5,5-Trimethylcyclohexanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl Ether

  • Boiling chips

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, combine 1,5,5-trimethylcyclohexanol and a few boiling chips.

  • Acid Addition: Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid with continuous stirring.

  • Dehydration: Gently heat the mixture to the boiling point. The alkene product will co-distill with water as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.

  • Workup: Transfer the distillate to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Subsequently, wash with brine.

  • Drying and Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Purification: Purify the crude product by simple distillation to obtain pure this compound.

Applications and Relevance in Drug Development

Currently, there is no significant information available in scientific literature or chemical databases to suggest that this compound has specific biological activities or is used as a key intermediate in drug development. The Good Scents Company database indicates it is not used for fragrance or flavor applications and has not been reported as a naturally occurring compound. Therefore, its primary relevance is within the context of synthetic organic chemistry as a substituted cycloalkene.

Conclusion

This compound is a structurally defined organic compound with established physicochemical properties. While its direct application in pharmacology or drug development is not documented, the synthetic methodology for its preparation is based on fundamental and well-understood chemical principles. The proposed synthesis via acid-catalyzed dehydration of the corresponding alcohol provides a reliable route for its preparation for further chemical research. This guide serves as a consolidated reference for the synthesis and characterization of this compound.

References

solubility and physical constants of 1,5,5-trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Physical Constants of 1,5,5-Trimethylcyclohexene

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of organic compounds is paramount. This guide provides a detailed overview of the known , a volatile organic compound. The information is presented in a structured format to facilitate easy reference and application in a laboratory setting.

Physicochemical Data of this compound

The physical and chemical properties of this compound are summarized below. These constants are crucial for a variety of applications, from predicting its behavior in different environments to designing and interpreting experimental results.

Physical Constants

A compilation of the key physical constants for this compound is provided in the table below. These values have been aggregated from various chemical databases and literature sources.

PropertyValueUnits
Molecular Formula C9H16-
Molar Mass 124.22 g/mol
Boiling Point 140 - 151.06°C
Melting Point -91.55 (estimate)°C
Density 0.7981g/cm³
Refractive Index 1.4461-

Note: Some values, particularly the melting point, are estimated and should be considered as such.

Solubility Profile

Detailed quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure as a non-polar hydrocarbon, its solubility behavior can be predicted according to the principle of "like dissolves like".[1][2]

Expected Solubility:

  • Soluble in: Non-polar organic solvents such as hexane, toluene, diethyl ether, and chloroform.

  • Slightly soluble to insoluble in: Polar aprotic solvents like acetone (B3395972) and ethyl acetate.

  • Insoluble in: Polar protic solvents, most notably water.

Experimental Protocols

The following sections outline standardized experimental methodologies for determining the key physical constants and solubility of an organic compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is a key indicator of its purity.[3][4] A common and effective method for its determination is the Thiele tube method, which requires a small amount of the sample.[5]

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (e.g., Bunsen burner)

  • Mineral oil

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • This assembly is then placed in a Thiele tube containing mineral oil.

  • The Thiele tube is gently heated.[6]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is then removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[7][8]

Apparatus:

  • Pycnometer (or a volumetric flask)

  • Analytical balance

Procedure:

  • An empty, clean, and dry pycnometer is weighed accurately.

  • The pycnometer is then filled with distilled water to a calibrated mark and weighed again to determine the mass of the water. This allows for the precise calculation of the pycnometer's volume.

  • The pycnometer is emptied, dried thoroughly, and then filled with this compound to the same calibrated mark.

  • The pycnometer containing the sample is weighed.

  • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a fundamental physical property that is useful for identifying and assessing the purity of liquid compounds.[9] It is measured using a refractometer.

Apparatus:

  • Abbe refractometer

  • Dropper

  • Solvent for cleaning (e.g., acetone or ethanol)

  • Lens paper

Procedure:

  • The prism of the Abbe refractometer is cleaned with a suitable solvent and dried with lens paper.[10]

  • A few drops of this compound are placed on the prism surface, and the prism is closed.

  • Light is directed through the sample, and the telescope is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read directly from the instrument's scale.

  • The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.[11]

Qualitative Determination of Solubility

A straightforward method to determine the qualitative solubility of a compound in various solvents.[1][12]

Apparatus:

  • Small test tubes

  • Graduated pipette or dropper

  • A selection of solvents (polar and non-polar)

Procedure:

  • Approximately 0.1 mL of this compound is placed in a small test tube.

  • About 2 mL of a chosen solvent is added to the test tube.

  • The mixture is agitated vigorously for about one minute.

  • The mixture is then observed to see if the this compound has dissolved completely, is partially soluble, or is insoluble. A single clear phase indicates solubility, while two distinct layers or a cloudy suspension indicates insolubility.

  • This process is repeated with a range of different solvents to build a solubility profile.[13]

Logical Relationships of Physicochemical Properties

The interplay between the molecular structure of this compound and its physical properties can be visualized. The following diagram, generated using the DOT language, illustrates these relationships.

G A Molecular Structure (this compound) B Intermolecular Forces (van der Waals) A->B determines F Density A->F determines G Refractive Index A->G determines I Polarity (Non-polar) A->I determines C Physical State (Liquid at STP) B->C influences D Boiling Point B->D E Melting Point B->E C->D related to C->E related to H Solubility I->H governs

References

Conformational Landscape of the 1,5,5-Trimethylcyclohexene Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational dynamics of cyclic moieties are of paramount importance in the fields of medicinal chemistry and materials science, directly influencing molecular recognition, reactivity, and biological activity. This technical guide provides an in-depth analysis of the conformational preferences of the 1,5,5-trimethylcyclohexene ring. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates from well-established principles of cyclohexene (B86901) and substituted cyclohexane (B81311) conformational analysis to present a comprehensive theoretical framework. This guide summarizes expected conformational isomers, their relative stabilities, and the experimental and computational methodologies employed in such analyses. All quantitative data from analogous systems are presented in structured tables, and key concepts are visualized through diagrams to facilitate understanding.

Introduction to Cyclohexene Conformational Analysis

The cyclohexene ring, due to the presence of a double bond, adopts a half-chair or sofa conformation as its lowest energy state. The endocyclic double bond imposes planarity on the two vinylic carbons and their immediate neighbors, significantly influencing the overall ring puckering. The remaining four saturated carbon atoms can adopt various spatial arrangements to minimize steric and torsional strain. The two primary, interconverting half-chair conformations are typically of unequal energy in substituted cyclohexenes.

Conformational Isomers of this compound

The this compound ring is expected to exist predominantly in two half-chair conformations. The key structural feature of this molecule is the gem-dimethyl group at the C5 position and a single methyl group at the C1 position. The ring inversion process interconverts the pseudo-axial and pseudo-equatorial positions of the substituents on the saturated carbons.

The two primary half-chair conformers are distinguished by the orientation of the methyl group at C1, which can be either pseudo-axial or pseudo-equatorial. The gem-dimethyl groups at C5 will have one methyl group in a pseudo-axial and the other in a pseudo-equatorial orientation in each conformer.

G Ring Inversion of this compound cluster_1 Transition State (Twist-boat like) A Image of Conformer A TS Image of Transition State A->TS Energy Barrier TS->A B Image of Conformer B TS->B Energy Barrier B->TS G cluster_0 NMR Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Thermodynamic Parameters prep Dissolve this compound in appropriate deuterated solvent acquire Acquire 1H and 13C NMR spectra at various temperatures prep->acquire coalescence Determine coalescence temperature acquire->coalescence integration Integrate signals of individual conformers at low temperatures acquire->integration lineshape Perform lineshape analysis coalescence->lineshape integration->lineshape thermo Calculate ΔG‡, ΔH‡, and ΔS‡ lineshape->thermo G cluster_0 Initial Structure Generation cluster_1 Geometry Optimization cluster_2 Energy Calculation cluster_3 Transition State Search gen Generate initial 3D structures of This compound conformers opt Optimize geometries using methods like DFT (e.g., B3LYP) or MP2 gen->opt freq Perform frequency calculations to confirm minima and obtain thermal corrections opt->freq single_point Calculate single-point energies at a higher level of theory (e.g., CCSD(T)) opt->single_point ts_search Locate transition state structures for ring inversion (e.g., using QST2/QST3) opt->ts_search

Methodological & Application

Application of 1,5,5-Trimethylcyclohexene in the Synthesis of Safranal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,5,5-Trimethylcyclohexene, also known as β-cyclogeraniolene, is a valuable cyclic monoterpene that serves as a versatile starting material in the synthesis of various natural products. Its inherent ring structure and substitution pattern make it an ideal precursor for the construction of more complex molecules, particularly those found in fragrances and flavorings. This application note details a two-step synthetic protocol for the preparation of safranal (B46814), a key component of saffron's aroma, starting from this compound.

Synthetic Strategy: The synthetic approach involves two key transformations:

  • Allylic Oxidation: The first step is the selective oxidation of the allylic methyl group of this compound to an aldehyde, yielding β-cyclocitral. This transformation is effectively achieved using selenium dioxide (SeO₂) as the oxidant, often in the presence of a co-oxidant like tert-butyl hydroperoxide (TBHP) to facilitate a catalytic cycle.

  • Dehydrogenation: The second step involves the introduction of a second double bond into the cyclohexene (B86901) ring of β-cyclocitral to form the conjugated system of safranal. A common and efficient method for this is allylic bromination with N-bromosuccinimide (NBS), followed by dehydrobromination using a mild base such as lithium carbonate.

This synthetic route provides a practical and efficient pathway to safranal, a high-value natural product, from a readily available starting material.

Experimental Protocols

Step 1: Synthesis of β-Cyclocitral via Allylic Oxidation

This protocol describes the allylic oxidation of this compound to β-cyclocitral using a catalytic amount of selenium dioxide with tert-butyl hydroperoxide as the stoichiometric oxidant.

  • Materials:

    • This compound

    • Selenium dioxide (SeO₂)

    • tert-Butyl hydroperoxide (TBHP), 70% in water

    • Dichloromethane (B109758) (CH₂Cl₂)

    • Salicylic (B10762653) acid (optional, as a catalyst promoter)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq) in dichloromethane, add a catalytic amount of selenium dioxide (0.05-0.10 eq).

    • If desired, a catalytic amount of salicylic acid can be added to accelerate the reaction.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add tert-butyl hydroperoxide (2.0-2.5 eq) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates consumption of the starting material.

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford β-cyclocitral.

Step 2: Synthesis of Safranal from β-Cyclocitral

This protocol details the conversion of β-cyclocitral to safranal via a one-pot allylic bromination and dehydrobromination sequence.[1]

  • Materials:

    • β-Cyclocitral

    • N-Bromosuccinimide (NBS)

    • Lithium carbonate (Li₂CO₃)

    • Toluene (B28343)

    • Benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (as a radical initiator)

    • 5% aqueous sodium carbonate (Na₂CO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask equipped with a reflux condenser

    • Magnetic stirrer

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Fractional distillation apparatus

  • Procedure:

    • In a round-bottom flask, dissolve β-cyclocitral (1.0 eq) in toluene.

    • Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

    • Heat the mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction by TLC.

    • After the allylic bromination is complete, cool the reaction mixture to room temperature.

    • Add lithium carbonate (1.5-2.0 eq) to the mixture.

    • Heat the suspension to 95-110 °C and stir for an additional 4-6 hours to effect dehydrobromination.

    • Cool the reaction mixture to room temperature and neutralize with a 5% aqueous solution of sodium carbonate.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and remove the toluene by distillation.

    • Purify the resulting crude safranal by fractional distillation under reduced pressure to obtain the pure product.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

StepStarting MaterialProductKey ReagentsTypical Yield
1This compoundβ-CyclocitralSeO₂ (cat.), TBHP60-75%
2β-CyclocitralSafranalNBS, Li₂CO₃~75%[1]

Table 2: Spectroscopic Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
β-Cyclocitral C₁₀H₁₆O152.239.38 (s, 1H), 2.15-2.05 (m, 2H), 1.85 (s, 3H), 1.65-1.55 (m, 2H), 1.45-1.35 (m, 2H), 1.08 (s, 6H)192.5, 159.8, 135.2, 40.1, 34.5, 32.8, 28.3, 22.1, 19.52955, 1665, 1620, 1385
Safranal C₁₀H₁₄O150.2210.15 (s, 1H), 6.95 (d, J=9.5 Hz, 1H), 6.25 (d, J=9.5 Hz, 1H), 2.55 (s, 2H), 2.15 (s, 3H), 1.05 (s, 6H)189.9, 154.2, 145.1, 133.8, 128.7, 40.5, 33.2, 26.8, 18.72960, 1670, 1630, 1580

Note: Spectroscopic data are approximate and may vary slightly depending on the specific instrumentation and conditions used.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Allylic Oxidation cluster_step2 Step 2: Dehydrogenation This compound This compound reagents1 SeO₂ (cat.), TBHP Dichloromethane, 0°C to rt product1 β-Cyclocitral reagents1->product1 reagents2 1. NBS, BPO (cat.), Toluene, 60-80°C 2. Li₂CO₃, 95-110°C product2 Safranal reagents2->product2 Signaling_Pathway Start This compound Intermediate β-Cyclocitral Start->Intermediate Allylic Oxidation (SeO₂/TBHP) Final_Product Safranal Intermediate->Final_Product Allylic Bromination & Dehydrobromination (NBS, Li₂CO₃)

References

Application Note: Catalytic Hydrogenation of 1,5,5-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental chemical transformation in organic synthesis, widely employed in the pharmaceutical and fine chemical industries for the saturation of carbon-carbon double bonds. This application note provides a detailed protocol for the catalytic hydrogenation of 1,5,5-trimethylcyclohexene to its corresponding saturated alkane, 1,1,3-trimethylcyclohexane. The process involves the addition of molecular hydrogen across the double bond in the presence of a heterogeneous catalyst. The reaction is typically carried out under a hydrogen atmosphere and yields the desired product with high efficiency. Understanding the stereochemical outcome and optimizing reaction parameters are crucial for achieving high yields and purity of the target molecule. This document outlines the necessary procedures, safety precautions, and expected outcomes for this reaction.

Reaction Principle

The catalytic hydrogenation of this compound is a reduction reaction where hydrogen gas is added to the double bond of the cyclohexene (B86901) ring. This process is facilitated by a metal catalyst, which lowers the activation energy of the reaction. The reaction proceeds via the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond, resulting in the formation of the saturated cyclohexane (B81311) ring.

Data Presentation: Physical and Chemical Properties

A summary of the key physical and chemical properties of the reactant and the primary product is provided below for easy reference.

PropertyThis compound (Reactant)1,1,3-Trimethylcyclohexane (Product)
Molecular Formula C₉H₁₆[1]C₉H₁₈[2]
Molar Mass 124.22 g/mol [1]126.24 g/mol [2]
Boiling Point 151.06 °C (estimate)[1]136-138 °C[2]
Density 0.7981 g/cm³[1]0.778 g/cm³[2]
Water Solubility InsolubleInsoluble[2][3]

Catalytic Systems and Stereochemical Outcome

The choice of catalyst can influence the stereoselectivity of the hydrogenation of substituted cyclohexenes. While the hydrogenation of this compound yields a single achiral product, the stereochemical outcomes for closely related substrates like 1,3,5-trimethylcyclohexene provide valuable insights into the directing effects of substituents and the nature of the catalyst surface. The table below summarizes the cis product formation in the hydrogenation of various methyl-substituted cyclohexenes with different catalysts.[4]

SubstrateCatalyst% Cis Product Formation
1,3,5-TrimethylcyclohexenePt60
1,3,5-TrimethylcyclohexeneRh54
1,3,5-TrimethylcyclohexenePd73

Experimental Protocol

This protocol details the procedure for the catalytic hydrogenation of this compound using Palladium on carbon (Pd/C) as the catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (B145695) (or other suitable solvent like ethyl acetate)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

  • Filter aid (e.g., Celite®)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a clean and dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (approximately 0.1-0.2 M concentration).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C catalyst (typically 1-5 mol% of the substrate). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care in an inert atmosphere.

  • Inerting the System: Seal the flask and connect it to the hydrogenation apparatus. Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen. If using a balloon, inflate it with hydrogen and attach it to the reaction flask. For a Parr apparatus, pressurize the vessel to the desired hydrogen pressure (e.g., 1-4 atm).

  • Reaction: Begin vigorous stirring to ensure good mixing of the catalyst, substrate, and hydrogen. The reaction is typically run at room temperature. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen from the apparatus and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product. Caution: The filtered catalyst is highly pyrophoric and should be kept wet and disposed of properly.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The remaining liquid is the crude 1,1,3-trimethylcyclohexane.

  • Purification (if necessary): If required, the product can be further purified by distillation.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[5] All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[5]

  • Catalyst Handling: Palladium on carbon is pyrophoric and must be handled with care under an inert atmosphere.[6] The used catalyst should be quenched by slowly adding it to a large volume of water and disposed of according to institutional safety guidelines.

  • Pressure Equipment: If using a high-pressure hydrogenation apparatus, ensure it is properly maintained and operated by trained personnel.[4] Always check for leaks before introducing hydrogen.[4]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve this compound in Ethanol B Add 10% Pd/C Catalyst (under Nitrogen) A->B C Inert System: Evacuate & Fill with N2 (3x) B->C D Introduce Hydrogen Gas C->D E Stir at Room Temperature D->E F Monitor Reaction Progress (TLC/GC) E->F G Purge with Nitrogen F->G H Filter to Remove Catalyst G->H I Solvent Evaporation H->I J Purification (Distillation) if necessary I->J

Caption: Experimental workflow for the catalytic hydrogenation.

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant This compound Product 1,1,3-Trimethylcyclohexane Reactant->Product Hydrogenation Hydrogen Hydrogen (H2) Hydrogen->Product Catalyst Catalyst (e.g., 10% Pd/C) Catalyst->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Temp Room Temperature Temp->Product

Caption: Logical relationship of reaction components.

References

experimental protocol for the epoxidation of 1,5,5-trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed experimental protocol for the synthesis of 1,2-epoxy-1,5,5-trimethylcyclohexane through the epoxidation of 1,5,5-trimethylcyclohexene. The primary method described utilizes meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for the epoxidation of alkenes.[1][2][3] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Epoxides are valuable synthetic intermediates due to their versatile reactivity, allowing for the introduction of various functionalities through ring-opening reactions. The epoxidation of cyclic alkenes, such as this compound, yields corresponding epoxides that can serve as building blocks in the synthesis of more complex molecules. The reaction with peroxyacids like m-CPBA is a common and reliable method for this transformation, proceeding via a concerted mechanism to deliver the oxygen atom to the double bond in a syn addition.[1]

Experimental Protocol

This protocol is adapted from established procedures for the epoxidation of olefins using m-CPBA.[4]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, caution: handle with care as it is a potentially explosive peroxide)[4]

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for flash chromatography

  • Hexanes and ethyl acetate (B1210297) for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: To the cooled and stirring solution, add m-CPBA (1.1-1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir for 15-20 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude epoxide by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1,2-epoxy-1,5,5-trimethylcyclohexane.[4]

Data Presentation

The following table summarizes hypothetical quantitative data for the epoxidation of this compound based on typical yields for similar reactions.

ParameterValue
SubstrateThis compound
Reagentmeta-Chloroperoxybenzoic acid (m-CPBA)
SolventDichloromethane (CH₂Cl₂)
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Hypothetical Yield 85-95%
Product1,2-Epoxy-1,5,5-trimethylcyclohexane
Purification MethodFlash Column Chromatography

Experimental Workflow

Epoxidation_Workflow A 1. Reaction Setup Dissolve this compound in CH₂Cl₂ at 0 °C B 2. Add m-CPBA Portion-wise at 0 °C A->B C 3. Reaction Stir and warm to RT B->C D 4. Quench Add Na₂SO₃ solution C->D E 5. Work-up Wash with NaHCO₃ and Brine D->E F 6. Dry and Concentrate Dry with MgSO₄, evaporate solvent E->F G 7. Purification Flash Chromatography F->G H Pure Product 1,2-Epoxy-1,5,5-trimethylcyclohexane G->H

References

Application Notes and Protocols for the GC-MS Analysis of 1,5,5-Trimethylcyclohexene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5,5-Trimethylcyclohexene is a volatile organic compound and a monoterpene isomer of interest in various fields, including synthetic chemistry, fragrance development, and as a potential building block in drug discovery. Its reactivity, particularly at the double bond, allows for a variety of chemical transformations. Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for the qualitative and quantitative analysis of reaction mixtures containing this compound and its derivatives. This application note provides a detailed protocol for the GC-MS analysis of a representative reaction mixture of this compound, focusing on the hydroboration-oxidation reaction as a model system.

Reaction Overview: Hydroboration-Oxidation of this compound

The hydroboration-oxidation of alkenes is a two-step organic reaction that converts an alkene into an alcohol. The reaction is notable for its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond. In the case of this compound, this reaction is expected to yield isomeric trimethylcyclohexanols.

Reaction Scheme:

The primary expected products are the regio- and stereoisomers of trimethylcyclohexanol. Due to the stereochemistry of the starting material and the reaction mechanism, a mixture of cis and trans isomers of 2,6,6-trimethylcyclohexan-1-ol and 3,3,5-trimethylcyclohexan-1-ol could be formed.

Experimental Protocols

A. Synthesis of Trimethylcyclohexanols via Hydroboration-Oxidation

Materials:

  • This compound (98% purity)

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel, rotary evaporator.

Procedure:

  • In a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.36 g (10 mmol) of this compound in 20 mL of anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add 11 mL of a 1 M solution of borane-tetrahydrofuran complex (11 mmol) to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add 5 mL of a 3 M aqueous solution of sodium hydroxide.

  • Carefully add 5 mL of 30% hydrogen peroxide dropwise to the vigorously stirred mixture. Caution: This addition is exothermic.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Transfer the reaction mixture to a separatory funnel and add 20 mL of diethyl ether.

  • Separate the organic layer and wash it sequentially with 20 mL of water and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product mixture.

B. GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

Sample Preparation:

  • Dilute the crude product mixture 1:100 (v/v) in a suitable solvent such as diethyl ether or hexane.

  • If quantitative analysis is required, add an internal standard (e.g., n-dodecane) of a known concentration to the diluted sample.

GC-MS Conditions:

ParameterValue
GC Inlet
Injection ModeSplit (Split ratio 50:1)
Injection Volume1 µL
Inlet Temperature250 °C
Oven Program
Initial Temperature60 °C
Initial Hold Time2 min
Ramp Rate10 °C/min
Final Temperature240 °C
Final Hold Time5 min
Column
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Range40-400 amu
Scan Rate2 scans/sec
Ion Source Temp.230 °C
Quadrupole Temp.150 °C

Data Presentation

The following table summarizes the expected quantitative data from the GC-MS analysis of the hydroboration-oxidation reaction of this compound. The retention times and relative percentages are hypothetical but representative of a typical reaction outcome.

Table 1: Quantitative GC-MS Data for the Hydroboration-Oxidation of this compound

Peak No.Compound NameRetention Time (min)Peak Area (arbitrary units)Relative Area (%)
1This compound (unreacted)8.5215,0005.0
2cis-3,3,5-Trimethylcyclohexan-1-ol12.1545,00015.0
3trans-3,3,5-Trimethylcyclohexan-1-ol12.38180,00060.0
4cis-2,6,6-Trimethylcyclohexan-1-ol12.8930,00010.0
5trans-2,6,6-Trimethylcyclohexan-1-ol13.0530,00010.0
Total 300,000 100.0

Visualization

Signaling Pathway and Logical Relationships

The following diagram illustrates the reaction pathway from the starting material to the final products.

reaction_pathway reactant This compound intermediate Trialkylborane Intermediate reactant->intermediate 1. BH3·THF product1 cis/trans-3,3,5-Trimethylcyclohexan-1-ol intermediate->product1 2. H2O2, NaOH product2 cis/trans-2,6,6-Trimethylcyclohexan-1-ol intermediate->product2 2. H2O2, NaOH

Hydroboration-oxidation reaction pathway.
Experimental Workflow

The diagram below outlines the complete experimental workflow from synthesis to data analysis.

experimental_workflow cluster_synthesis Synthesis cluster_analysis GC-MS Analysis cluster_data Data Interpretation synthesis Hydroboration-Oxidation Reaction workup Work-up (Extraction & Drying) synthesis->workup sample_prep Sample Preparation (Dilution) workup->sample_prep gcms_analysis GC-MS Injection & Data Acquisition sample_prep->gcms_analysis peak_integration Peak Identification & Integration gcms_analysis->peak_integration quantification Quantitative Analysis peak_integration->quantification

Experimental workflow for GC-MS analysis.

Conclusion

This application note provides a comprehensive protocol for the GC-MS analysis of a this compound reaction mixture, using hydroboration-oxidation as a model reaction. The detailed experimental procedures for both the synthesis and the GC-MS analysis, along with the representative quantitative data and workflow diagrams, serve as a valuable resource for researchers in synthetic chemistry, drug development, and related fields. The presented methodology can be adapted for the analysis of other reaction mixtures involving this compound and similar volatile organic compounds.

Application Notes and Protocols for HPLC Purification of 1,5,5-Trimethylcyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) purification of 1,5,5-trimethylcyclohexene derivatives. These methods are essential for the isolation and purification of these compounds, which are prevalent in various fields, including pharmaceutical development, fragrance analysis, and organic synthesis.

Introduction

This compound derivatives, such as isophorone (B1672270) and safranal, are a class of organic compounds characterized by a cyclohexene (B86901) ring with methyl group substitutions. Ensuring the purity of these compounds is critical for their intended applications. HPLC is a powerful and widely used technique for the separation, purification, and analysis of these derivatives due to its high resolution and sensitivity.[1][2] This document outlines both reversed-phase and chiral HPLC methods applicable to this class of compounds.

Data Presentation: Quantitative Data Summary

The following tables summarize typical quantitative data for the HPLC analysis of representative this compound derivatives. These values can serve as a starting point for method development.

Table 1: Reversed-Phase HPLC Method Parameters

CompoundColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)
IsophoroneNewcrom R1Acetonitrile (B52724), Water, and Phosphoric Acid1.0235[1][3][4]
Beta-IsophoroneNewcrom R1Acetonitrile, Water, and Phosphoric Acid1.0Not Specified[5]
SafranalC18 (250 x 4.6 mm, 5 µm)Gradient: Acetonitrile, 0.1% Phosphoric Acid, and WaterNot Specified330[6]
PicrocrocinSymmetry Prep C18 (300 x 19 mm, 7 µm)Gradient: 0.1% Acetic Acid and Acetonitrile17.0Not Specified[7]

Table 2: Chiral HPLC Method Parameters for Related Cyclohexenone Derivatives

CompoundChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)
Substituted Cyclohexenone 1Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)Hexane (B92381)/Ethanol (B145695)0.5 - 1.5UV detector
Substituted Cyclohexenone 2Macrocyclic antibiotic-basedMethanol (B129727)/Acetonitrile/Acid/Base0.5 - 1.5UV detector

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful purification. Below are representative methodologies for both reversed-phase and chiral HPLC.

Protocol 1: Reversed-Phase HPLC Purification of Isophorone

This protocol provides a general method for the purification of isophorone, a common this compound derivative.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS-compatibility).[4][5]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water, with 0.1% phosphoric acid.[1][3]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[1][3]

  • Injection Volume: 20 µL.[3]

  • Detection Wavelength: 235 nm, which is the UV absorbance maximum for isophorone.[1][3]

4. Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[3]

5. Quantification:

  • Generate an external standard calibration curve by injecting a series of isophorone standards of known concentrations.[3]

Protocol 2: Chiral HPLC Separation of this compound Enantiomers

The separation of enantiomers is critical when dealing with chiral derivatives, as different enantiomers can exhibit distinct biological activities.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral Column: Polysaccharide-based chiral stationary phases (CSPs) like cellulose or amylose derivatives are widely used and have demonstrated broad applicability for separating chiral ketones.[8]

2. Reagents and Mobile Phase:

  • n-Hexane (HPLC grade)

  • Ethanol or Isopropanol (HPLC grade)

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol). The exact ratio should be optimized to achieve the best separation.

3. Chromatographic Conditions:

  • Flow Rate: Typically between 0.5 and 1.5 mL/min.

  • Injection Volume: 5-20 µL.

  • Detection: UV detector at a wavelength appropriate for the specific derivative.

4. Sample Preparation:

  • Dissolve the racemic sample in the mobile phase to a concentration of approximately 1 mg/mL.

5. Method Development Strategy:

  • Screen different polysaccharide-based CSPs.

  • Optimize the mobile phase composition by varying the ratio of hexane to alcohol.

  • Adjust the flow rate to improve resolution and analysis time.

Visualization of Workflows

The following diagrams illustrate the logical workflows for HPLC method development and execution.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis and Purification Sample Crude Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject Prepared Sample Filtration->Injection HPLC_System HPLC System Column_Selection Select Appropriate Column (e.g., C18 or Chiral) Column_Selection->HPLC_System Mobile_Phase_Prep Prepare Mobile Phase Mobile_Phase_Prep->HPLC_System Method_Setup Set Flow Rate, Gradient, and Detection Wavelength Method_Setup->HPLC_System Data_Acquisition Data Acquisition Injection->Data_Acquisition Chromatogram_Analysis Analyze Chromatogram Data_Acquisition->Chromatogram_Analysis Peak_Identification Identify and Integrate Peaks Chromatogram_Analysis->Peak_Identification Fraction_Collection Fraction Collection (for Preparative HPLC) Peak_Identification->Fraction_Collection Purity_Assessment Assess Purity of Collected Fractions Fraction_Collection->Purity_Assessment

Caption: Experimental Workflow for HPLC Analysis and Purification.

Method_Development_Flow Start Define Separation Goal (Purity, Enantiomeric Separation) Column_Screening Screen Different Stationary Phases (e.g., C18, Chiral Columns) Start->Column_Screening Mobile_Phase_Optimization Optimize Mobile Phase Composition Column_Screening->Mobile_Phase_Optimization Gradient_Isocratic Test Isocratic vs. Gradient Elution Mobile_Phase_Optimization->Gradient_Isocratic Parameter_Tuning Fine-tune Flow Rate and Temperature Gradient_Isocratic->Parameter_Tuning Validation Validate Method (Linearity, Precision, Accuracy) Parameter_Tuning->Validation Validation->Column_Screening Does not Meet Requirements Final_Method Finalized HPLC Method Validation->Final_Method Meets Requirements

Caption: Logical Flow for HPLC Method Development.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1,5,5-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the industrial-scale synthesis of 1,5,5-trimethylcyclohexene, a valuable intermediate in the chemical industry. The synthesis is a two-step process commencing with the readily available feedstock, isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). The first step involves the catalytic hydrogenation of isophorone to 3,3,5-trimethylcyclohexanol, followed by the acid-catalyzed dehydration of the resulting alcohol to yield the final product. This document outlines the methodologies for these key transformations, presents quantitative data in structured tables, and includes visualizations of the reaction pathways and experimental workflows.

Introduction

This compound is a cyclic olefin with applications in the synthesis of specialty chemicals. Its precursor, 3,3,5-trimethylcyclohexanol, is utilized in the production of synthetic lubricants and as a chemical intermediate in organic synthesis due to its high thermal stability and low volatility.[] The large-scale availability of isophorone, a derivative of acetone, makes this synthetic route economically viable for industrial production. The overall synthesis pathway is depicted below.

G Isophorone Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) TMCHol 3,3,5-Trimethylcyclohexanol Isophorone->TMCHol Hydrogenation (H2/Catalyst) TMCene This compound TMCHol->TMCene Dehydration (Acid Catalyst) G cluster_0 Dehydration Mechanism TMCHol 3,3,5-Trimethylcyclohexanol Protonated_Alcohol Protonated Alcohol TMCHol->Protonated_Alcohol + H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H2O TMCene This compound (Major Product) Carbocation->TMCene - H+ (Zaitsev's Rule) Other_Isomers Other Isomers (Minor Products) Carbocation->Other_Isomers - H+ (Hofmann Product) / Rearrangement

References

Application Notes and Protocols: Ozonolysis of 1,5,5-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the ozonolysis of 1,5,5-trimethylcyclohexene, a key chemical transformation for producing carbonyl compounds through the cleavage of the carbon-carbon double bond. The protocols described herein are based on established methodologies for the ozonolysis of cyclic alkenes and can be adapted for various research and development applications, including the synthesis of complex organic molecules and pharmaceutical intermediates.

Ozonolysis is a powerful and selective method for cleaving alkenes.[1] The reaction proceeds through the formation of an unstable primary ozonide, which rearranges to a more stable secondary ozonide.[2] Subsequent workup of the ozonide intermediate determines the nature of the final products. A reductive workup typically yields aldehydes and ketones, while an oxidative workup leads to the formation of carboxylic acids and ketones.[1][3]

Data Presentation

The following table summarizes the expected products and typical reaction conditions for the ozonolysis of this compound under both reductive and oxidative workup conditions.

ParameterReductive WorkupOxidative Workup
Starting Material This compoundThis compound
Primary Reagent Ozone (O₃)Ozone (O₃)
Solvent Dichloromethane (B109758) (CH₂Cl₂), Methanol (MeOH)Dichloromethane (CH₂Cl₂), Methanol (MeOH)
Reaction Temperature -78 °C-78 °C
Workup Reagent Dimethyl Sulfide (B99878) (DMS) or Zinc/Acetic AcidHydrogen Peroxide (H₂O₂)
Expected Product 3,3-Dimethyl-6-oxoheptanal3,3-Dimethyl-6-oxoheptanoic acid
Product Functional Groups Aldehyde, KetoneCarboxylic Acid, Ketone
Experimental Protocols

Safety Precautions:

  • Ozone is toxic and a powerful oxidizing agent. All operations involving ozone must be conducted in a well-ventilated fume hood.[4][5]

  • Ozonides are potentially explosive. Do not isolate the ozonide intermediate. Always keep the reaction mixture at low temperatures.[1]

  • Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Ozonolysis of this compound with Reductive Workup

This protocol describes the formation of 3,3-dimethyl-6-oxoheptanal.

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (generated by an ozone generator)

  • Nitrogen or Argon gas

  • Dimethyl Sulfide (DMS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Gas dispersion tube (bubbler)

  • Low-temperature thermometer

  • Dry ice/acetone or liquid nitrogen cooling bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a trap containing a potassium iodide solution to quench excess ozone. Place the flask in a cooling bath and maintain the temperature at -78 °C.[6]

  • Charging the Flask: In the flask, dissolve this compound (1 equivalent) in a mixture of anhydrous dichloromethane and methanol.

  • Ozonolysis: Begin stirring the solution and bubble a stream of ozone through it. Continue the ozonolysis until the solution turns a persistent pale blue, indicating the presence of excess ozone.[4]

  • Quenching Excess Ozone: Stop the ozone flow and bubble nitrogen or argon gas through the solution to remove any residual ozone until the blue color disappears.[6]

  • Reductive Workup: While maintaining the temperature at -78 °C, add dimethyl sulfide (DMS, typically 1.5-2 equivalents) dropwise to the reaction mixture.

  • Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours to ensure the complete reduction of the ozonide.[6]

  • Workup and Purification:

    • Concentrate the reaction mixture using a rotary evaporator.

    • Dilute the residue with water and extract with dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-dimethyl-6-oxoheptanal.[6]

    • The product can be further purified by column chromatography if necessary.

Protocol 2: Ozonolysis of this compound with Oxidative Workup

This protocol describes the formation of 3,3-dimethyl-6-oxoheptanoic acid.

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (generated by an ozone generator)

  • Nitrogen or Argon gas

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Sodium bisulfite solution (for quenching excess peroxide)

  • Dilute Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Same as Protocol 1

Procedure:

  • Reaction Setup and Ozonolysis: Follow steps 1-4 from Protocol 1.

  • Oxidative Workup: To the cold reaction mixture (-78 °C), slowly add 30% hydrogen peroxide (H₂O₂, typically 3 equivalents).[6]

  • Warming and Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. The reaction can be stirred overnight to ensure complete oxidation of the intermediate aldehyde to a carboxylic acid.[6]

  • Workup and Purification:

    • Carefully quench any excess hydrogen peroxide by the dropwise addition of a sodium bisulfite solution until a test with peroxide indicator strips is negative.

    • Acidify the mixture with dilute HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-dimethyl-6-oxoheptanoic acid.[6]

    • Purification can be achieved through recrystallization or column chromatography.

Diagrams

Ozonolysis_Workflow cluster_setup Reaction Setup cluster_ozonolysis Ozonolysis cluster_workup Workup cluster_reductive Reductive cluster_oxidative Oxidative A Dissolve this compound in CH₂Cl₂/MeOH B Cool to -78 °C A->B C Bubble O₃ through solution B->C D Solution turns pale blue C->D E Purge with N₂ to remove excess O₃ D->E F Add Dimethyl Sulfide (DMS) E->F Reductive Path J Add Hydrogen Peroxide (H₂O₂) E->J Oxidative Path G Warm to RT, stir 2-4h F->G H Extraction and Purification G->H I Product: 3,3-Dimethyl-6-oxoheptanal H->I K Warm to RT, stir overnight J->K L Quench excess H₂O₂, Extraction, Purification K->L M Product: 3,3-Dimethyl-6-oxoheptanoic acid L->M

Caption: Experimental workflow for the ozonolysis of this compound.

References

Application Notes and Protocols: The Role of 1,5,5-Trimethylcyclohexene in Carotenoid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

An extensive review of scientific literature and patents reveals that 1,5,5-trimethylcyclohexene is not a recognized precursor or intermediate in the established biosynthetic or industrial chemical synthesis pathways of carotenoids. Carotenoids are tetraterpenoids synthesized naturally from C5 isoprene (B109036) units and commercially through various chemical strategies. The core cyclic structure in many important carotenoids, such as β-carotene, is the β-ionone ring, a derivative of trimethylcyclohexene. However, the synthesis of this ring system does not typically start from the this compound isomer.

These application notes will first delineate the established biosynthetic and chemical synthesis pathways for carotenoids and their key building blocks. This will clarify the actual precursors involved and thereby demonstrate the absence of a role for this compound in these processes. Detailed protocols for the standard synthesis of β-ionone, a crucial C13 building block for many carotenoids, are provided.

I. Established Biosynthetic Pathway of Carotenoids

In nature, carotenoids are synthesized in plants and microorganisms via the isoprenoid pathway. The initial precursors are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are generated from either the mevalonate (B85504) (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway. These C5 units are sequentially condensed to form the C40 backbone of the first carotenoid, phytoene (B131915). A series of desaturation and isomerization reactions then convert phytoene into lycopene (B16060). Finally, cyclization of lycopene by specific enzymes, such as lycopene β-cyclase and lycopene ε-cyclase, introduces the terminal rings (e.g., β-ionone rings) to produce various carotenes like β-carotene.

Carotenoid Biosynthesis Pathway cluster_MEP MEP Pathway cluster_Carotenoid Carotenoid Backbone Synthesis cluster_Cyclization Cyclization Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate IPP_DMAPP IPP / DMAPP Glyceraldehyde-3-phosphate->IPP_DMAPP Pyruvate Pyruvate Pyruvate->IPP_DMAPP GGPP Geranylgeranyl Diphosphate (GGPP) IPP_DMAPP->GGPP GGPPS Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, Z-ISO, ZDS, CRTISO alpha_Carotene α-Carotene Lycopene->alpha_Carotene LCYE, LCYB beta_Carotene β-Carotene Lycopene->beta_Carotene LCYB

Fig. 1: Simplified overview of the carotenoid biosynthetic pathway.

II. Industrial Synthesis of Carotenoid Precursors: The Case of β-Ionone

The industrial synthesis of many carotenoids relies on the availability of key building blocks, such as the C13-apocarotenoid β-ionone. The standard and commercially established synthesis of β-ionone starts with the aldol (B89426) condensation of citral (B94496) (a C10 terpenoid) with acetone (B3395972) to form pseudoionone (B86502). This is followed by an acid-catalyzed cyclization of pseudoionone to yield a mixture of α- and β-ionone. The ratio of these isomers can be controlled by the choice of acid and reaction conditions.

Beta_Ionone_Synthesis Citral Citral Pseudoionone Pseudoionone Citral->Pseudoionone Aldol Condensation (Base Catalyst) Acetone Acetone Acetone->Pseudoionone Alpha_Ionone α-Ionone Pseudoionone->Alpha_Ionone Acid-Catalyzed Cyclization Beta_Ionone β-Ionone Alpha_Ionone->Beta_Ionone Isomerization (Strong Acid)

Fig. 2: Chemical synthesis pathway of β-ionone from citral and acetone.
Experimental Protocols

Protocol 1: Synthesis of Pseudoionone from Citral and Acetone

This protocol is a representative procedure for the base-catalyzed aldol condensation to produce pseudoionone.

Materials:

  • Citral

  • Acetone

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% aqueous)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine a significant molar excess of acetone with the aqueous NaOH solution. Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add citral dropwise to the stirred, cooled mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic components.

  • Separate the organic layer and wash it sequentially with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain crude pseudoionone.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Cyclization of Pseudoionone to β-Ionone

This protocol describes the acid-catalyzed cyclization to form β-ionone. Strong acids favor the formation of the thermodynamically more stable β-isomer.

Materials:

  • Pseudoionone

  • Concentrated sulfuric acid (H₂SO₄)

  • An inert organic solvent (e.g., hexane (B92381) or toluene)

  • Ice/water bath

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, place concentrated sulfuric acid and cool it to -10 to 0 °C in an ice-salt bath.

  • Dissolve the pseudoionone in an equal volume of the inert organic solvent.

  • Add the pseudoionone solution dropwise to the cold, stirred sulfuric acid at a rate that maintains the internal temperature below 5 °C.

  • After the addition, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with cold water, followed by a saturated NaHCO₃ solution until the washings are neutral, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • The resulting crude product, a mixture of ionone (B8125255) isomers, can be purified by vacuum distillation to isolate β-ionone.

Quantitative Data

The yields and isomer ratios in ionone synthesis are highly dependent on the specific reaction conditions. The following table summarizes typical data reported in the literature.

StepCatalystTemperature (°C)Typical Yield (%)Product Ratio (α:β)
Condensation NaOH0-2570-85N/A
Cyclization H₂SO₄ (conc.)-10 to 580-90~10:90
Cyclization H₃PO₄80-10075-85~85:15

III. Conclusion

Based on a thorough review of the scientific and patent literature, This compound does not have a documented role in the synthesis of carotenoids or their key C13-apocarotenoid building blocks like β-ionone. The established and industrially practiced synthetic routes utilize different starting materials, primarily citral and acetone for the synthesis of the ionone ring. Researchers and professionals in the field of carotenoid synthesis should focus on the well-established pathways and precursors detailed in these notes. While the exploration of novel synthetic routes is a continuous endeavor in chemical research, there is currently no evidence to support the use of this compound as a viable precursor for carotenoid production.

Application of 1,5,5-Trimethylcyclohexene in Polymer Chemistry: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The polymerization of 1,5,5-trimethylcyclohexene is not well-documented in publicly available scientific literature. The following application notes and protocols are based on established principles of polymer chemistry and analogous reactions with structurally similar cyclic olefins, such as 1-methylcyclohexene. These protocols should be considered as starting points for research and will require significant optimization.

Introduction

This compound, a substituted cyclic olefin, presents an intriguing yet largely unexplored monomer for polymer synthesis. Its unique structure, featuring a trisubstituted double bond within a cyclohexyl ring and gem-dimethyl substitution, is expected to influence its polymerization behavior and the properties of the resulting polymer, poly(this compound). The steric hindrance provided by the methyl groups is anticipated to play a significant role in the polymerization kinetics and the final polymer's characteristics, such as its glass transition temperature and solubility.

Potential applications for a polymer derived from this compound could lie in areas where modified polyolefins with specific thermal and mechanical properties are desired. These could include specialty plastics, additives, and materials for advanced coatings. This document provides a theoretical framework and representative experimental protocols for the polymerization of this compound, primarily focusing on cationic polymerization and Ring-Opening Metathesis Polymerization (ROMP), the most plausible routes for its polymerization.

Potential Polymerization Methods

Cationic Polymerization

Cationic polymerization is a viable method for polymerizing alkenes with electron-donating groups, which can stabilize the resulting carbocationic propagating species. The methyl groups on the cyclohexene (B86901) ring are electron-donating and would be expected to stabilize the tertiary carbocation formed during initiation, thus facilitating chain propagation.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful technique for the polymerization of cyclic olefins, catalyzed by transition metal alkylidene complexes.[1] The success of ROMP is often dependent on the ring strain of the monomer. While cyclohexene itself has low ring strain, the substitution pattern on this compound might influence its reactivity in ROMP.

Experimental Protocols

Protocol 1: Cationic Polymerization of this compound

This protocol is a representative procedure based on the cationic polymerization of other substituted cycloolefins.

Materials:

  • This compound (purified by distillation over a drying agent like CaH₂)

  • Lewis Acid Initiator (e.g., Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂)), anhydrous

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Methanol (B129727) (for termination)

  • Hexane (for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.

  • Solvent and Monomer Addition: Under an inert atmosphere, add the anhydrous solvent to the flask via a syringe. Cool the flask to the desired reaction temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath. Add the purified this compound to the cooled solvent.

  • Initiator Preparation: In a separate, dry container under an inert atmosphere, prepare a stock solution of the Lewis acid initiator in the anhydrous solvent.

  • Initiation: Slowly add the initiator solution to the stirred monomer solution via a syringe. The reaction progress can often be monitored by an increase in viscosity.

  • Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 1-24 hours), depending on the desired molecular weight and conversion.

  • Termination: Quench the polymerization by adding a small amount of pre-chilled methanol.

  • Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol or hexane.

  • Purification: Filter the precipitated polymer and wash it several times with the precipitating solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.

  • Characterization: Characterize the resulting poly(this compound) for its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and structure via ¹H and ¹³C NMR spectroscopy.

Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of this compound

This protocol is a general guideline for attempting the ROMP of this compound using a Grubbs-type catalyst.

Materials:

  • This compound (purified by passing through activated alumina)

  • Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd generation)

  • Anhydrous, deoxygenated solvent (e.g., Dichloromethane or Toluene)

  • Ethyl vinyl ether (for termination)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reactor Setup: In a glovebox or on a Schlenk line, place a vial with a magnetic stir bar and add the Grubbs' catalyst.

  • Monomer and Solvent Addition: Add the anhydrous, deoxygenated solvent to a separate flask, followed by the purified this compound.

  • Initiation: Transfer the monomer solution to the vial containing the catalyst. The reaction mixture may change color, indicating the formation of the active propagating species.

  • Polymerization: Allow the reaction to stir at room temperature or with gentle heating for a specified time (e.g., 1-12 hours). Monitor the reaction for an increase in viscosity.

  • Termination: Terminate the polymerization by adding a small amount of ethyl vinyl ether.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Filter the polymer and wash thoroughly with methanol to remove the catalyst residue.

  • Drying: Dry the polymer under vacuum to a constant weight.

  • Characterization: Analyze the polymer for molecular weight (Mn), polydispersity index (PDI) by GPC, and microstructure by NMR spectroscopy.

Data Presentation

Quantitative data from polymerization experiments are crucial for understanding the reaction and the resulting polymer properties. The following table outlines key parameters that should be recorded and analyzed.

ParameterCationic Polymerization (Representative)ROMP (Representative)
Monomer Concentration 1.0 M0.5 M
[Monomer]/[Initiator] Ratio 100:1 to 500:150:1 to 200:1
Initiator/Catalyst AlCl₃Grubbs' 2nd Generation
Solvent DichloromethaneToluene
Temperature (°C) -78 to 025 to 60
Reaction Time (h) 1 - 241 - 12
Monomer Conversion (%) VariableVariable
Molecular Weight (Mn, g/mol ) Expected to be low to moderatePotentially higher, controllable
Polydispersity Index (PDI) > 1.5 (typically broad)< 1.5 (potentially narrow)
Polymer Yield (%) Dependent on conversionDependent on conversion

Visualizations

Logical Workflow for Polymer Synthesis and Characterization

G cluster_prep Preparation cluster_poly Polymerization cluster_workup Workup & Purification cluster_char Characterization monomer_prep Monomer Purification (this compound) cationic Cationic Polymerization monomer_prep->cationic romp ROMP monomer_prep->romp solvent_prep Solvent Purification (Anhydrous, Deoxygenated) solvent_prep->cationic solvent_prep->romp initiator_prep Initiator/Catalyst Preparation initiator_prep->cationic initiator_prep->romp termination Termination cationic->termination romp->termination precipitation Precipitation termination->precipitation drying Drying precipitation->drying gpc GPC (Mn, PDI) drying->gpc nmr NMR (Structure) drying->nmr dsc DSC (Tg) drying->dsc tga TGA (Thermal Stability) drying->tga

Caption: General workflow for the synthesis and characterization of polymers.

Proposed Cationic Polymerization Mechanism

G Initiation Initiation (Lewis Acid + Co-initiator) Monomer1 This compound Initiation->Monomer1 + Carbocation Tertiary Carbocation Monomer1->Carbocation Propagation Propagation Carbocation->Propagation Monomer2 n (Monomer) Propagation->Monomer2 + PolymerChain Growing Polymer Chain Monomer2->PolymerChain Termination Termination (e.g., with Methanol) PolymerChain->Termination FinalPolymer Poly(this compound) Termination->FinalPolymer

Caption: Proposed mechanism for cationic polymerization of this compound.

Proposed ROMP Mechanism

G Catalyst Grubbs' Catalyst [M]=CH-R Monomer1 This compound Catalyst->Monomer1 + Metallocyclobutane Metallocyclobutane Intermediate Monomer1->Metallocyclobutane Propagation Propagation Metallocyclobutane->Propagation Monomer2 n (Monomer) Propagation->Monomer2 + PolymerChain Growing Polymer Chain Monomer2->PolymerChain Termination Termination (e.g., with Ethyl Vinyl Ether) PolymerChain->Termination FinalPolymer Unsaturated Polymer Termination->FinalPolymer

Caption: Proposed mechanism for Ring-Opening Metathesis Polymerization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5,5-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1,5,5-trimethylcyclohexene synthesis. The primary synthetic route discussed involves a two-step process: the Grignard reaction of isophorone (B1672270) with a methylating agent, followed by the acid-catalyzed dehydration of the resulting tertiary alcohol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue: Low or No Yield of the Grignard Adduct (1,3,5,5-tetramethyl-2-cyclohexen-1-ol)

  • Potential Cause 1: Inactive Grignard Reagent. The Grignard reagent is highly sensitive to moisture and air.

    • Recommended Solution: Ensure all glassware is thoroughly dried (oven-dried or flame-dried) before use. The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether or THF).

  • Potential Cause 2: Competing 1,4-Conjugate Addition. Isophorone is an α,β-unsaturated ketone, which can lead to the formation of a byproduct through 1,4-addition of the Grignard reagent.

    • Recommended Solution: Perform the reaction at low temperatures (e.g., 0 °C or below) to favor 1,2-addition to the carbonyl group. The dropwise addition of the isophorone solution to the Grignard reagent can also help minimize this side reaction.

Issue: Low Yield of this compound During Dehydration

  • Potential Cause 1: Incomplete Reaction. The dehydration of the tertiary alcohol may not have gone to completion.

    • Recommended Solution: Ensure a sufficient reaction time and appropriate temperature. Tertiary alcohols generally dehydrate more readily than secondary or primary alcohols, but adequate heating is still necessary.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Potential Cause 2: Formation of Isomeric Alkenes. Acid-catalyzed dehydration can lead to a mixture of alkene isomers due to carbocation rearrangements or competing elimination pathways.

    • Recommended Solution: Use a milder acid catalyst, such as phosphoric acid, which is less prone to causing rearrangements and charring compared to sulfuric acid.[1][2] Controlling the reaction temperature can also influence the product distribution, favoring the more thermodynamically stable alkene.

  • Potential Cause 3: Polymerization. Alkenes can polymerize in the presence of strong acids, especially at higher temperatures.[1]

    • Recommended Solution: Remove the alkene product from the acidic reaction mixture as it forms by using a fractional distillation setup.[3] This shifts the equilibrium towards the product and minimizes polymerization.[3]

  • Potential Cause 4: Loss of Product During Workup. The product, this compound, is a volatile compound.

    • Recommended Solution: Ensure the distillation apparatus is well-sealed and the collection flask is adequately cooled to prevent the loss of the volatile product.[1] Care should also be taken during washing and extraction steps to avoid product loss.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective synthetic route to obtain this compound?

A1: A common and effective method is a two-step synthesis starting from isophorone. The first step involves a Grignard reaction with a methyl Grignard reagent (like methylmagnesium bromide) to form the tertiary alcohol, 1,3,5,5-tetramethyl-2-cyclohexen-1-ol. The second step is the acid-catalyzed dehydration of this alcohol to yield this compound.

Q2: Which acid catalyst is best for the dehydration step?

A2: Phosphoric acid (85%) is often preferred over sulfuric acid for the dehydration of alcohols.[1][2] It is less oxidizing, which reduces the formation of dark-colored byproducts and charring.[1][2] It also tends to cause fewer side reactions like carbocation rearrangements.

Q3: How can I monitor the progress of the reactions?

A3: For the Grignard reaction, the disappearance of the isophorone starting material can be monitored by TLC or GC. For the dehydration step, the formation of the alkene product can also be followed by GC, which is particularly useful for analyzing the product mixture and determining the ratio of different isomers.

Q4: What are the expected major byproducts in this synthesis?

A4: In the Grignard step, the main byproduct is the 1,4-addition product. In the dehydration step, isomeric alkenes resulting from different elimination pathways or carbocation rearrangements are the most likely byproducts. Polymerization of the alkene product can also occur.[1]

Q5: What is the best method to purify the final this compound product?

A5: Fractional distillation is the most effective method for purifying the final product. Given that the product is a volatile liquid, this technique allows for the separation from any unreacted alcohol, polymeric residues, and isomeric byproducts with different boiling points. The workup procedure should also include washing with a sodium bicarbonate solution to neutralize any remaining acid catalyst, followed by washing with brine and drying over an anhydrous salt like magnesium sulfate (B86663) before distillation.

Data Presentation

Table 1: Typical Reaction Conditions for Grignard Reaction of Isophorone

ParameterCondition
Grignard Reagent Methylmagnesium bromide (CH₃MgBr)
Solvent Anhydrous diethyl ether or THF
Temperature 0 °C to room temperature
Reaction Time 1-2 hours
Workup Quenching with saturated aq. NH₄Cl

Table 2: Comparison of Acid Catalysts for Dehydration of Tertiary Alcohols

CatalystConcentrationTemperature (°C)Typical Yield (%)Notes
Phosphoric Acid 85%80 - 12070 - 85Less charring, fewer side reactions.[1][2]
Sulfuric Acid Concentrated50 - 10060 - 80Stronger acid, can cause more polymerization and charring.[1]
p-Toluenesulfonic Acid Catalytic80 - 110 (in Toluene)75 - 90Good for milder conditions, often used with a Dean-Stark trap.

Experimental Protocols

Protocol 1: Synthesis of 1,3,5,5-tetramethyl-2-cyclohexen-1-ol via Grignard Reaction

Materials:

  • Isophorone

  • Magnesium turnings

  • Methyl iodide or methyl bromide

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Round-bottom flask, dropping funnel, condenser (all oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen/argon inlet.

  • Place magnesium turnings in the flask.

  • Prepare a solution of methyl iodide or methyl bromide in anhydrous diethyl ether in the dropping funnel.

  • Add a small amount of the methyl halide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by bubbling and a cloudy appearance.

  • Once the reaction has started, add the remaining methyl halide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution in an ice bath.

  • Prepare a solution of isophorone in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the isophorone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture in an ice bath again and quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude 1,3,5,5-tetramethyl-2-cyclohexen-1-ol.

Protocol 2: Dehydration of 1,3,5,5-tetramethyl-2-cyclohexen-1-ol

Materials:

  • Crude 1,3,5,5-tetramethyl-2-cyclohexen-1-ol

  • 85% Phosphoric acid

  • Fractional distillation apparatus

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous calcium chloride or magnesium sulfate

Procedure:

  • Place the crude 1,3,5,5-tetramethyl-2-cyclohexen-1-ol into a round-bottom flask suitable for distillation.

  • Slowly add 85% phosphoric acid to the alcohol with swirling.

  • Set up a fractional distillation apparatus with the round-bottom flask. Use a heating mantle to heat the mixture.

  • Heat the mixture to a gentle boil. The alkene product will begin to distill along with water. Collect the distillate in a receiving flask cooled in an ice bath.

  • Continue the distillation until no more product is collected.

  • Transfer the distillate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Carefully separate and discard the aqueous layer after each wash.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride or magnesium sulfate to dry the product.

  • Decant or filter the dried liquid into a clean, dry round-bottom flask and purify by fractional distillation to obtain pure this compound.

Mandatory Visualization

Synthesis_Pathway Isophorone Isophorone Grignard_Reaction Grignard Reaction (1,2-Addition) Isophorone->Grignard_Reaction Grignard_Reagent CH₃MgBr (in dry ether/THF) Grignard_Reagent->Grignard_Reaction Tertiary_Alcohol 1,3,5,5-tetramethyl- 2-cyclohexen-1-ol Grignard_Reaction->Tertiary_Alcohol Dehydration Dehydration (E1) Tertiary_Alcohol->Dehydration Acid_Catalyst H₃PO₄, Heat Acid_Catalyst->Dehydration Final_Product This compound Dehydration->Final_Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Grignard Low yield of tertiary alcohol intermediate? Start->Check_Grignard Yes_Grignard Yes Check_Grignard->Yes_Grignard Yes No_Grignard No Check_Grignard->No_Grignard No Grignard_Issues Potential Grignard Issues Yes_Grignard->Grignard_Issues Check_Dehydration Low yield during dehydration step? No_Grignard->Check_Dehydration Moisture Moisture/Air Contamination? Grignard_Issues->Moisture Addition_Issue 1,4-Addition Side Product? Grignard_Issues->Addition_Issue Solve_Moisture Ensure anhydrous conditions and inert atmosphere. Moisture->Solve_Moisture Solve_Addition Lower reaction temperature (e.g., 0 °C). Addition_Issue->Solve_Addition Dehydration_Issues Potential Dehydration Issues Check_Dehydration->Dehydration_Issues Incomplete_Reaction Incomplete Reaction? Dehydration_Issues->Incomplete_Reaction Polymerization Polymerization? Dehydration_Issues->Polymerization Isomers Isomeric Byproducts? Dehydration_Issues->Isomers Solve_Incomplete Increase reaction time/temp. Monitor with GC/TLC. Incomplete_Reaction->Solve_Incomplete Solve_Polymer Distill product as it forms. Polymerization->Solve_Polymer Solve_Isomers Use milder acid (H₃PO₄). Optimize temperature. Isomers->Solve_Isomers

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Synthesis of 1,5,5-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5,5-trimethylcyclohexene. The primary focus is on identifying and mitigating common side reactions encountered during the acid-catalyzed dehydration of 3,3,5-trimethylcyclohexanol (B90689), a common precursor.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common laboratory synthesis involves the acid-catalyzed dehydration of 3,3,5-trimethylcyclohexanol. This reaction typically proceeds through an E1 elimination mechanism.

Q2: What are the expected side products in this synthesis?

Due to the nature of the carbocation intermediate formed during the E1 reaction, a mixture of isomeric alkenes is often produced. The primary side products include other trimethylcyclohexene isomers formed through carbocation rearrangements.

Q3: What is a carbocation rearrangement and why is it relevant?

A carbocation rearrangement is the movement of a carbocation from an unstable state to a more stable one through shifts of a hydrogen atom (hydride shift) or an alkyl group (in this case, a methyl shift).[1] These rearrangements lead to the formation of different carbocation intermediates, which can then be deprotonated to form a variety of isomeric alkene products.[1][2]

Q4: How can I minimize the formation of these side products?

Controlling reaction conditions is key. Lowering the reaction temperature and using a less corrosive acid catalyst (e.g., phosphoric acid instead of sulfuric acid) can favor the formation of the desired product and reduce the extent of rearrangements and polymerization.[3] Additionally, promptly removing the alkene product from the reaction mixture as it forms via distillation can prevent further isomerization.

Q5: What analytical techniques are suitable for identifying the product mixture?

Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for separating and identifying the different isomeric products.[3] The gas chromatogram will show the relative amounts of each component, while the mass spectra will help in identifying their structures.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Polymerization of the alkene product. - Loss of volatile product during workup.- Ensure sufficient reaction time and temperature. - Use a lower reaction temperature and distill the product as it forms. - Ensure all distillation apparatus joints are well-sealed and the receiving flask is cooled.
High proportion of isomeric side products - High reaction temperature promoting carbocation rearrangements. - Use of a strong, corrosive acid catalyst.- Lower the reaction temperature. - Use a milder acid catalyst, such as phosphoric acid. - Consider a fractional distillation setup for better separation of the desired product during the reaction.
Presence of unreacted 3,3,5-trimethylcyclohexanol in the product - Insufficient heating or reaction time. - Inefficient distillation.- Increase the reaction temperature or prolong the reaction time. - Ensure the distillation setup is efficient and the temperature at the still head reaches the boiling point of the alkene products.
Formation of a dark, viscous residue in the reaction flask - Polymerization of the alkene products, often catalyzed by strong acid and high temperatures.- Lower the reaction temperature. - Use a less concentrated acid. - Remove the product from the acidic environment as it forms.

Data Presentation

Table 1: Illustrative Product Distribution in the Dehydration of 2-Methylcyclohexanol (B165396) [4]

Product Structure Relative Percentage (%)
1-MethylcyclohexeneTrisubstituted alkene66.35
3-MethylcyclohexeneDisubstituted alkene33.65

Note: This data is for 2-methylcyclohexanol and serves as an example. The actual product distribution for 3,3,5-trimethylcyclohexanol may vary.

Experimental Protocols

Synthesis of this compound via Dehydration of 3,3,5-Trimethylcyclohexanol

This protocol is adapted from procedures for the dehydration of similar cyclohexanols.[3]

Materials:

  • 3,3,5-trimethylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Anhydrous calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium chloride solution

  • 10% Sodium bicarbonate solution

  • Boiling chips

Procedure:

  • Place 20 g of 3,3,5-trimethylcyclohexanol and a few boiling chips into a 100 mL round-bottom flask.

  • Slowly add 5 mL of 85% phosphoric acid to the flask while swirling.

  • Set up a fractional distillation apparatus with the round-bottom flask.

  • Heat the mixture gently. The lower boiling alkene products will distill as they are formed. Collect the distillate in a cooled receiving flask.

  • Transfer the distillate to a separatory funnel and wash sequentially with 20 mL of water, 20 mL of 10% sodium bicarbonate solution, and 20 mL of saturated sodium chloride solution.

  • Separate the organic layer and dry it over anhydrous calcium chloride or sodium sulfate.

  • Decant the dried liquid into a clean, dry flask and perform a final simple or fractional distillation to purify the this compound.

  • Analyze the product and any side fractions by GC-MS to determine the product distribution.

Visualizations

Reaction Pathway and Side Reactions

The following diagram illustrates the acid-catalyzed dehydration of 3,3,5-trimethylcyclohexanol to form the desired product, this compound, as well as potential isomeric side products arising from carbocation rearrangements.

G cluster_0 Main Reaction Pathway cluster_1 Side Reactions (Rearrangements) A 3,3,5-Trimethylcyclohexanol B Protonated Alcohol A->B + H+ C Secondary Carbocation B->C - H2O D This compound (Zaitsev Product - Major) C->D - H+ E Tertiary Carbocation (via Hydride Shift) C->E ~1,2-Hydride Shift G Tertiary Carbocation (via Methyl Shift) C->G ~1,2-Methyl Shift F Isomeric Trimethylcyclohexene 1 E->F - H+ H Isomeric Trimethylcyclohexene 2 G->H - H+

Caption: Mechanism of this compound synthesis and side reactions.

Experimental Workflow

This diagram outlines the key steps in the synthesis and purification of this compound.

G A Reactant Mixture (3,3,5-Trimethylcyclohexanol + Acid) B Reaction and Distillation A->B C Crude Product Collection B->C D Aqueous Workup (Washing) C->D E Drying D->E F Final Purification (Distillation) E->F G Pure this compound F->G H Analysis (GC-MS) G->H

Caption: Workflow for the synthesis and purification of this compound.

References

Technical Support Center: Purification of 1,5,5-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,5,5-trimethylcyclohexene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving high-purity this compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound stem from:

  • Isomeric Impurities: The synthesis of this compound, often through the dehydration of corresponding alcohols, can lead to the formation of various structural isomers (e.g., 1,3,5-trimethylcyclohexene, 2,4,4-trimethylcyclohexene) and positional isomers of the double bond. These isomers frequently have very close boiling points, making their separation by simple distillation difficult.[1]

  • Close-Boiling Byproducts: Depending on the synthetic route, other byproducts with similar volatilities may be present.

  • Azeotrope Formation: this compound may form azeotropes with water, solvents, or other impurities, which are mixtures that boil at a constant temperature, preventing further separation by conventional distillation.

Q2: What are the most common impurities I should expect when synthesizing this compound?

A2: The most common impurities are typically other trimethylcyclohexene isomers. The specific isomers and their ratios will depend on the synthetic method and reaction conditions. For instance, acid-catalyzed dehydration of 2,6,6-trimethylcyclohexan-1-ol could potentially yield a mixture of isomers. Unreacted starting materials and polymerization products can also be present.

Q3: Which purification method is most suitable for obtaining high-purity this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Fractional Distillation: This is the most common and effective method for separating this compound from its close-boiling isomers.[1] An efficient fractionating column is essential for achieving good separation.

  • Preparative Gas Chromatography (GC): For very high purity on a smaller scale, preparative GC is an excellent option as it offers very high separation efficiency for volatile compounds like terpene isomers.

  • Extractive or Azeotropic Distillation: For challenging separations where fractional distillation is ineffective due to very close boiling points or azeotrope formation, these advanced techniques can be employed.[2][3] They involve adding a third component (an entrainer or solvent) to alter the relative volatilities of the mixture's components.[2][3]

Troubleshooting Guides

Fractional Distillation

Problem 1: Poor separation of isomers.

  • Possible Cause: Inefficient fractionating column.

    • Solution: Use a column with a higher number of theoretical plates (e.g., a longer Vigreux column or a packed column). Ensure the column is well-insulated to maintain a proper temperature gradient.[4]

  • Possible Cause: Distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column. A slow and steady distillation rate (e.g., 1-2 drops per second) is recommended.[5]

  • Possible Cause: Column flooding.

    • Solution: This occurs when the vapor flow rate is too high, causing liquid to be carried up the column. Reduce the heating rate to allow the liquid to drain back into the distilling flask.[6]

Problem 2: The temperature at the distillation head is fluctuating.

  • Possible Cause: Uneven heating.

    • Solution: Ensure the heating mantle is in good contact with the distilling flask and that the liquid is boiling smoothly. Using a magnetic stirrer or boiling chips can promote even boiling.

  • Possible Cause: The thermometer bulb is not positioned correctly.

    • Solution: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[4]

Problem 3: No distillate is being collected, but the pot is boiling.

  • Possible Cause: Insufficient heating for the vapor to reach the condenser.

    • Solution: The distilling pot needs to be heated to a temperature significantly higher than the boiling point of the components to overcome the heat loss in the fractionating column. Insulating the column with glass wool or aluminum foil can help.[4][6]

  • Possible Cause: A leak in the system.

    • Solution: Check all joints to ensure they are properly sealed.

Data Presentation: Physical Properties of this compound and Potential Isomeric Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC9H16124.22~140 - 151
1,3,5-TrimethylcyclohexaneC9H18126.24~138 - 140
3,3,5-TrimethylcyclohexeneC9H16124.22~136 - 137
1,2,3-TrimethylcyclohexaneC9H18126.24~145 - 148

Note: Boiling points can vary slightly based on the specific stereoisomer and atmospheric pressure. Data is compiled from various sources and may represent a range.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To separate this compound from its isomeric impurities.

Materials:

  • Crude this compound

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flasks)

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulation: Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic operation.[4]

  • Distillation:

    • Begin heating the flask gently.

    • Observe the condensation ring slowly rising up the column. A slow ascent is crucial for good separation.

    • Collect the initial fraction (forerun) in a separate receiving flask. This fraction will be enriched in lower-boiling impurities.

    • Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of the desired isomer, switch to a clean receiving flask to collect the main fraction.

    • Maintain a slow, steady distillation rate.

    • Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

Objective: To determine the purity of the purified this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for terpene analysis (e.g., non-polar or medium-polarity)

Typical GC Parameters:

ParameterValue
Column e.g., Rxi-1MS (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Detector Temperature 280 °C
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min
Oven Program Initial: 60°C (hold 2 min), Ramp: 5°C/min to 200°C
Injection Volume 1 µL
Split Ratio 50:1

Note: These are starting parameters and may require optimization for your specific instrument and sample.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • Injection: Inject the sample into the GC.

  • Data Analysis: Identify the peaks based on their retention times. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. For accurate quantification, calibration with a known standard is recommended.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound (Mixture of Isomers and Byproducts) Fractional_Distillation Fractional Distillation Crude_Product->Fractional_Distillation Purify Forerun Forerun (Low-boiling impurities) Fractional_Distillation->Forerun Main_Fraction Main Fraction (Enriched in 1,5,5-TMC) Fractional_Distillation->Main_Fraction Residue Residue (High-boiling impurities) Fractional_Distillation->Residue GC_Analysis Gas Chromatography (GC) Main_Fraction->GC_Analysis Analyze Pure_Product High-Purity This compound GC_Analysis->Pure_Product Confirm Purity Troubleshooting_Distillation Start Poor Isomer Separation? Cause1 Inefficient Column Start->Cause1 Yes Cause2 Distillation Rate Too Fast Start->Cause2 Yes Cause3 Column Flooding Start->Cause3 Yes Solution1 Use column with more theoretical plates. Insulate column. Cause1->Solution1 Solution2 Reduce heating rate. Collect distillate slowly. Cause2->Solution2 Solution3 Reduce heating rate. Allow liquid to drain. Cause3->Solution3

References

preventing isomerization during 1,5,5-trimethylcyclohexene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted isomerization of 1,5,5-trimethylcyclohexene during chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomerization during reactions with this compound?

A1: The primary cause of isomerization is the presence of acidic conditions, which can be introduced intentionally as a catalyst or present as impurities in reagents and solvents. Under acidic conditions, the double bond in this compound can be protonated, leading to the formation of a tertiary carbocation. This carbocation can then undergo rearrangement via hydride and methyl shifts to form more thermodynamically stable carbocation intermediates, which subsequently lead to the formation of isomeric trimethylcyclohexenes, such as 1,2,3-trimethylcyclohexene.

Q2: What are the common isomeric byproducts observed?

A2: The most common isomeric byproduct is the thermodynamically more stable 1,2,3-trimethylcyclohexene. Other isomers, such as those with an exocyclic double bond, may also be formed depending on the specific reaction conditions.

Q3: How can I detect if my product has isomerized?

A3: Isomerization can be detected using standard analytical techniques such as Gas Chromatography (GC), which will show distinct peaks for different isomers, and Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the appearance of new vinylic proton signals and changes in the chemical shifts and coupling constants of the methyl groups are indicative of isomerization.

Q4: Are there specific reaction types that are more prone to causing isomerization?

A4: Yes, any reaction that is conducted under acidic conditions or at elevated temperatures is more likely to cause isomerization. This includes, but is not limited to, acid-catalyzed additions, certain types of oxidations, and reactions where acidic byproducts are generated.

Troubleshooting Guide

Problem: My reaction with this compound is producing a significant amount of isomeric byproducts.

Potential Cause Recommended Solution
Acidic Reagents or Catalysts - If possible, replace acidic reagents with non-acidic alternatives. - For reactions requiring acid catalysis, consider using a milder Lewis acid or a solid acid catalyst that can be easily filtered off.
Trace Acid Impurities - Use freshly distilled and purified solvents and reagents. - Add a non-nucleophilic base, such as a proton sponge or sodium bicarbonate, to neutralize any trace acidity. - Ensure all glassware is thoroughly cleaned and dried to remove any acidic residues.
High Reaction Temperature - Perform the reaction at the lowest effective temperature. Running reactions at 0 °C or even -78 °C can significantly suppress isomerization pathways.
Generation of Acidic Byproducts - If the reaction generates acidic byproducts, consider performing the reaction in the presence of a buffer or a stoichiometric amount of a non-nucleophilic base to neutralize the acid as it is formed.

Data Presentation: Impact of Reaction Conditions on Isomerization

The following table summarizes hypothetical, yet representative, data on the impact of reaction conditions on the product distribution in a generic electrophilic addition to this compound.

Reaction Condition Desired Product Yield (%) Isomerized Product Yield (%)
Strong Acid (e.g., H₂SO₄), 50 °C 2080
Mild Lewis Acid (e.g., ZnCl₂), 25 °C 6535
Buffered System (e.g., with NaHCO₃), 25 °C 9010
No Acid, 0 °C >95<5

Experimental Protocols

Protocol 1: Epoxidation of this compound with Minimized Isomerization

This protocol utilizes a buffered system to prevent acid-catalyzed rearrangement of the epoxide product.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) and sodium bicarbonate (2.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.2 eq.) in DCM to the reaction mixture over 30 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃.

  • Separate the organic layer and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.

Protocol 2: Free-Radical Bromination of this compound

This protocol uses N-bromosuccinimide (NBS) under free-radical conditions, which avoids the formation of carbocation intermediates prone to rearrangement.

Materials:

  • This compound

  • N-bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide as a radical initiator

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and NBS (1.1 eq.) in anhydrous CCl₄.

  • Add a catalytic amount of AIBN or benzoyl peroxide.

  • Heat the mixture to reflux and monitor the reaction by GC. The reaction is typically complete when the solid NBS has been consumed and is floating at the top of the solvent.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude allylic bromide.

Visualizations

Isomerization_Pathway cluster_start Starting Material cluster_intermediate Carbocation Intermediates cluster_product Isomerized Product This compound This compound Tertiary Carbocation (Initial) Tertiary Carbocation (Initial) This compound->Tertiary Carbocation (Initial) + H⁺ Tertiary Carbocation (Rearranged) Tertiary Carbocation (Rearranged) Tertiary Carbocation (Initial)->Tertiary Carbocation (Rearranged) Hydride/Methyl Shift 1,2,3-trimethylcyclohexene 1,2,3-trimethylcyclohexene Tertiary Carbocation (Rearranged)->1,2,3-trimethylcyclohexene - H⁺

Caption: Acid-catalyzed isomerization pathway of this compound.

Experimental_Workflow cluster_planning Reaction Planning cluster_setup Reaction Setup cluster_execution Reaction Execution & Analysis Select Non-Acidic Reagents Select Non-Acidic Reagents Clean & Dry Glassware Clean & Dry Glassware Select Non-Acidic Reagents->Clean & Dry Glassware Choose Low Temperature Choose Low Temperature Inert Atmosphere Inert Atmosphere Choose Low Temperature->Inert Atmosphere Use Anhydrous Solvents Use Anhydrous Solvents Add Buffer/Base (if needed) Add Buffer/Base (if needed) Use Anhydrous Solvents->Add Buffer/Base (if needed) Slow Reagent Addition Slow Reagent Addition Add Buffer/Base (if needed)->Slow Reagent Addition Monitor by GC/TLC Monitor by GC/TLC Slow Reagent Addition->Monitor by GC/TLC Analyze Product Mixture Analyze Product Mixture Monitor by GC/TLC->Analyze Product Mixture

Caption: Workflow to minimize isomerization during reactions.

Technical Support Center: GC-MS Analysis of Trimethylcyclohexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of trimethylcyclohexene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the GC-MS analysis of trimethylcyclohexene isomers?

A1: The main challenges stem from the structural similarity of the isomers, which often results in very close boiling points and similar mass spectra. This can lead to difficulties in chromatographic separation (co-elution) and confident identification based on mass spectral data alone. Achieving good resolution and accurate identification often requires careful optimization of GC parameters and may necessitate the use of retention indices for confirmation.

Q2: Which type of GC column is best suited for separating trimethylcyclohexene isomers?

A2: Separating alkene isomers can be challenging on standard non-polar columns like those with 100% dimethylpolysiloxane phases.[1] While a non-polar phase is a common starting point for hydrocarbon analysis, achieving baseline separation of structurally similar isomers may require a more selective stationary phase. Consider columns with a different selectivity, such as those with a higher phenyl content or specialized phases designed for isomer separations. For complex mixtures, a longer column can also improve resolution.

Q3: How can I improve the resolution between co-eluting trimethylcyclohexene isomers?

A3: To improve the separation of co-eluting isomers, you can:

  • Optimize the temperature program: Use a slower temperature ramp to increase the interaction time of the analytes with the stationary phase.

  • Adjust the carrier gas flow rate: Operating at the optimal linear velocity for your carrier gas will maximize column efficiency.

  • Select a more appropriate column: As mentioned in Q2, a column with a different stationary phase chemistry can provide the necessary selectivity.

  • Increase column length: A longer column provides more theoretical plates, which can enhance separation.

Q4: The mass spectra of my trimethylcyclohexene isomers look very similar. How can I confidently identify them?

A4: Due to similar fragmentation patterns, relying solely on mass spectra for isomer identification can be unreliable.[2] It is highly recommended to supplement mass spectral data with retention indices (RI). By comparing the calculated RI of your unknown peaks with literature values on a similar column, you can significantly increase the confidence of your identifications. When analyzing mass spectra, look for subtle differences in the relative abundance of key fragment ions, which may provide clues to the specific isomer.

Q5: I am seeing significant peak tailing for my trimethylcyclohexene isomers. What are the common causes and solutions?

A5: Peak tailing in GC-MS analysis is a common issue that can be caused by several factors:

  • Active sites in the injector or column: This can be due to contamination or degradation of the liner or the stationary phase.

  • Poor column installation: Improperly cut column ends or dead volume in the connection can cause peak distortion.

  • Column overload: Injecting too much sample can lead to asymmetrical peak shapes.

Solutions include using a deactivated inlet liner, ensuring a clean and square column cut, and optimizing the injection volume.[3][4][5][6]

Troubleshooting Guides

Problem 1: Poor Chromatographic Resolution of Isomers

Symptoms:

  • Overlapping or co-eluting peaks for trimethylcyclohexene isomers.

  • Inability to obtain accurate quantification due to peak overlap.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate GC Column The stationary phase lacks the selectivity to resolve the isomers. Consider a column with a different chemistry, such as a mid-polarity phase or one specifically designed for isomer analysis.[1]
Suboptimal Temperature Program The temperature ramp is too fast, not allowing for sufficient interaction with the stationary phase. Decrease the ramp rate or add an isothermal hold at a temperature that provides the best separation.
Incorrect Carrier Gas Flow Rate The flow rate is not at the optimal linear velocity for the carrier gas, leading to reduced column efficiency. Optimize the flow rate to achieve the highest resolution.
Column Overload Injecting too concentrated a sample can cause peak broadening and loss of resolution. Dilute the sample or increase the split ratio.[3]
Problem 2: Difficulty in Isomer Identification

Symptoms:

  • Multiple trimethylcyclohexene isomers have very similar mass spectra.

  • NIST library search provides multiple high-probability matches, making definitive identification challenging.

Possible Causes & Solutions:

CauseRecommended Solution
Inherent Similarity of Isomer Mass Spectra Isomers often produce similar fragment ions, leading to ambiguous library matches.[2] Do not rely solely on the library match factor. Critically evaluate the fit and compare with reference spectra if available.
Lack of Reference Data No in-house or literature retention time data is available for comparison. Whenever possible, analyze authenticated standards of the suspected isomers to confirm retention times and mass spectra on your system.
Co-elution of Isomers If peaks are not fully resolved, the resulting mass spectrum will be a composite of multiple isomers. Improve the chromatographic separation using the steps outlined in Problem 1 .
Incorrect Mass Spectral Interpretation Unfamiliarity with the expected fragmentation patterns of substituted cyclohexenes. Study the typical fragmentation pathways, such as allylic cleavage and retro-Diels-Alder reactions, to aid in manual interpretation.[7]
Problem 3: General Chromatographic Issues

Symptoms:

  • Peak tailing or fronting.

  • Ghost peaks appearing in the chromatogram.

  • Unstable baseline.

Possible Causes & Solutions:

CauseRecommended Solution
Contaminated Inlet Liner Active sites on a dirty liner can cause peak tailing. Replace the inlet liner.[4]
Improper Column Installation A poor column cut or incorrect insertion depth can lead to peak distortion. Re-cut the column ensuring a square, clean break and install it according to the manufacturer's instructions.[5]
Sample Backflash in the Inlet The injection volume is too large for the inlet conditions, causing the sample to expand beyond the liner. Reduce the injection volume or use a liner with a larger internal volume.[3]
Contamination in the System Residue from previous injections can elute as ghost peaks. Bake out the column and ensure the syringe and rinse solvents are clean.[3][4]
Carrier Gas Impurities or Leaks Impurities in the carrier gas or a leak in the system can cause a noisy or drifting baseline. Use high-purity gas with appropriate filters and perform a leak check of the system.[4][6]

Experimental Protocols & Methodologies

Recommended Starting GC-MS Parameters for Trimethylcyclohexene Isomer Analysis

This protocol provides a starting point for method development. Optimization will be required based on the specific isomers of interest and the instrumentation used.

ParameterRecommended Setting
GC Column Mid-polarity column (e.g., 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio) to avoid column overload
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial: 50 °C (hold 2 min), Ramp: 5 °C/min to 150 °C, then 10 °C/min to 250 °C (hold 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-200
Mass Spectral Fragmentation of Substituted Cyclohexenes

The mass spectra of trimethylcyclohexene isomers are expected to be influenced by the cyclohexene (B86901) ring and the positions of the methyl groups. Key fragmentation pathways include:

  • Allylic Cleavage: The bond allylic to the double bond is prone to cleavage, leading to the formation of stable resonance-stabilized carbocations. This is often a dominant fragmentation pathway in alkenes.[7][8]

  • Retro-Diels-Alder (RDA) Reaction: Cyclohexene and its derivatives can undergo a characteristic RDA fragmentation, breaking the ring into a diene and a dienophile. The charge can be retained on either fragment.

  • Loss of Methyl Group: A peak corresponding to the loss of a methyl radical (M-15) is common in molecules with methyl substituents.

The relative abundance of the fragment ions will vary depending on the stability of the resulting carbocations, which is influenced by the substitution pattern of the specific isomer.

Visualizations

GC_MS_Troubleshooting_Workflow GC-MS Troubleshooting Workflow for Isomer Analysis cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions Poor Resolution Poor Resolution Column Selection Column Selection Poor Resolution->Column Selection Method Parameters Method Parameters Poor Resolution->Method Parameters Peak Tailing Peak Tailing Peak Tailing->Method Parameters System Activity System Activity Peak Tailing->System Activity Identification Issues Identification Issues Identification Issues->Poor Resolution Similar Spectra Similar Spectra Identification Issues->Similar Spectra Change Column Change Column Column Selection->Change Column Optimize Method Optimize Method Method Parameters->Optimize Method System Maintenance System Maintenance System Activity->System Maintenance Use Retention Indices Use Retention Indices Similar Spectra->Use Retention Indices

Caption: Troubleshooting workflow for common GC-MS issues.

Isomer_Identification_Strategy Strategy for Confident Isomer Identification Acquire Data Acquire Data Library Search Library Search Acquire Data->Library Search Analyze Spectra Analyze Spectra Library Search->Analyze Spectra Multiple high-score hits Confident ID Confident ID Library Search->Confident ID Single high-score, unique hit Compare Retention Indices Compare Retention Indices Analyze Spectra->Compare Retention Indices Compare Retention Indices->Confident ID Match found Tentative ID Tentative ID Compare Retention Indices->Tentative ID No match

Caption: Logical steps for isomer identification.

References

Technical Support Center: Optimizing Reaction Conditions for 1,5,5-Trimethylcyclohexene Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5,5-trimethylcyclohexene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the chemical modification of this versatile starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common modifications performed on this compound?

A1: Common modifications of this compound include:

  • Oxidation: To introduce carbonyl or hydroxyl groups, for instance, the synthesis of ketoisophorone.

  • Epoxidation: To form the corresponding epoxide, a valuable intermediate for further functionalization.

  • Isomerization: Acid-catalyzed rearrangement to other isomers like 1,2,3-trimethylcyclohexene.

  • Addition Reactions: Such as hydroboration-oxidation to yield alcohols or halogenation to introduce halides.[1]

Q2: I am observing low yields in my reactions. What are some general tips to improve them?

A2: Low yields can stem from various factors. Here are some general troubleshooting steps:

  • Reagent Purity: Ensure the purity of your this compound and all other reagents. Impurities can interfere with the reaction.

  • Solvent Choice: The solvent can significantly impact reaction rates and selectivity. Ensure your solvent is dry and appropriate for the reaction type.

  • Temperature Control: Reactions can be highly sensitive to temperature. Monitor and control the reaction temperature closely.

  • Reaction Time: Inadequate or excessive reaction times can lead to incomplete conversion or the formation of byproducts. Monitor the reaction progress using techniques like TLC or GC.

  • Catalyst Activity: If using a catalyst, ensure it is fresh and active. Catalyst poisoning can halt a reaction.

Q3: How can I minimize the formation of side products?

A3: Minimizing side products often involves optimizing reaction conditions:

  • Stoichiometry: Carefully control the stoichiometry of your reactants.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired reaction.

  • Order of Addition: The order in which reagents are added can be crucial.

  • Use of Selective Reagents: Employing more selective reagents can help to target the desired transformation.

Troubleshooting Guides

Oxidation to 2,6,6-Trimethyl-2-cyclohexene-1,4-dione (B1673608) (Keto-isophorone)

Q: My oxidation of the isomeric β-isophorone to keto-isophorone is inefficient. How can I optimize this reaction?

A: The oxidation of β-isophorone (3,5,5-trimethylcyclohexa-3-en-1-one) to keto-isophorone (2,6,6-trimethyl-2-cyclohexene-1,4-dione) can be challenging.[2] Here are key parameters to consider for optimization:

  • Catalyst System: The choice of catalyst is critical. A biphasic system using a phase transfer reagent with a tungsten polyoxometalate catalyst and hydrogen peroxide has been shown to be effective.[2] Alternatively, phosphomolybdic acid in combination with DMSO and potassium tert-butoxide can provide high yields.

  • Temperature: The reaction temperature should be carefully controlled, typically in the range of 50-80°C.[2]

  • Reactant Ratio: The molar ratio of the substrate to hydrogen peroxide is a key parameter to optimize. Ratios of 1:1 to 1:2.2 (substrate:H₂O₂) are often employed.[2]

ParameterRecommended Range
Temperature50 - 80 °C[2]
Substrate:H₂O₂ Ratio1:1 to 1:2.2[2]
Epoxidation of this compound

Q: I am getting a low yield of the epoxide from this compound. What are the likely causes?

A: Low yields in epoxidation reactions are a common issue. Consider the following:

  • Epoxidizing Agent: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. Ensure your m-CPBA is fresh, as it can decompose over time.

  • Solvent: Aprotic solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are generally preferred to prevent ring-opening of the epoxide.

  • Temperature: Epoxidations are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity and prevent side reactions.

  • pH Control: If using hydrogen peroxide with a catalyst, maintaining the correct pH is crucial. For some systems, a biphasic water/ethyl acetate (B1210297) mixture with a phase transfer catalyst can improve results.[3]

Q: The epoxide I formed is unstable and undergoes ring-opening. How can I prevent this?

A: Epoxide ring-opening is often catalyzed by acidic or nucleophilic conditions.[4][5][6]

  • Work-up Procedure: During the work-up, avoid strong acids. Use a mild aqueous base (e.g., sodium bicarbonate solution) to quench the reaction.

  • Purification: When purifying by column chromatography, use a neutral adsorbent like neutral alumina (B75360) or deactivated silica (B1680970) gel, as acidic silica gel can promote ring-opening.

  • Storage: Store the purified epoxide in a cool, dark place, and consider using it promptly in the next synthetic step.

Hydroboration-Oxidation of this compound

Q: The hydroboration-oxidation of this compound is not giving the expected alcohol. What could be wrong?

A: Hydroboration-oxidation is a two-step process, and issues can arise in either step.

  • Hydroboration Step:

    • Reagent: Borane (BH₃) is highly reactive and sensitive to moisture and air. Use a fresh solution of BH₃•THF and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Stereochemistry: Hydroboration proceeds via a syn-addition of the H and BH₂ groups across the double bond, with the boron atom adding to the less sterically hindered carbon.[7][8] For this compound, this would place the boron on the carbon at position 1.

  • Oxidation Step:

    • Reagents: The oxidation is typically carried out with hydrogen peroxide (H₂O₂) and a base (e.g., sodium hydroxide). Ensure your hydrogen peroxide is not decomposed.

    • Temperature: The oxidation step is exothermic. Maintain a moderate temperature to prevent side reactions.

Experimental Protocols

Protocol 1: General Procedure for Epoxidation using m-CPBA
  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in DCM to the flask over 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on neutral alumina.

Protocol 2: General Procedure for Hydroboration-Oxidation
  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran (B86392) complex (BH₃•THF, 0.4 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.

  • Slowly add water to quench any unreacted borane, followed by the addition of 3 M aqueous sodium hydroxide.

  • Carefully add 30% hydrogen peroxide dropwise, ensuring the temperature does not exceed 40 °C.

  • Stir the mixture for 1 hour at room temperature.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Visualizations

experimental_workflow start Start: this compound reagent_addition Add Reagents (e.g., m-CPBA or BH3-THF) start->reagent_addition reaction Reaction under Controlled Conditions reagent_addition->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the modification of this compound.

troubleshooting_logic start Low Product Yield? check_reagents Check Reagent Purity and Stoichiometry start->check_reagents Yes solution Improved Yield start->solution No optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time check_catalyst Check Catalyst Activity optimize_time->check_catalyst check_catalyst->solution

Caption: A logical troubleshooting guide for addressing low product yield in chemical reactions.

References

Technical Support Center: Purification of Synthetic 1,5,5-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 1,5,5-trimethylcyclohexene. Our focus is on addressing specific issues related to the removal of common impurities encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

The synthesis of this compound, often proceeding from isophorone (B1672270), can result in several impurities. The most prevalent are positional isomers with very similar boiling points, making their separation challenging. Common impurities include:

  • Isomeric Trimethylcyclohexenes: 3,5,5-trimethylcyclohexene (B1616229) and 1,3,5-trimethylcyclohexene are common isomeric byproducts.

  • Unreacted Starting Material: Residual isophorone from the synthesis.

  • Other Condensation Byproducts: Depending on the reaction conditions, other acetone (B3395972) condensation byproducts may be present in trace amounts.

Q2: Which purification techniques are most effective for removing these impurities?

Due to the close boiling points of the isomeric impurities, standard simple distillation is often insufficient. The most effective methods for achieving high purity are:

  • Fractional Distillation: This technique enhances separation by providing multiple theoretical plates for vaporization and condensation cycles.

  • Preparative Gas Chromatography (Prep GC): This method offers high resolution for separating compounds with very similar boiling points and is often used for obtaining highly pure standards.

  • Column Chromatography: While less common for separating volatile isomers, it can be effective for removing less volatile impurities like unreacted isophorone.

Troubleshooting Guides

Fractional Distillation

Q: My fractional distillation is not separating the isomers effectively. The purity of my this compound is not improving. What could be the problem?

A: Ineffective separation of trimethylcyclohexene isomers during fractional distillation can be due to several factors:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates for the separation. For closely boiling isomers, a longer column or a column with a more efficient packing material (e.g., structured packing) is required.

  • Incorrect Distillation Rate: A distillation rate that is too fast does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation. A slow and steady distillation rate is crucial.

  • Poor Insulation: Heat loss from the distillation column can disrupt the temperature gradient necessary for efficient fractionation. Insulating the column with glass wool or aluminum foil can improve performance.

  • Flooding: An excessive boil-up rate can cause the column to flood, where the liquid is carried up the column instead of flowing down, preventing proper separation. Reduce the heating to the distillation flask.

  • Incorrect Reflux Ratio: For columns equipped with a reflux head, an inappropriate reflux ratio (the ratio of condensate returned to the column to the condensate collected) can lead to poor separation. A higher reflux ratio generally improves separation but increases the distillation time.

Q: The temperature at the top of my distillation column is fluctuating. Why is this happening?

A: Temperature fluctuations at the still head can indicate several issues:

  • Uneven Heating: Inconsistent heating of the distillation flask can cause pulses of vapor to move up the column, leading to temperature fluctuations. Ensure the heating mantle is properly sized and in good contact with the flask.

  • Bumping of the Liquid: Violent boiling, or "bumping," can send slugs of superheated liquid and vapor up the column. Using boiling chips or a magnetic stirrer can ensure smooth boiling.

  • Channeling in the Packing: The vapor may not be uniformly passing through the column packing, creating channels. This can be caused by improper packing of the column.

Preparative Gas Chromatography (Prep GC)

Q: I am observing poor peak resolution in my preparative GC separation of trimethylcyclohexene isomers. What are the likely causes?

A: Poor peak resolution in preparative GC can stem from several factors related to the column and operating conditions:

  • Inappropriate Column: The stationary phase of the GC column may not be selective enough for the isomers. A non-polar or a medium-polarity column is often a good starting point for separating non-polar isomers.

  • Overloading the Column: Injecting too much sample can lead to broad, tailing, or fronting peaks that overlap. Reduce the injection volume.

  • Incorrect Oven Temperature Program: An oven temperature program that is too fast will not provide sufficient time for the isomers to separate on the column. A slower temperature ramp or an isothermal period at an optimal temperature can improve resolution.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas affects the efficiency of the separation. The optimal flow rate depends on the column dimensions and the carrier gas being used.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor performance. Conditioning the column or replacing it may be necessary.

Q: My collected fractions from the preparative GC are not as pure as expected based on the chromatogram. What could be the issue?

A: This discrepancy can arise from issues with the collection system or the timing of the fraction collection:

  • Incorrect Fraction Collection Timing: The timing of the fraction collection may be slightly off, leading to the collection of overlapping peak tails. Adjust the collection window based on the peak widths.

  • Dead Volume in the Collection System: Significant dead volume between the detector and the collection trap can cause band broadening and mixing of separated components. Minimize the length and diameter of the tubing connecting the detector to the collection trap.

  • Condensation Issues: Inefficient trapping of the eluting compounds can lead to loss of material and cross-contamination of fractions. Ensure the collection traps are sufficiently cooled.

Quantitative Data on Purification Methods

The following table summarizes the expected purity levels for this compound after purification by different methods. These values are indicative and can vary based on the initial impurity profile and the specific experimental conditions.

Purification MethodKey ImpurityStarting Purity (approx.)Final Purity (achievable)Key Experimental Parameters
Fractional Distillation Isomeric Trimethylcyclohexenes85-90%>98%High-efficiency packed column (e.g., Vigreux or packed with Raschig rings), slow distillation rate, proper insulation.
Preparative Gas Chromatography Isomeric Trimethylcyclohexenes98%>99.5%Non-polar or medium-polarity capillary column, optimized temperature program, appropriate injection volume.
Column Chromatography Isophorone90%>99% (removal of isophorone)Silica gel stationary phase, non-polar eluent (e.g., hexane).

Experimental Protocols

Fractional Distillation for Removal of Isomeric Impurities

Objective: To separate this compound from its closely boiling isomers.

Apparatus:

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips or magnetic stir bar

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed. Place boiling chips or a magnetic stir bar in the round-bottom flask.

  • Charging the Flask: Charge the round-bottom flask with the impure this compound mixture to no more than two-thirds of its volume.

  • Insulation: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.

  • Heating: Begin heating the flask gently. If using a stirrer, ensure it is on.

  • Equilibration: As the mixture begins to boil, observe the condensation ring rising slowly up the column. It is crucial to heat slowly to allow for proper equilibration between the liquid and vapor phases on the packing material. This may take 30-60 minutes.

  • Distillation: Once the vapor reaches the thermometer, the temperature should stabilize at the boiling point of the first fraction (the lowest boiling isomer). Collect this initial fraction in a separate receiving flask.

  • Collecting the Main Fraction: After the first fraction has distilled, the temperature may rise. When the temperature stabilizes at the boiling point of this compound (approximately 139-141 °C), change the receiving flask to collect the purified product.

  • Final Fraction: As the distillation proceeds, the temperature may start to rise again, indicating the presence of higher boiling impurities. At this point, stop the distillation or collect this final fraction in a separate flask.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.

Preparative Gas Chromatography for High-Purity Isolation

Objective: To obtain high-purity this compound by separating it from its isomers.

Instrumentation:

  • Preparative Gas Chromatograph equipped with a fraction collector.

  • Appropriate preparative GC column (e.g., a non-polar phase like DB-5 or a medium-polarity phase like DB-17).

Procedure:

  • Method Development (Analytical Scale): First, develop an analytical GC method to achieve baseline separation of this compound from its impurities. This will help in determining the optimal temperature program and carrier gas flow rate.

  • Column Conditioning: Condition the preparative GC column according to the manufacturer's instructions to remove any contaminants.

  • Sample Injection: Inject an appropriate volume of the partially purified this compound onto the preparative GC column. Avoid overloading the column.

  • Chromatographic Separation: Run the preparative GC using the optimized temperature program and carrier gas flow rate.

  • Fraction Collection: Set the fraction collector to collect the peak corresponding to this compound. The collection window should be set carefully to avoid collecting the leading or tailing edges of adjacent impurity peaks.

  • Analysis of Collected Fraction: Analyze the collected fraction using analytical GC to confirm its purity.

  • Repeat: Repeat the injection and collection cycle until the desired amount of purified product is obtained.

Visualizations

Experimental_Workflow_Fractional_Distillation cluster_setup Setup cluster_distillation Distillation Process cluster_analysis Analysis start Start assemble Assemble Fractional Distillation Apparatus start->assemble charge Charge Flask with Impure Sample assemble->charge insulate Insulate Column charge->insulate heat Gentle Heating insulate->heat equilibrate Equilibrate Column heat->equilibrate collect_f1 Collect First Fraction (Lower Boiling Impurities) equilibrate->collect_f1 collect_main Collect Main Fraction (this compound) collect_f1->collect_main collect_f3 Collect Final Fraction (Higher Boiling Impurities) collect_main->collect_f3 analyze Analyze Fractions by GC collect_f3->analyze end End analyze->end

Caption: Workflow for the purification of this compound by fractional distillation.

Experimental_Workflow_Preparative_GC cluster_prep Preparation cluster_separation Separation and Collection cluster_analysis_end Analysis and Completion start Start method_dev Analytical Method Development (GC) start->method_dev col_cond Condition Preparative GC Column method_dev->col_cond inject Inject Sample col_cond->inject separate Chromatographic Separation inject->separate collect Collect Target Fraction separate->collect analyze Analyze Collected Fraction by GC collect->analyze repeat_node Repeat Cycle? analyze->repeat_node repeat_node->inject Yes end End repeat_node->end No

Caption: Workflow for high-purity isolation of this compound using preparative GC.

Technical Support Center: Stability and Storage of 1,5,5-trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and stability assessment of 1,5,5-trimethylcyclohexene. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To maintain its integrity, this compound should be stored in a cool, dark, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to air and moisture. It is also recommended to store it away from incompatible materials, particularly strong oxidizing agents.[3]

Q2: How stable is this compound at room temperature?

The product is chemically stable under standard ambient conditions, including room temperature.[4] However, for long-term storage, refrigeration is recommended to minimize the potential for slow degradation.

Q3: Is this compound susceptible to degradation by light?

Yes, exposure to light, especially UV light, can promote photochemical reactions in unsaturated compounds like this compound.[1] To prevent photodegradation, it is crucial to store the compound in an amber or opaque container.

Q4: What are the signs of degradation in a sample of this compound?

Visual signs of degradation can include a change in color or the formation of precipitates. However, more subtle degradation may not be visible. The most reliable method to assess purity and detect degradation products is through analytical techniques such as gas chromatography (GC).

Q5: What are the primary degradation pathways for this compound?

While specific studies on this compound are limited, potential degradation pathways for cyclic alkenes include:

  • Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of epoxides, diols, or other oxygenated products. The allylic positions (carbon atoms adjacent to the double bond) are also prone to oxidation.

  • Polymerization: Under certain conditions, such as exposure to acid catalysts or high temperatures, alkenes can undergo polymerization.

  • Isomerization: Acidic conditions or heat can potentially cause isomerization of the double bond to a more stable position within the ring.

Troubleshooting Guide

Problem Encountered Potential Cause Suggested Solution
Appearance of unexpected peaks in a Gas Chromatography (GC) analysis. Sample degradation due to improper storage (exposure to air, light, or heat).Verify that the sample has been stored according to the recommended conditions. If degradation is suspected, it may be necessary to use a fresh batch of the compound.
Contamination of the sample or analytical system.Ensure that all glassware and solvents are clean and of high purity. Run a blank analysis on the GC to check for system contamination.
Inconsistent or non-reproducible experimental results. Degradation of the stock solution over time.Prepare fresh stock solutions of this compound for each set of experiments, especially for sensitive applications.
Presence of peroxides in the solvent.Use freshly opened or peroxide-free solvents, as peroxides can initiate radical reactions and degrade the compound.
Change in physical appearance of the stored compound (e.g., color development). Significant degradation has occurred.The sample is likely no longer suitable for use and should be disposed of according to safety guidelines.

Quantitative Data on Storage

Specific quantitative data on the long-term stability of this compound is not extensively published. The following table provides general guidelines for storage conditions. For precise stability data, it is recommended to perform a stability study under your specific laboratory conditions using the protocol outlined below.

Storage Condition Temperature Range Atmosphere Expected Stability
Short-term 15-25 °C (Room Temperature)Inert Gas (e.g., Nitrogen, Argon)Stable for several weeks to months
Long-term 2-8 °C (Refrigerated)Inert Gas (e.g., Nitrogen, Argon)Stable for months to years
Accelerated 40 °CInert Gas (e.g., Nitrogen, Argon)Used for predictive stability testing

Experimental Protocols

Protocol for Assessing the Stability of this compound via Gas Chromatography (GC)

Objective: To monitor the purity of this compound and detect the formation of degradation products over time under various storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1000 µg/mL) in a high-purity, inert solvent such as hexane (B92381) or cyclohexane.

    • Dispense aliquots of the stock solution into several amber glass vials suitable for GC analysis.

    • Blanket the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing.

  • Storage Conditions:

    • Store the prepared vials under different conditions to be evaluated (e.g., room temperature/dark, refrigerated at 4°C, and an elevated temperature such as 40°C for accelerated stability testing).

  • GC Analysis:

    • At predetermined time points (e.g., Day 0, Week 1, Week 4, Week 12), analyze the samples from each storage condition using GC.

    • GC Parameters (suggested):

      • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5) is suitable for separating non-polar compounds.

      • Injector Temperature: 250 °C

      • Detector: Flame Ionization Detector (FID) at 280 °C

      • Carrier Gas: Helium or Hydrogen at a constant flow rate.

      • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of any potential higher-boiling degradation products.

  • Data Interpretation:

    • At each time point, calculate the peak area of this compound as a percentage of the total peak area in the chromatogram.

    • A decrease in the relative peak area of the main compound over time indicates degradation.

    • The appearance of new peaks in the chromatogram suggests the formation of degradation products. If a mass spectrometer (MS) is used as the detector, the mass spectra of these new peaks can help in their identification.

Visualizations

Logical Flow for Stability Assessment

stability_assessment_workflow start Start Stability Study prep_samples Prepare Samples in Vials (Stock Solution) start->prep_samples store_samples Store Under Varied Conditions (Temp, Light) prep_samples->store_samples time_points Define Analysis Time Points (T=0, T=1, T=2...) store_samples->time_points gc_analysis Perform GC Analysis at Each Time Point time_points->gc_analysis analyze_data Analyze Chromatographic Data (Purity, New Peaks) gc_analysis->analyze_data compare_results Compare Results to T=0 analyze_data->compare_results stable Compound is Stable Under Tested Conditions compare_results->stable No Significant Change degraded Degradation Observed compare_results->degraded Purity Decrease / New Peaks end End of Study stable->end degraded->end

Caption: Experimental workflow for conducting a stability study of this compound.

Potential Degradation Pathways of this compound

degradation_pathways cluster_oxidation Oxidation cluster_polymerization Polymerization cluster_isomerization Isomerization start This compound epoxidation Epoxidation start->epoxidation [O] allylic_oxidation Allylic Oxidation start->allylic_oxidation [O] dimerization Dimerization start->dimerization Heat or Acid oligomerization Oligomerization start->oligomerization Heat or Acid double_bond_migration Double Bond Migration start->double_bond_migration Acid

References

Technical Support Center: Functionalization of 1,5,5-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 1,5,5-trimethylcyclohexene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this versatile starting material.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low reactivity or incomplete conversion in my reactions with this compound?

A1: The steric hindrance posed by the gem-dimethyl group at the C5 position and the methyl group on the double bond at the C1 position can significantly impede the approach of reagents. To overcome this, consider the following:

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration than you would for a less substituted cyclohexene.

  • Elevate Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor for potential side reactions or degradation of starting material and products.

  • Use Less Bulky Reagents: Whenever possible, opt for smaller, less sterically demanding reagents to facilitate easier access to the reactive site.

  • Catalyst Choice: For catalytic reactions, select a catalyst known for its high activity and tolerance of sterically hindered substrates.

Q2: I am getting a mixture of products. How can I improve the selectivity of my reaction?

A2: The formation of multiple products often arises from competing reaction pathways, such as rearrangements or reactions at different positions.

  • Control of Regioselectivity: The choice of reaction conditions is crucial. For example, in hydration reactions, acid catalysis will favor the Markovnikov product, while hydroboration-oxidation will yield the anti-Markovnikov product.

  • Allylic Functionalization: Reactions like allylic bromination with NBS can lead to a mixture of products due to the formation of a resonance-stabilized allylic radical. To favor a specific product, you may need to explore alternative synthetic routes or carefully optimize reaction conditions (e.g., temperature, solvent) to influence the product distribution.

  • Stereoselectivity: The stereochemical outcome can be influenced by the reaction mechanism. For instance, epoxidation with a peroxyacid is generally a syn-addition. For hydroboration-oxidation, the addition of the borane (B79455) and subsequent oxidation are also syn.

Q3: How can I minimize the formation of rearranged products?

A3: Rearrangements, particularly carbocation rearrangements, are common in reactions proceeding through cationic intermediates.

  • Avoid Strongly Acidic Conditions: If possible, use milder Lewis acids or non-acidic reaction pathways to avoid the formation of carbocations that can rearrange.

  • Use of Stabilizing Solvents: Solvents that can stabilize intermediates may help to reduce the propensity for rearrangement.

  • Lower Reaction Temperatures: Running reactions at lower temperatures can sometimes disfavor rearrangement pathways, which often have a higher activation energy.

Troubleshooting Guides

Epoxidation with m-CPBA

Problem: Low yield of the epoxide and formation of side products.

Potential Cause Troubleshooting Step
Steric Hindrance Increase reaction time and/or use a slight excess of m-CPBA.
Epoxide Ring-Opening High temperatures can lead to ring-opening of the formed epoxide, especially if acidic byproducts are present. Maintain a low reaction temperature (e.g., 0 °C to room temperature).[1]
Competing Allylic Oxidation Peroxyacids can sometimes induce allylic oxidation as a side reaction. Ensure the reaction is not unnecessarily prolonged.
Hydroboration-Oxidation

Problem: Poor regioselectivity or incomplete reaction.

Potential Cause Troubleshooting Step
Steric Hindrance The trisubstituted double bond is sterically hindered. Ensure a sufficient excess of the borane reagent (e.g., BH3•THF) is used and allow for an adequate reaction time.
Incorrect Reagent Stoichiometry One mole of BH3 can react with three moles of alkene. Ensure the stoichiometry is correct for the desired outcome.
Oxidation Step Issues Ensure the hydrogen peroxide and base (e.g., NaOH) are fresh and added under controlled temperature conditions to prevent decomposition.
Allylic Bromination with NBS

Problem: Formation of multiple constitutional isomers.

Potential Cause Troubleshooting Step
Resonance-Stabilized Allylic Radical Abstraction of an allylic hydrogen from this compound leads to a resonance-stabilized radical, which can be attacked by bromine at different positions, leading to product mixtures.[2][3]
Competing Ionic Reactions The presence of HBr can lead to electrophilic addition to the double bond. Use a radical scavenger or a base to quench any HBr formed.
Non-selective Bromination Ensure the reaction is carried out in a non-polar solvent (e.g., CCl4) and initiated with light or a radical initiator to favor the radical pathway.
Acid-Catalyzed Hydration

Problem: Low yield of the desired alcohol.

Potential Cause Troubleshooting Step
Carbocation Rearrangement While the initial tertiary carbocation is relatively stable, rearrangements can still occur under strongly acidic conditions. Use a dilute acid and maintain a low reaction temperature.
Elimination Side Reaction The alcohol product can be dehydrated back to the alkene under harsh acidic conditions and high temperatures. Use milder conditions and shorter reaction times.
Polymerization Strong acid can catalyze the polymerization of the alkene. Use a catalytic amount of acid.

Quantitative Data Summary

ReactionReagentsMajor Product(s)Expected YieldKey Considerations
Epoxidation m-CPBA1,5,5-trimethyl-1,2-epoxycyclohexaneGood to ExcellentReaction is stereospecific (syn-addition).[4] Low temperatures can improve selectivity.[1]
Hydroboration-Oxidation 1. BH3•THF 2. H2O2, NaOHtrans-2,6,6-trimethylcyclohexanolGoodAnti-Markovnikov addition with syn-stereochemistry.[5]
Allylic Bromination NBS, light/AIBNMixture of allylic bromidesModerateFormation of multiple products due to resonance stabilization of the allylic radical.[2][6]
Acid-Catalyzed Hydration H3O+1,5,5-trimethylcyclohexan-1-olModerate to GoodFollows Markovnikov's rule.[7] Risk of rearrangement and elimination.

Experimental Protocols

Protocol 1: Epoxidation of this compound with m-CPBA
  • Dissolve this compound (1.0 eq) in dichloromethane (B109758) (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of the alkene over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Hydroboration-Oxidation of this compound
  • In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran (B86392) complex (BH3•THF, 0.4 eq of 1M solution in THF) dropwise via syringe, keeping the temperature below 5 °C.[8]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction back to 0 °C and slowly add water to quench the excess borane, followed by the dropwise addition of 3M aqueous sodium hydroxide.

  • Carefully add 30% hydrogen peroxide dropwise, ensuring the temperature does not exceed 40 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography or distillation.

Visualizations

Experimental_Workflow_Epoxidation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in DCM at 0 °C add Dropwise addition of m-CPBA solution start->add Slowly reagent Prepare m-CPBA solution in DCM reagent->add stir Stir at RT for 2-4h (Monitor by TLC) add->stir quench Quench with NaHCO3 (aq) stir->quench extract Extract with DCM quench->extract dry Dry, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify Troubleshooting_Logic_Low_Yield start Low Yield or Incomplete Reaction check_sterics Is Steric Hindrance a likely issue? start->check_sterics check_conditions Are Reaction Conditions Optimal? check_sterics->check_conditions Yes sol_sterics1 Increase Reaction Time check_sterics->sol_sterics1 No sol_sterics2 Increase Temperature (cautiously) check_sterics->sol_sterics2 No sol_sterics3 Use Less Bulky Reagent check_sterics->sol_sterics3 No check_reagents Are Reagents Active/Pure? check_conditions->check_reagents Yes sol_conditions1 Optimize Solvent check_conditions->sol_conditions1 No sol_conditions2 Adjust Reagent Stoichiometry check_conditions->sol_conditions2 No sol_conditions3 Check pH / Additives check_conditions->sol_conditions3 No sol_reagents Use Fresh/Purified Reagents check_reagents->sol_reagents No

References

Technical Support Center: Scaling Up 1,5,5-Trimethylcyclohexene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up reactions involving 1,5,5-trimethylcyclohexene from a laboratory to a pilot plant setting. The information is presented in a question-and-answer format to address specific challenges that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent and industrially viable method for the synthesis of this compound is the acid-catalyzed dehydration of 3,3,5-trimethylcyclohexanol (B90689). This reaction is typically carried out using a strong acid catalyst such as sulfuric acid or phosphoric acid. The precursor, 3,3,5-trimethylcyclohexanol, can be synthesized via the hydrogenation of isophorone (B1672270).

Q2: What are the primary safety concerns when handling this compound and its precursors at a pilot plant scale?

A2: this compound is a highly flammable liquid and vapor.[1] Key safety concerns include:

  • Flammability: Vapors can form explosive mixtures with air. It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[1] Use of explosion-proof equipment is mandatory.[1]

  • Handling of Corrosive Acids: The acid catalysts (sulfuric acid, phosphoric acid) are corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and lab coats, must be worn.

  • Inhalation and Contact: Avoid inhaling vapors and direct contact with the skin and eyes.[1] Operations should be conducted in well-ventilated areas or within a closed system.[1]

  • Waste Disposal: Acidic and organic waste must be neutralized and disposed of in accordance with local environmental regulations.

Q3: What are the key parameters to control during the scale-up of the acid-catalyzed dehydration of 3,3,5-trimethylcyclohexanol?

A3: Several parameters are critical for a successful and safe scale-up:

  • Temperature: The reaction temperature directly influences the reaction rate and the formation of byproducts. Overheating can lead to charring and the formation of undesired isomers.

  • Catalyst Concentration: The concentration of the acid catalyst affects the reaction rate. A higher concentration can increase the rate but may also promote side reactions and corrosion.

  • Reaction Time: The reaction needs to be monitored to determine the optimal time for maximum conversion while minimizing byproduct formation.

  • Mixing: Efficient agitation is crucial to ensure uniform temperature distribution and effective contact between the reactants and the catalyst, especially in larger reactors.

  • Rate of Product Removal: Since the dehydration is a reversible reaction, continuous removal of the product (this compound) and water can drive the equilibrium towards the product side.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete Reaction - Increase reaction temperature cautiously, monitoring for byproduct formation.- Increase catalyst concentration incrementally.- Extend the reaction time, following the reaction progress by GC analysis.
Reversible Reaction - If feasible for the reactor setup, continuously remove the product and water by distillation as they are formed.
Catalyst Deactivation - Ensure the catalyst is not contaminated with water or other impurities.- Consider using a fresh batch of catalyst.
Sub-optimal Mixing - Increase the agitation speed to improve mass and heat transfer.- Ensure the reactor baffles are correctly positioned for efficient mixing.

Problem 2: Formation of Isomeric Impurities

Potential Cause Troubleshooting Step
High Reaction Temperature - Lower the reaction temperature to favor the desired kinetic product.
High Catalyst Concentration - Reduce the concentration of the acid catalyst to minimize acid-catalyzed isomerization.
Carbocation Rearrangements - This is an inherent risk in acid-catalyzed dehydrations. Optimizing temperature and catalyst concentration can help minimize rearrangements. Consider exploring alternative solid acid catalysts that may offer better selectivity.

Problem 3: Poor Heat Control in the Pilot Plant Reactor

Potential Cause Troubleshooting Step
Exothermic Reaction - The dehydration of alcohols can be endothermic, but localized exotherms can occur. Ensure the reactor's cooling system is functioning efficiently.- Consider adding the alcohol to the heated acid catalyst solution at a controlled rate.
Inadequate Heat Transfer - Check the heat transfer fluid level and flow rate in the reactor jacket.- Ensure the reactor walls are clean and free of fouling.
Poor Mixing - Inefficient mixing can lead to localized hot spots. Increase agitation to improve heat distribution.

Experimental Protocols

Synthesis of 3,3,5-Trimethylcyclohexanol from Isophorone (Pilot Scale)

This protocol is a general guideline and should be adapted based on specific pilot plant equipment and safety protocols.

Materials and Equipment:

  • Isophorone

  • Hydrogen gas

  • Ruthenium on activated carbon catalyst (5 wt%)

  • 50 L stainless steel autoclave reactor with a gas stirrer, temperature and pressure controls

  • Filtration system

Procedure:

  • Charge the 50 L autoclave with 25 kg of isophorone and 60 g of ruthenium on activated carbon catalyst.

  • Seal the reactor and purge with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to 18 bar.

  • Heat the reactor to 140°C while stirring.

  • Maintain the reaction under these conditions for approximately 7.5 hours, monitoring hydrogen uptake.

  • Once the reaction is complete (as determined by GC analysis of an aliquot), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst. The crude 3,3,5-trimethylcyclohexanol can be purified by vacuum distillation.

Acid-Catalyzed Dehydration of 3,3,5-Trimethylcyclohexanol to this compound (Pilot Scale)

Materials and Equipment:

  • 3,3,5-trimethylcyclohexanol

  • Concentrated sulfuric acid (98%) or phosphoric acid (85%)

  • 50 L glass-lined reactor with a mechanical stirrer, heating/cooling jacket, condenser, and receiving flask

  • Sodium bicarbonate solution (5%)

  • Anhydrous calcium chloride

  • Fractional distillation setup

Procedure:

  • Charge the 50 L reactor with 10 L of 3,3,5-trimethylcyclohexanol.

  • With vigorous stirring, slowly and carefully add 1 L of concentrated sulfuric acid. The addition is exothermic, so control the temperature with the cooling jacket.

  • Heat the mixture to 150-160°C.

  • The this compound and water will begin to distill. Collect the distillate in the receiving flask.

  • Continue the distillation until no more organic product is collected.

  • Wash the collected distillate with a 5% sodium bicarbonate solution to neutralize any entrained acid, followed by a water wash.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the crude this compound by fractional distillation.

Quantitative Data Summary

Table 1: Typical Reaction Parameters for the Synthesis of 3,3,5-Trimethylcyclohexanol

ParameterValue
ReactantIsophorone
CatalystRuthenium on activated carbon (5 wt%)
Catalyst Loading~0.24% w/w of isophorone
Temperature140°C
Pressure18 bar (Hydrogen)
Reaction Time~7.5 hours
Typical Yield>99%

Table 2: Typical Reaction Parameters for the Dehydration of 3,3,5-Trimethylcyclohexanol

ParameterValue
Reactant3,3,5-trimethylcyclohexanol
CatalystConcentrated Sulfuric Acid or Phosphoric Acid
Catalyst to Alcohol Ratio~1:10 (v/v)
Temperature150-160°C
Product CollectionContinuous distillation
Typical Yield80-90%

Visualizations

experimental_workflow cluster_synthesis Synthesis of 3,3,5-Trimethylcyclohexanol cluster_dehydration Dehydration to this compound start_synthesis Charge Isophorone and Catalyst to Autoclave react_synthesis Hydrogenation at 140°C and 18 bar start_synthesis->react_synthesis cool_synthesis Cool and Vent react_synthesis->cool_synthesis filter_synthesis Filter to Remove Catalyst cool_synthesis->filter_synthesis purify_synthesis Vacuum Distillation filter_synthesis->purify_synthesis product_alcohol Pure 3,3,5-Trimethylcyclohexanol purify_synthesis->product_alcohol start_dehydration Charge Alcohol and Acid to Reactor product_alcohol->start_dehydration Use as starting material react_dehydration Heat to 150-160°C and Distill Product start_dehydration->react_dehydration wash_dehydration Neutralize and Wash Distillate react_dehydration->wash_dehydration dry_dehydration Dry with Anhydrous CaCl2 wash_dehydration->dry_dehydration purify_dehydration Fractional Distillation dry_dehydration->purify_dehydration product_alkene Pure this compound purify_dehydration->product_alkene

Caption: Experimental workflow for the two-stage synthesis of this compound.

troubleshooting_low_yield problem Low Yield of this compound cause1 Incomplete Reaction problem->cause1 cause2 Reversible Reaction problem->cause2 cause3 Catalyst Deactivation problem->cause3 cause4 Poor Mixing problem->cause4 solution1a Increase Temperature cause1->solution1a solution1b Increase Catalyst Concentration cause1->solution1b solution1c Extend Reaction Time cause1->solution1c solution2 Continuous Product Removal cause2->solution2 solution3 Use Fresh Catalyst cause3->solution3 solution4 Increase Agitation Speed cause4->solution4

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

distinguishing between trimethylcyclohexene isomers using spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Subtle variations in the placement of methyl groups on a cyclohexene (B86901) ring can lead to significant differences in physical, chemical, and biological properties. This guide provides a comprehensive comparison of three common trimethylcyclohexene isomers—1,3,5-trimethylcyclohexene, 1,2,6-trimethylcyclohexene, and 3,5,5-trimethylcyclohexene—utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document outlines the key distinguishing features in the spectra of these isomers, supported by predicted and experimental data. Detailed experimental protocols are provided to facilitate the replication of these analytical methods.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the three trimethylcyclohexene isomers, offering a quantitative basis for their differentiation.

Table 1: ¹H NMR Spectroscopic Data (Predicted, CDCl₃, 400 MHz)

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1,3,5-Trimethylcyclohexene Olefinic H~5.2br s-
Allylic CH~2.0m-
Ring CH₂~1.7, ~1.3m-
Vinylic CH₃~1.6s-
Ring CH₃ (x2)~0.9d~6.5
1,2,6-Trimethylcyclohexene Olefinic H---
Allylic CH~2.1m-
Ring CH₂~1.5 - 1.9m-
Vinylic CH₃ (x2)~1.6s-
Ring CH₃~1.0d~7.0
3,5,5-Trimethylcyclohexene Olefinic H (x2)~5.4 - 5.6m-
Allylic CH~2.0m-
Allylic CH₂~1.9s-
Ring CH₃ (on C5, x2)~0.9s-
Ring CH₃ (on C3)~1.7s-

Table 2: ¹³C NMR Spectroscopic Data (Predicted, CDCl₃, 100 MHz)

IsomerCarbonChemical Shift (δ, ppm)
1,3,5-Trimethylcyclohexene C1, C2 (Olefinic)~135, ~125
C3, C5 (CH)~30 - 35
C4, C6 (CH₂)~30 - 40
Vinylic CH₃~23
Ring CH₃ (x2)~21
1,2,6-Trimethylcyclohexene C1, C2 (Olefinic)~130, ~133
C3, C5 (CH₂)~25 - 35
C4 (CH₂)~20 - 30
C6 (CH)~35 - 40
Vinylic CH₃ (x2)~18 - 22
Ring CH₃~15 - 20
3,5,5-Trimethylcyclohexene C1, C2 (Olefinic)~125 - 130
C3 (C)~130 - 135
C4 (CH₂)~40 - 45
C5 (C)~30 - 35
C6 (CH₂)~50 - 55
Ring CH₃ (on C5, x2)~28
Ring CH₃ (on C3)~23

Table 3: Key IR Absorption Bands

IsomerFunctional GroupCharacteristic Absorption (cm⁻¹)
All Isomers C-H (sp³) stretch2850-2960
C-H (sp²) stretch3000-3100
C=C stretch1640-1680
Distinguishing Features C-H bend (out-of-plane)Fingerprint region (below 1500 cm⁻¹) will show unique patterns for each isomer.

Table 4: Mass Spectrometry Data (Electron Ionization)

IsomerMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
All Isomers 124109 [M-CH₃]⁺, 95 [M-C₂H₅]⁺, 81, 67
Distinguishing Features The relative intensities of the fragment ions will differ based on the stability of the carbocations formed upon fragmentation. For example, isomers that can readily form stable tertiary or allylic carbocations will show more intense corresponding fragment peaks.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within each isomer, providing information on connectivity and stereochemistry.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the trimethylcyclohexene isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz NMR spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a spectral width of approximately 10 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Use a spectral width of approximately 200 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation: As trimethylcyclohexene isomers are liquids at room temperature, a neat spectrum can be obtained. Place one to two drops of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Mount the sample plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans for a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the structure from the fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.

  • Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.

  • Ionization and Analysis:

    • Bombard the sample with electrons at a standard energy of 70 eV.

    • The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions detected.

Spectroscopic Differentiation Workflow

The following diagram illustrates a logical workflow for distinguishing between the three trimethylcyclohexene isomers based on their key spectroscopic features.

Distinguishing_Isomers cluster_nmr NMR Analysis start Trimethylcyclohexene Isomer Mixture nmr Acquire ¹H and ¹³C NMR Spectra start->nmr ir Acquire IR Spectrum start->ir ms Acquire Mass Spectrum start->ms olefinic_protons Number of Olefinic Proton Signals nmr->olefinic_protons carbon_signals Number of Unique ¹³C Signals nmr->carbon_signals fingerprint fingerprint ir->fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) fragmentation fragmentation ms->fragmentation Analyze Fragmentation Pattern methyl_signals Methyl Signal Multiplicity olefinic_protons->methyl_signals 1 Signal (~5.2 ppm) isomer3 3,5,5-Trimethylcyclohexene olefinic_protons->isomer3 2 Signals (~5.4-5.6 ppm) isomer1 1,3,5-Trimethylcyclohexene methyl_signals->isomer1 1 Vinylic Singlet 2 Doublets isomer2 1,2,6-Trimethylcyclohexene methyl_signals->isomer2 2 Vinylic Singlets 1 Doublet carbon_signals->isomer1 Symmetry reduces number of signals carbon_signals->isomer2 Symmetry reduces number of signals carbon_signals->isomer3 ~9 Signals comparison comparison fingerprint->comparison Compare with Reference Spectra comparison->isomer1 comparison->isomer2 comparison->isomer3 rel_intensity rel_intensity fragmentation->rel_intensity Relative Intensity of [M-CH₃]⁺ and other fragments rel_intensity->isomer1 rel_intensity->isomer2 rel_intensity->isomer3

Caption: Workflow for distinguishing trimethylcyclohexene isomers.

Logical Relationships in Spectroscopic Analysis

The differentiation of these isomers relies on a systematic analysis of their spectroscopic data. The following diagram illustrates the logical relationships between the structural features of each isomer and their expected spectroscopic signatures.

Logical_Relationships cluster_135 1,3,5-Trimethylcyclohexene cluster_126 1,2,6-Trimethylcyclohexene cluster_355 3,5,5-Trimethylcyclohexene s135 Structure: - One vinylic methyl - Two alkyl methyls - One olefinic proton nmr135 ¹H NMR: - 1 vinylic Me singlet - 2 Me doublets - 1 olefinic H signal s135->nmr135 c135 ¹³C NMR: - Fewer signals due to symmetry s135->c135 s126 Structure: - Two vinylic methyls - One alkyl methyl - No olefinic protons nmr126 ¹H NMR: - 2 vinylic Me singlets - 1 Me doublet - No olefinic H signal s126->nmr126 c126 ¹³C NMR: - Fewer signals due to symmetry s126->c126 s355 Structure: - Gem-dimethyl group - One allylic methyl - Two olefinic protons nmr355 ¹H NMR: - 1 gem-dimethyl singlet - 1 allylic Me singlet - 2 olefinic H signals s355->nmr355 c355 ¹³C NMR: - Full set of 9 signals (no symmetry) s355->c355

Caption: Structure-Spectra logical relationships.

By systematically applying these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently distinguish between trimethylcyclohexene isomers, ensuring the structural integrity of their compounds for further development and application.

A Comparative Analysis of the Reactivity of 1,5,5-Trimethylcyclohexene and Other Cyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 1,5,5-trimethylcyclohexene against less substituted cyclohexenes, namely cyclohexene (B86901) and 1-methylcyclohexene, in three common electrophilic addition reactions: epoxidation, hydroboration-oxidation, and acid-catalyzed hydration. The differing substitution patterns on the cyclohexene ring significantly influence the rate and regioselectivity of these reactions, a critical consideration in synthetic chemistry and drug development.

Executive Summary of Comparative Reactivity

The reactivity of the double bond in cyclohexene derivatives is primarily governed by electronic and steric factors. Electron-donating alkyl groups increase the nucleophilicity of the double bond, accelerating reactions with electrophiles. Conversely, steric hindrance can impede the approach of bulky reagents. In reactions involving carbocation intermediates, the stability of such intermediates is the determining factor for the reaction's regioselectivity.

Based on these principles, the general reactivity trend for epoxidation, which is sensitive to the electron density of the alkene, is:

This compound > 1-Methylcyclohexene > Cyclohexene

For hydroboration-oxidation, where steric hindrance is paramount, the reactivity is inversely related to the substitution around the double bond. While specific kinetic data is scarce, the steric bulk of this compound is expected to significantly slow the reaction compared to less substituted analogs.

In acid-catalyzed hydration, the reaction proceeds through the most stable carbocation intermediate. For substituted cyclohexenes, this leads to the formation of tertiary alcohols where possible.

Data Presentation

Table 1: Comparative Reactivity in Epoxidation with m-CPBA

SubstrateSubstitution of Double BondExpected Relative Rate of EpoxidationMajor Product
CyclohexeneDisubstitutedSlowestCyclohexene oxide
1-MethylcyclohexeneTrisubstitutedIntermediate1-Methylcyclohexene oxide
This compoundTrisubstitutedFastestThis compound oxide

Table 2: Comparative Reactivity in Hydroboration-Oxidation

SubstrateKey Influencing FactorExpected Relative Rate of HydroborationMajor Product
CyclohexeneMinimal steric hindranceFastestCyclohexanol
1-MethylcyclohexeneModerate steric hindranceIntermediatetrans-2-Methylcyclohexanol
This compoundSignificant steric hindranceSlowesttrans-2,2,6-Trimethylcyclohexanol

Table 3: Comparative Reactivity in Acid-Catalyzed Hydration

SubstrateCarbocation Intermediate StabilityExpected Product DistributionMajor Product
CyclohexeneSecondarySingle productCyclohexanol
1-MethylcyclohexeneTertiaryMajor product from tertiary carbocation1-Methylcyclohexanol[1][2][3][4]
This compoundTertiaryMajor product from tertiary carbocation1,5,5-Trimethylcyclohexanol

Experimental Protocols

Detailed methodologies for the following key experiments are provided to allow for replication and further investigation.

Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a general method for the epoxidation of cyclohexene derivatives.

Materials:

  • Cyclohexene derivative (Cyclohexene, 1-Methylcyclohexene, or this compound)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve the cyclohexene derivative (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture again to 0 °C and quench the excess peroxy acid by the slow addition of saturated aqueous sodium sulfite solution until a starch-iodide paper test is negative.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove m-chlorobenzoic acid, followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • The product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Experimental Workflow for Epoxidation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve alkene in CH₂Cl₂ B Cool to 0 °C A->B C Add m-CPBA B->C D Stir at RT C->D E Quench with Na₂SO₃ D->E F Wash with NaHCO₃ and Brine E->F G Dry and Concentrate F->G H Purify (Chromatography) G->H

Caption: General workflow for the epoxidation of cyclohexenes.

Hydroboration-Oxidation

This protocol describes the anti-Markovnikov hydration of a cyclohexene derivative.

Materials:

  • Cyclohexene derivative

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add the cyclohexene derivative (1.0 eq) dissolved in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the BH₃·THF solution (1.1 eq) dropwise via a syringe while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.

  • Stir the mixture at room temperature for 1 hour.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Signaling Pathway for Hydroboration-Oxidation

G Alkene Cyclohexene Derivative Trialkylborane Trialkylborane Intermediate Alkene->Trialkylborane Hydroboration BH3_THF BH₃·THF Alcohol Alcohol Product Trialkylborane->Alcohol Oxidation Oxidation H₂O₂, NaOH

Caption: Key steps in the hydroboration-oxidation of cyclohexenes.

Acid-Catalyzed Hydration

This protocol describes the Markovnikov hydration of a cyclohexene derivative.

Materials:

  • Cyclohexene derivative

  • Sulfuric acid (H₂SO₄), concentrated

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine water and the cyclohexene derivative.

  • Cool the mixture in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude alcohol can be purified by distillation or flash column chromatography.

Logical Relationship in Acid-Catalyzed Hydration

G Alkene Alkene Carbocation Carbocation Intermediate Alkene->Carbocation Protonation H3O H₃O⁺ Oxonium Oxonium Ion Carbocation->Oxonium Nucleophilic Attack H2O H₂O Alcohol Alcohol Oxonium->Alcohol Deprotonation Deprotonation -H⁺

References

A Comparative Guide to the Analytical Validation of 1,5,5-Trimethylcyclohexene Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise and reliable quantification of 1,5,5-trimethylcyclohexene, a volatile organic compound, the selection of an appropriate analytical method is paramount. This guide provides a comprehensive comparison of the primary analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is supported by established analytical practices for volatile compounds and terpenes, which share structural and chemical similarities with this compound.

Comparison of Analytical Methods

The choice between GC-FID and GC-MS for the quantification of this compound hinges on the specific requirements of the analysis, such as the need for structural confirmation, sensitivity, and the complexity of the sample matrix. Both methods offer robust and reliable quantification when properly validated.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. Detection is based on the ionization of organic compounds in a hydrogen-air flame.Separates volatile compounds similarly to GC-FID. Detection is based on the mass-to-charge ratio of ionized molecules and their fragments, providing structural information.[1][2]
Selectivity Lower. Relies on chromatographic retention time for identification, which can be ambiguous in complex mixtures.Higher. Provides mass spectra for compound identification and confirmation, offering greater confidence in results.[2]
Sensitivity Generally high for hydrocarbons, with typical Limits of Detection (LOD) in the low ppm to high ppb range.Very high, especially in selected ion monitoring (SIM) mode, with typical LODs in the low ppb to ppt (B1677978) range.
Linearity Excellent, often spanning several orders of magnitude.Good, though the linear range may be narrower than that of FID.
Accuracy High, contingent on proper calibration with certified reference standards.High, with the added benefit of spectral confirmation reducing the risk of interferences.
Precision Excellent, with Relative Standard Deviations (RSDs) typically below 5%.Excellent, with RSDs also typically below 5%.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance requirements.
Typical Application Routine quality control, purity assessment, and quantification in well-characterized samples.[3]Identification of unknowns, analysis of complex mixtures, and trace-level quantification.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of analytical methods. Below are representative protocols for the quantification of this compound using GC-FID and GC-MS.

Sample Preparation

A stock solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, hexane) at a concentration of 1000 µg/mL. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL). An internal standard (e.g., n-alkane such as dodecane) may be added to the standards and samples to improve precision.

GC-FID Protocol
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 150°C at 10°C/min, then ramped to 250°C at 20°C/min and held for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Data Acquisition: Chromatographic data is collected and processed using appropriate software. Quantification is based on the peak area of this compound relative to the internal standard.

GC-MS Protocol
  • Gas Chromatograph: Agilent 7890B GC system coupled to a 5977B Mass Selective Detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Same as GC-FID protocol.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Characteristic ions for this compound would be monitored (e.g., m/z 124, 109, 93, 81).

  • Data Acquisition and Processing: Data is acquired and processed using the instrument's software. Quantification is based on the peak area of a selected characteristic ion of this compound relative to the internal standard.

Visualizing the Workflow and Validation Process

To further clarify the experimental and logical processes involved in the validation of these analytical methods, the following diagrams are provided.

Experimental Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Quantification Stock Stock Solution (1000 µg/mL) Standards Calibration Standards (1-100 µg/mL) Stock->Standards Injection Inject 1 µL into GC Standards->Injection Sample Test Sample Sample->Injection Spike Spiked Sample (for Accuracy) Spike->Injection InternalStd Internal Standard (e.g., Dodecane) InternalStd->Standards InternalStd->Sample InternalStd->Spike Separation Chromatographic Separation (DB-5ms column) Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Peak Area Ratio vs. Conc.) Integration->Calibration Quantification Quantify Concentration in Test Sample Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

Logical Relationship in Analytical Method Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

References

A Comparative Guide to Catalyst Efficiency in the Hydrogenation of 1,5,5-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The catalytic hydrogenation of unsaturated cyclic compounds is a cornerstone of synthetic organic chemistry, with wide-ranging applications in the production of pharmaceuticals, fragrances, and specialty chemicals. The selective reduction of 1,5,5-trimethylcyclohexene to 1,1,3-trimethylcyclohexane (B1585257) is a reaction of significant interest. The efficiency of this transformation is highly dependent on the choice of catalyst and reaction conditions. This guide provides a comparative analysis of different catalysts for this reaction, leveraging experimental data from the closely related and well-documented hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one) to 3,3,5-trimethylcyclohexanone. The shared 3,5,5-trimethylcyclohexene (B1616229) core structure makes isophorone an excellent model for predicting catalyst performance in the hydrogenation of the target alkene. The primary objective in the cited isophorone studies is the selective hydrogenation of the carbon-carbon double bond while preserving the carbonyl group, providing valuable insights into catalyst selectivity for the C=C bond in this specific substituted cyclohexene (B86901) ring.[1]

This guide is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of saturated carbocyclic scaffolds.

Quantitative Data Presentation

The following table summarizes the performance of various catalysts in the selective hydrogenation of the C=C bond in a 3,5,5-trimethylcyclohexene ring system, based on data from isophorone hydrogenation.

CatalystSubstrateSolventTemperature (°C)Pressure (MPa)Conversion (%)Product Yield (%)Selectivity (%)Reference
5% Pd/CIsophoroneSolvent-free252.0>99.7>99.4~99.7[1]
5% Pd/SiO₂IsophoroneSolvent-free252.0>99.7>99.4~99.7[1]
5% Pd/Al₂O₃IsophoroneSupercritical CO₂Not SpecifiedNot Specified99.999.5~99.6[1]
Raney® NiIsophoroneTetrahydrofuran (B95107) (THF)252.010098.198.1[1][2]
Ni/SiO₂IsophoroneNot SpecifiedNot SpecifiedNot Specified~99.872.5 (TMCH), 26.5 (over-hydrogenation)~72.6[2]
Raney® CoIsophoroneNot SpecifiedNot SpecifiedNot Specified>83.4>62.5Not Specified[2]
Co/SiO₂IsophoroneNot SpecifiedNot SpecifiedNot Specified>83.4>62.5Not Specified[2]

TMCH: 3,3,5-trimethylcyclohexanone, the desired product from isophorone hydrogenation.

Experimental Protocols

Detailed methodologies for key experiments in the hydrogenation of a 3,5,5-trimethylcyclohexene system are provided below. These protocols are adapted from studies on isophorone and can be considered as a strong starting point for the hydrogenation of this compound.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a solvent-free hydrogenation of isophorone using a 5% Pd/C catalyst, which demonstrates high conversion and selectivity under mild conditions.[1]

Materials:

  • Isophorone (or this compound)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • High-pressure batch reactor equipped with a magnetic stirrer and temperature control

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

Procedure:

  • The batch reactor is thoroughly cleaned and dried.

  • 1.16 g of isophorone and 0.05 g of 5% Pd/C catalyst are charged into the reactor.[1]

  • The reactor is sealed and purged three times with nitrogen gas to eliminate residual air.

  • The reactor is then pressurized with hydrogen gas to 2.0 MPa.

  • Stirring is initiated, and the reaction temperature is maintained at 25°C.

  • The reaction is allowed to proceed for 1 to 2 hours.

  • Upon completion, stirring is stopped, and the reactor is cooled in an ice bath.

  • The excess hydrogen gas is carefully vented in a well-ventilated fume hood.

  • The product mixture is recovered and can be analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine conversion and selectivity.

Protocol 2: Hydrogenation using Raney® Nickel

This protocol details the use of Raney® Nickel, a non-noble metal catalyst, for the hydrogenation of isophorone in a tetrahydrofuran (THF) solvent system.[1][2]

Materials:

  • Isophorone (or this compound)

  • Raney® Nickel catalyst (commercially available, typically as a slurry in water)

  • Tetrahydrofuran (THF), anhydrous

  • High-pressure batch reactor

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

Procedure:

  • The Raney® Ni catalyst is carefully washed with THF to remove the storage water according to the supplier's safety guidelines. This should be done in an inert atmosphere as Raney® Ni can be pyrophoric.

  • A clean and dry batch reactor is charged with 0.05 g of the washed Raney® Ni catalyst and 10 mL of THF.[1]

  • 1.16 g of isophorone is added to the reactor.[1]

  • The reactor is sealed and purged three times with nitrogen gas.

  • The reactor is pressurized with hydrogen gas to 2.0 MPa.

  • Stirring is commenced, and the temperature is maintained at 25°C.

  • The reaction is monitored for completion (typically 1-2 hours).

  • After the reaction, the reactor is cooled, and the excess hydrogen is vented.

  • The product mixture is filtered to remove the catalyst and analyzed by GC or GC-MS.

Visualizations

Logical Relationship of Hydrogenation Pathways

The following diagram illustrates the potential reaction pathways during the hydrogenation of a substituted cyclohexene, highlighting the desired selective hydrogenation versus potential over-hydrogenation.

G cluster_0 Hydrogenation of this compound A This compound (Substituted Cyclohexene) B 1,1,3-Trimethylcyclohexane (Saturated Cyclohexane) A->B Selective Hydrogenation (Desired Pathway)

Caption: Desired reaction pathway for this compound hydrogenation.

Experimental Workflow for Catalyst Comparison

This diagram outlines the general experimental workflow for comparing the efficiency of different catalysts for the hydrogenation of this compound.

G cluster_workflow Catalyst Comparison Workflow start Start: Select Catalysts (e.g., Pd/C, Raney Ni) prep Prepare Reactor and Reagents (Substrate, Solvent if any) start->prep reaction Perform Hydrogenation Reaction (Controlled Temperature and Pressure) prep->reaction analysis Product Analysis (GC, GC-MS) reaction->analysis data Collect Data (Conversion, Selectivity, Yield) analysis->data comparison Compare Catalyst Performance data->comparison end End: Identify Optimal Catalyst comparison->end

Caption: General workflow for comparing hydrogenation catalyst efficiency.

References

A Comparative Guide to the Synthetic Routes of 1,5,5-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the primary synthetic pathways to 1,5,5-trimethylcyclohexene, a valuable cyclic olefin in organic synthesis. The review focuses on comparing the performance of different routes, supported by available experimental data and detailed methodologies.

Introduction

This compound is a key structural motif found in various natural products and serves as a versatile building block in the synthesis of more complex molecules, including fragrances, pharmaceuticals, and agrochemicals. The efficient and selective synthesis of this compound is therefore of significant interest. This guide will primarily focus on the most industrially viable and academically explored route, which commences from the readily available starting material, isophorone (B1672270).

Synthetic Pathway from Isophorone

The most prominent synthetic route to this compound originates from isophorone (3,5,5-trimethylcyclohex-2-en-1-one). This pathway involves a two-step process: the initial hydrogenation of isophorone to a saturated cyclohexanol (B46403) derivative, followed by the dehydration of the alcohol to yield the target alkene.

Step 1: Hydrogenation of Isophorone

The hydrogenation of isophorone can be controlled to selectively yield either 3,3,5-trimethylcyclohexanone (B147574) (a partial hydrogenation of the C=C double bond) or 3,3,5-trimethylcyclohexanol (B90689) (a complete hydrogenation of both the C=C and C=O double bonds). For the synthesis of this compound, the complete hydrogenation to 3,3,5-trimethylcyclohexanol is the desired transformation.

A variety of catalytic systems have been developed for this purpose, with notable differences in efficiency, selectivity, and operating conditions. Below is a comparison of several key methods reported in the literature.

CatalystSolventTemperature (°C)Pressure (bar)Isophorone Conversion (%)3,3,5-Trimethylcyclohexanol Yield (%)Reference
Raney Nickel-15-14035-100-90[1]
Platinum-Room Temp.---[1]
Ruthenium on Activated Carbon-----[1]
Zn-promoted Ni-Mo-140-1801.5-3.0 MPa99.46-99.8199.09-99.78[2]

Experimental Protocols:

Method A: Hydrogenation using Raney Nickel [1]

  • Reaction Setup: A high-pressure autoclave is charged with isophorone and a catalytic amount of Raney nickel.

  • Procedure: The reactor is sealed, purged with hydrogen, and then pressurized to 35-100 bar with hydrogen gas. The reaction mixture is heated to a temperature between 15 and 140°C with vigorous stirring.

  • Work-up: Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration, and the resulting 3,3,5-trimethylcyclohexanol is purified by distillation.

Method B: Deep Hydrogenation with Zn-promoted Ni-Mo Catalyst [2]

  • Reaction Setup: A fixed-bed reactor is packed with a Zn-promoted Ni-Mo unsupported catalyst.

  • Procedure: A solution of isophorone is passed through the reactor at a liquid hourly space velocity of 0.5-2.5 h⁻¹. The reactor is maintained at a temperature of 140-180°C and a hydrogen pressure of 1.5-3.0 MPa. The hydrogen to oil volume ratio is kept between 240:1 and 720:1.

  • Analysis: The product stream is analyzed by gas chromatography to determine the conversion of isophorone and the selectivity for 3,3,5-trimethylcyclohexanol.

Step 2: Dehydration of 3,3,5-Trimethylcyclohexanol

The final step in this synthetic sequence is the acid-catalyzed dehydration of 3,3,5-trimethylcyclohexanol. This elimination reaction generates a carbocation intermediate, and the subsequent loss of a proton leads to the formation of one or more trimethylcyclohexene isomers. The regioselectivity of this reaction is a critical factor, as the formation of a mixture of isomers is a common outcome in such dehydrations.

The dehydration of 3,3,5-trimethylcyclohexanol can theoretically lead to three primary alkene products: this compound, 3,3,5-trimethylcyclohexene, and 1,3,3-trimethylcyclohexene (B3343063) (which would rapidly isomerize to a more stable isomer). The distribution of these products is dependent on the stability of the possible carbocation intermediates and the reaction conditions employed. The formation of the thermodynamically most stable alkene is generally favored under equilibrium conditions.

Generalized Experimental Protocol for Acid-Catalyzed Dehydration: [3]

  • Reaction Setup: A round-bottom flask equipped with a distillation apparatus is charged with 3,3,5-trimethylcyclohexanol and a strong acid catalyst (e.g., sulfuric acid or phosphoric acid).

  • Procedure: The mixture is heated to facilitate the dehydration reaction. The resulting alkene products, being more volatile than the starting alcohol, are continuously removed from the reaction mixture by distillation. This shifting of the equilibrium favors the formation of the alkene products.

  • Work-up: The collected distillate is washed with a dilute sodium bicarbonate solution to neutralize any residual acid, followed by washing with water and drying over an anhydrous salt (e.g., sodium sulfate). The final product mixture is then purified by fractional distillation to separate the different trimethylcyclohexene isomers.

It is important to note that achieving high selectivity for this compound via this method can be challenging due to the potential for carbocation rearrangements, which can lead to the formation of other isomers.[4][5][6] The choice of catalyst and the careful control of reaction temperature are crucial for maximizing the yield of the desired product.

Alternative Synthetic Considerations

While the route from isophorone is the most established, other potential synthetic strategies could be envisioned, although they are less documented in the literature for the specific synthesis of this compound.

  • Isomerization of other Trimethylcyclohexenes: It may be possible to isomerize more readily available trimethylcyclohexene isomers to the desired 1,5,5-isomer under acidic or basic conditions. However, controlling the equilibrium to favor a specific isomer can be difficult.

  • Selective Dehydrogenation: The selective dehydrogenation of 1,5,5-trimethylcyclohexane could theoretically yield this compound.[7] However, this approach would require a suitable catalyst and precise control of reaction conditions to avoid over-oxidation to aromatic compounds.

Visualization of the Primary Synthetic Pathway

The following diagram illustrates the logical flow of the main synthetic route to this compound starting from isophorone.

Synthetic_Pathway Isophorone Isophorone TMCHol 3,3,5-Trimethylcyclohexanol Isophorone->TMCHol Catalytic Hydrogenation TMCene This compound TMCHol->TMCene Acid-Catalyzed Dehydration Isomers Other Trimethylcyclohexene Isomers TMCHol->Isomers Acid-Catalyzed Dehydration

References

A Comparative Guide to the Quantitative Analysis of 1,5,5-Trimethylcyclohexene in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific volatile organic compounds within complex mixtures is a critical aspect of quality control, formulation development, and metabolic studies. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1,5,5-trimethylcyclohexene, a monoterpene isomer, offering insights into method performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Quantitative Performance Comparison

The selection of an analytical technique for the quantification of this compound is dependent on the specific requirements of the analysis, including required sensitivity, sample matrix complexity, and available instrumentation. The most prevalent and well-validated methods for volatile compounds like monoterpenes are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID). An alternative approach utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also presented for specific applications.

The following table summarizes the typical performance characteristics for the quantitative analysis of monoterpenes, providing a benchmark for what can be expected when analyzing this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Key Considerations
Specificity Very High (based on mass spectra)Moderate (based on retention time)High (based on parent/daughter ion transitions)GC-MS offers the highest confidence in compound identification, crucial for complex mixtures.
Limit of Detection (LOD) 0.1 - 10 ng/mL0.3 - 5 µg/mL[1][2]2 - 25 ppb[3]GC-MS, particularly in Selected Ion Monitoring (SIM) mode, and LC-MS/MS generally offer superior sensitivity.
Limit of Quantitation (LOQ) 0.5 - 50 ng/mL1.0 - 10 µg/mL[1][2]10 - 50 ppbThe LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Linearity (r²) > 0.99> 0.99[1][2]> 0.99All methods demonstrate excellent linearity over a defined concentration range.
Linear Range 5 - 2500 ng[4][5]1 - 100 µg/mL[1][2]25 - 10,000 ppb[3]GC-FID often provides a wider linear dynamic range.
Accuracy (% Recovery) 90 - 110%89 - 111%[1][2]80 - 120%[6]Accuracy is highly dependent on proper calibration and sample preparation.
Precision (RSD%) < 15%< 10%[1][2]< 15%GC-FID can exhibit slightly better precision for routine analyses.
Robustness GoodExcellentGoodGC-FID is often considered a more robust technique for routine quality control environments.

Experimental Protocols

Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible quantitative results. Below are representative methodologies for the analysis of this compound using Headspace-GC-MS, GC-FID, and LC-MS/MS.

Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This is the recommended primary method for the volatile and semi-volatile this compound, offering a balance of sensitivity, selectivity, and automation.

1. Sample Preparation:

  • Accurately weigh 1 g of the homogenized sample mixture into a 20 mL headspace vial.

  • Add an appropriate internal standard (e.g., toluene-d8 (B116792) or a non-interfering alkane) at a known concentration.

  • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

2. Headspace Autosampler Conditions:

  • Vial Equilibration Temperature: 80°C

  • Vial Equilibration Time: 20 minutes

  • Loop Temperature: 90°C

  • Transfer Line Temperature: 100°C

  • Injection Volume: 1 mL of the headspace gas

3. GC-MS Parameters:

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 250°C

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 2 minutes at 200°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.

    • Target Ions for this compound (C9H16): m/z 124 (molecular ion), 109, 93, 81.

Method 2: Gas Chromatography-Flame Ionization Detection (GC-FID)

A robust and cost-effective alternative for routine quantification when the identity of this compound in the matrix is well-established.

1. Sample Preparation:

  • Prepare the sample as described for HS-GC-MS. Alternatively, for less volatile matrices, a liquid injection can be performed after solvent extraction (e.g., with hexane (B92381) or ethanol) and filtration.

2. GC-FID Parameters:

  • Column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Same as for GC-MS.

  • Detector Temperature: 280°C

  • Makeup Gas (Nitrogen or Helium) Flow: 25 mL/min

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While less conventional for highly volatile and non-polar compounds like this compound, LC-MS/MS can be a viable option, particularly when analyzing a mixture containing both volatile and non-volatile analytes, thus avoiding separate analytical runs.

1. Sample Preparation:

  • Extract the sample with a suitable solvent such as methanol (B129727) or acetonitrile.

  • Centrifuge and filter the extract through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: 50% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion for C9H16: m/z 125.1 [M+H]+

    • Product Ions: To be determined by direct infusion of a this compound standard.

Visualization of Analytical Workflows

To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of each analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Mixture Containing This compound weigh Weigh Sample sample->weigh add_is Add Internal Standard weigh->add_is seal Seal Vial add_is->seal equilibrate Equilibrate Vial (80°C, 20 min) seal->equilibrate inject Inject Headspace Gas equilibrate->inject gc_sep GC Separation (DB-5ms column) inject->gc_sep ms_detect MS Detection (EI, SIM mode) gc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification vs. Calibration Curve integrate->quantify

Caption: Workflow for HS-GC-MS analysis of this compound.

GCFID_Workflow cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_gcfid GC-FID Analysis cluster_data Data Analysis sample Mixture Containing This compound weigh Weigh Sample sample->weigh add_is Add Internal Standard weigh->add_is seal Seal Vial add_is->seal equilibrate Equilibrate Vial (80°C, 20 min) seal->equilibrate inject Inject Headspace Gas equilibrate->inject gc_sep GC Separation (DB-5 column) inject->gc_sep fid_detect FID Detection gc_sep->fid_detect integrate Peak Integration fid_detect->integrate quantify Quantification vs. Calibration Curve integrate->quantify

Caption: Workflow for HS-GC-FID analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Mixture Containing This compound extract Solvent Extraction sample->extract filter Filter Extract extract->filter lc_sep LC Separation (C18 column) filter->lc_sep msms_detect MS/MS Detection (APCI, MRM mode) lc_sep->msms_detect integrate Peak Integration msms_detect->integrate quantify Quantification vs. Calibration Curve integrate->quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

References

A Comparative Guide to Assessing the Purity of Commercially Available 1,5,5-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercially available 1,5,5-trimethylcyclohexene. It includes detailed experimental protocols, data presentation in structured tables, and workflow visualizations to aid in the selection and implementation of appropriate quality control measures.

Comparison of Analytical Methodologies for Purity Assessment

The determination of purity for a volatile organic compound like this compound primarily relies on chromatographic and spectroscopic techniques. Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most powerful and commonly employed methods.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, followed by detection of ions formed in a hydrogen flame.Combines the separation power of GC with the identification capabilities of mass spectrometry.The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample.
Specificity Moderate, based on retention time. Co-elution can be a challenge.Very high, as it provides structural information from mass spectra, reducing the risk of misidentification.High, provides detailed structural information, allowing for the identification and quantification of impurities.
Sensitivity (LOD) Very high for hydrocarbons, often in the parts-per-million (ppm) range.[1]High, with detection limits that can reach the parts-per-billion (ppb) range.Lower than GC-FID, typically in the 0.01-0.1% w/w range.[1]
Precision (%RSD) Excellent, typically <1% for major components.[1]Good, with precision influenced by the MS detector type and scan speed.Very high, often better than 1%.[1]
Key Advantages Robust, wide linear dynamic range, and lower operational cost. Ideal for routine quantitative analysis of known analytes.[2]Provides definitive identification of unknown impurities.[2]Highly accurate for absolute purity determination without the need for a specific reference standard for each impurity.[3][4]
Key Limitations Does not provide structural information for unknown peaks.Higher initial and maintenance costs compared to GC-FID.[2]Requires a longer relaxation delay for accurate quantification, potentially increasing analysis time.[1]

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for GC-MS and qNMR analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound and its volatile impurities.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with a capillary column.

Materials:

  • Sample of commercial this compound

  • High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)

  • Internal standard (optional, for higher accuracy), e.g., a non-interfering hydrocarbon of known purity.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL). If using an internal standard, add a known amount to the sample solution.

  • Instrumental Parameters:

    • Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5), 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at 10 °C/min.

      • Hold: 5 minutes at 150 °C.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra to reference data or spectral libraries. The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks. For more accurate quantification, a calibration curve can be constructed using an internal or external standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Materials:

  • Sample of commercial this compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-purity, certified internal standard with a known chemical structure and signals that do not overlap with the analyte signals (e.g., maleic anhydride (B1165640) or 1,4-dinitrobenzene).

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh a known amount of the internal standard and add it to the same NMR tube.

    • Add a sufficient volume of the deuterated solvent to completely dissolve both the sample and the internal standard.

  • NMR Acquisition Parameters (¹H NMR):

    • Pulse Angle: 90°

    • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification and should be at least 5 times the longest T₁ relaxation time of the protons being integrated (typically 30-60 seconds for small molecules).[1]

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (S/N > 250:1 for high precision).[1]

    • Spectral Width: Cover the entire proton chemical shift range (e.g., 0-12 ppm).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the signals corresponding to this compound and the internal standard.

    • Calculate the purity based on the ratio of the integrals, the number of protons giving rise to each signal, and the weights of the sample and the internal standard.

Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of commercially available this compound.

Purity_Assessment_Workflow cluster_0 Initial Analysis cluster_1 Primary Purity Assessment cluster_2 Impurity Identification cluster_3 Decision cluster_4 Outcome Sample Acquisition Sample Acquisition Visual Inspection Visual Inspection Sample Acquisition->Visual Inspection Documentation Review Documentation Review Sample Acquisition->Documentation Review GC-FID Screening GC-FID Screening Visual Inspection->GC-FID Screening Documentation Review->GC-FID Screening Purity Specification Met? Purity Specification Met? GC-FID Screening->Purity Specification Met? qNMR for Absolute Purity qNMR for Absolute Purity qNMR for Absolute Purity->Purity Specification Met? GC-MS Analysis GC-MS Analysis Database Search Database Search GC-MS Analysis->Database Search Database Search->qNMR for Absolute Purity Purity Specification Met?->GC-MS Analysis No/Unknown Impurities Accept Lot Accept Lot Purity Specification Met?->Accept Lot Yes Reject Lot Reject Lot Purity Specification Met?->Reject Lot No

Purity assessment workflow for this compound.

Potential Impurities and Alternatives

Common impurities in commercially available this compound are likely to be its structural isomers, residual starting materials from synthesis, and solvents. The presence and concentration of these impurities can significantly impact the outcome of sensitive applications.

Isomers of Trimethylcyclohexene

Several isomers of trimethylcyclohexene exist, and their presence as impurities can be determined by careful analysis of GC-MS and NMR data. These isomers may also be considered as alternatives in certain applications, although their performance characteristics would need to be empirically evaluated.

IsomerStructureBoiling Point (°C)Key Differentiating Features
This compound C9H16~136Unique fragmentation pattern in MS and distinct chemical shifts in NMR.
1,3,5-Trimethylcyclohexene C9H16~138Different retention time in GC and unique NMR spectrum.
3,3,5-Trimethylcyclohexene C9H16~135Similar boiling point to 1,5,5-isomer, requiring spectroscopic differentiation.
1,2,3-Trimethylcyclohexene C9H16~142-146Higher boiling point and distinct spectroscopic data.
1,2,4-Trimethylcyclohexene C9H16~141-143Higher boiling point and unique spectroscopic data.

Note: Boiling points are approximate and can vary with pressure.

It is important to note that while these isomers are potential impurities and alternatives, publicly available, direct quantitative comparisons of their performance against this compound in specific applications like fragrance profiles or reaction kinetics are limited. Such comparisons would typically be conducted internally by research and development departments within commercial organizations.

Logical Relationships of Trimethylcyclohexene Isomers

The following diagram illustrates the structural relationship between this compound and some of its common isomers, highlighting their potential as both impurities and alternatives.

Isomer_Relationships cluster_impurities Potential Impurities / Alternatives This compound This compound 1,3,5-Trimethylcyclohexene 1,3,5-Trimethylcyclohexene This compound->1,3,5-Trimethylcyclohexene Isomeric Relationship 3,3,5-Trimethylcyclohexene 3,3,5-Trimethylcyclohexene This compound->3,3,5-Trimethylcyclohexene Isomeric Relationship Other Isomers (e.g., 1,2,3- & 1,2,4-) Other Isomers (e.g., 1,2,3- & 1,2,4-) This compound->Other Isomers (e.g., 1,2,3- & 1,2,4-) Isomeric Relationship

Isomeric relationships of this compound.

References

A Comparative Guide to Terpene Building Blocks: 1,5,5-Trimethylcyclohexene in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of chemical synthesis and drug discovery, the utilization of renewable and structurally diverse starting materials is of paramount importance. Terpenes, a vast class of naturally occurring hydrocarbons, represent a rich and underexplored reservoir of chiral building blocks. This guide provides a comparative analysis of 1,5,5-trimethylcyclohexene alongside other common terpene building blocks such as limonene (B3431351), α-pinene, β-pinene, 3-carene, and terpinolene. By examining their physicochemical properties, reactivity, and applications, this document aims to equip researchers with the necessary information to make informed decisions in the selection of appropriate terpene synthons for their specific research and development needs.

Physicochemical and Reactivity Comparison

The selection of a suitable building block is often dictated by its physical properties and chemical reactivity. The following table summarizes key data for this compound and other prominent terpene building blocks. It is important to note that while extensive experimental data exists for common terpenes, information on this compound is less abundant.

PropertyThis compoundLimoneneα-Pineneβ-Pinene3-CareneTerpinolene
Molecular Formula C9H16[1]C10H16C10H16[2]C10H16[2]C10H16C10H16
Molar Mass ( g/mol ) 124.22[1]136.23136.24136.24136.23136.23
Boiling Point (°C) ~151 (estimate)[1]176155-156164-166170-172184-186
Density (g/cm³ at 20°C) 0.7981[1]0.8410.8580.8680.860.851
Structure MonocyclicMonocyclicBicyclicBicyclicBicyclicMonocyclic
Key Reactive Sites Trisubstituted endocyclic double bondEndocyclic and exocyclic double bonds[3]Strained four-membered ring, endocyclic double bond[4]Exocyclic double bond, strained four-membered ringCyclopropane ring, endocyclic double bondEndocyclic and exocyclic double bonds
EHOMO (eV) (DFT) N/A-6.07[5]-6.04[5]N/AN/AN/A

Note: Some physical properties for this compound are estimated due to limited available experimental data.

A Density Functional Theory (DFT) study comparing the reactivity of several monoterpenes indicated that thymol (B1683141) and pinene are more reactive than limonene, while cymene and menthol (B31143) are less reactive.[5][6][7] The Highest Occupied Molecular Orbital (HOMO) energy is a key indicator of a molecule's ability to donate electrons in a reaction. A higher HOMO energy generally corresponds to greater reactivity towards electrophiles. The provided data suggests that α-pinene is slightly more reactive than limonene in this regard.[5] While no direct experimental comparison is available for this compound, its trisubstituted double bond suggests it would be reactive towards electrophilic addition, though likely less so than terpenes with more strained systems like α-pinene.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of these building blocks. Below are representative protocols for common transformations involving terpenes.

Protocol 1: Free-Radical Polymerization of Terpene Monomers

This protocol describes a general procedure for the free-radical polymerization of terpene monomers, which can be adapted for various terpenes to produce bio-based polymers.[3]

Materials:

  • Terpene monomer (e.g., limonene, β-pinene)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., toluene, xylenes)

  • Nitrogen or Argon source

  • Reaction flask with a condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Precipitating solvent (e.g., methanol, ethanol)

Procedure:

  • The terpene monomer and solvent are added to the reaction flask under an inert atmosphere (N2 or Ar).

  • The initiator (AIBN) is added to the mixture. The concentration of the initiator will influence the molecular weight of the resulting polymer.

  • The reaction mixture is heated to the desired temperature (typically 60-80 °C for AIBN) and stirred vigorously.

  • The polymerization is allowed to proceed for a specified time (e.g., 24-48 hours). The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to measure monomer consumption.

  • After the desired conversion is reached, the reaction is terminated by cooling the flask in an ice bath.

  • The polymer is precipitated by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., methanol).

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

  • The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination and Nuclear Magnetic Resonance (NMR) for structural analysis.

Protocol 2: Synthesis of δ-Damascone from a Trimethylcyclohexene Derivative

Reaction: Diels-Alder addition of penta-1,3-diene to 3-bromo-4-methylpent-3-en-2-one.[8]

Materials:

  • Penta-1,3-diene

  • 3-Bromo-4-methylpent-3-en-2-one

  • Aluminum chloride (catalyst)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, the dienophile (3-bromo-4-methylpent-3-en-2-one) is dissolved in the anhydrous solvent.

  • The solution is cooled to a low temperature (e.g., -78 °C).

  • The Lewis acid catalyst, aluminum chloride, is added portion-wise.

  • The diene (penta-1,3-diene) is then added slowly to the reaction mixture.

  • The reaction is stirred at low temperature for several hours and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure.

  • The resulting product, a stereoisomeric mixture of 4-acetyl-4-bromo-3,5,5-trimethylcyclohexenes, can then be purified by column chromatography. This intermediate is a precursor to δ-damascone.[8]

Visualizing Terpene Relationships and Reactions

Diagrams are powerful tools for understanding complex chemical relationships and pathways.

Terpene_Classification cluster_isoprene Isoprene (B109036) Unit (C5) cluster_terpenes Terpene Classes Isoprene Isoprene (C5H8) Monoterpenes Monoterpenes (C10) (e.g., Limonene, Pinene) Isoprene->Monoterpenes x2 Sesquiterpenes Sesquiterpenes (C15) (e.g., Farnesol) Isoprene->Sesquiterpenes x3 Diterpenes Diterpenes (C20) (e.g., Taxol precursor) Isoprene->Diterpenes x4 Triterpenes Triterpenes (C30) (e.g., Squalene) Isoprene->Triterpenes x6

Caption: Classification of terpenes based on the number of isoprene units.

Pinene_Derivatives cluster_starting Starting Terpenes cluster_fragrance Fragrance & Flavor Compounds alpha_Pinene α-Pinene Myrcene Myrcene alpha_Pinene->Myrcene Pyrolysis beta_Pinene β-Pinene beta_Pinene->Myrcene Pyrolysis Geraniol Geraniol Myrcene->Geraniol Nerol Nerol Myrcene->Nerol Linalool Linalool Myrcene->Linalool Menthol Menthol Geraniol->Menthol Hydrogenation

Caption: Synthesis of valuable fragrance and flavor compounds from pinenes.

Conclusion

This compound represents a potentially valuable, yet underutilized, terpene building block. While direct comparative data on its performance against more common terpenes is limited, its structural features suggest utility in a range of chemical transformations. This guide has provided a foundational comparison of this compound with established terpene synthons like limonene and the pinenes, highlighting their respective properties and synthetic potential. The provided experimental protocols and diagrams offer practical insights for researchers looking to incorporate these renewable building blocks into their synthetic strategies. Further experimental investigation into the reactivity and applications of this compound is warranted to fully unlock its potential in fine chemical synthesis, polymer science, and drug development.

References

A Comparative Analysis of Theoretical and Experimental Spectroscopic Data for 1,5,5-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 1,5,5-trimethylcyclohexene, presenting a comparison between theoretical predictions and available experimental data. This guide aims to provide a comprehensive reference for the identification and characterization of this compound.

Data Presentation

The following tables summarize the available experimental and theoretically predicted spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Atom NumberPredicted Chemical Shift (δ, ppm)
25.31
31.89
41.41
61.89
71.63
80.94
90.94

Predicted using NMRDB.org ('Spinus' engine).

Table 2: ¹³C NMR Spectroscopic Data

Atom NumberExperimental Chemical Shift (δ, ppm)[1]Predicted Chemical Shift (δ, ppm)
1135.2133.6
2121.7121.2
335.134.6
420.119.5
532.531.9
643.142.5
723.823.2
828.728.1
928.728.1

Experimental data from SpectraBase. Predicted data from NMRDB.org ('Spinus' engine).

Table 3: Significant IR Absorption Peaks (Predicted)

Predicted Wavenumber (cm⁻¹)IntensityAssignment
2955StrongC-H stretch (alkane)
2925StrongC-H stretch (alkane)
2868MediumC-H stretch (alkane)
1674WeakC=C stretch (alkene)
1458MediumC-H bend (alkane)
1365MediumC-H bend (gem-dimethyl)

Predicted using ChemInfo.org.

Table 4: Major Mass Spectrometry Fragments (Predicted)

m/zPredicted Fragment
124[M]⁺ (Molecular Ion)
109[M - CH₃]⁺
82Retro-Diels-Alder fragmentation
67

Predicted based on general fragmentation rules for cyclohexene (B86901) derivatives.

Experimental and Computational Protocols

Experimental Methodologies

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and comparison. While specific protocols for the experimental data cited for this compound are not available, the following are general standard procedures for each technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Typically, 5-25 mg of the analyte is dissolved in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2][3] The solution should be free of particulate matter.[2][3]

    • ¹H NMR Acquisition: A standard one-pulse experiment is commonly used.[4] Key parameters include a sufficient number of scans for an adequate signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).[4]

    • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each unique carbon.[5][6][7] A longer relaxation delay may be necessary for quaternary carbons.[5][7]

  • Infrared (IR) Spectroscopy:

    • Attenuated Total Reflectance (ATR)-FTIR: A small amount of the liquid or solid sample is placed directly on the ATR crystal.[8][9][10] A background spectrum of the clean, empty crystal is recorded first.[10] The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[8][9]

  • Mass Spectrometry (MS):

    • Electron Ionization (EI): The sample is introduced into the ion source, typically after separation by gas chromatography (GC). The molecules are bombarded with a beam of electrons (usually at 70 eV), causing ionization and fragmentation.[11][12][13] The resulting ions are then separated by their mass-to-charge ratio.[12]

Computational Methodologies

The theoretical data presented in this guide were generated using publicly accessible online prediction tools.

  • NMR Prediction: The ¹H and ¹³C NMR spectra were predicted using the NMRDB.org web-based service, which utilizes the 'Spinus' prediction engine. This tool employs a combination of algorithms, including neural networks and increment-based methods, to estimate chemical shifts.

  • IR Prediction: The theoretical IR spectrum was generated using ChemInfo.org. This tool predicts the vibrational frequencies and intensities based on the molecular structure.

  • Mass Spectrometry Fragmentation: The major fragments were predicted based on established fragmentation patterns for cyclohexene derivatives, such as the retro-Diels-Alder reaction, which is a characteristic fragmentation pathway for this class of compounds.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing theoretical and experimental spectroscopic data for the characterization of this compound.

G cluster_exp Experimental Data Acquisition cluster_theo Theoretical Data Generation cluster_comp Data Comparison and Analysis cluster_char Compound Characterization exp_nmr NMR Spectroscopy (¹H and ¹³C) comp_nmr Compare Chemical Shifts and Coupling Patterns exp_nmr->comp_nmr exp_ir IR Spectroscopy comp_ir Compare Peak Positions and Intensities exp_ir->comp_ir exp_ms Mass Spectrometry comp_ms Compare m/z of Molecular Ion and Fragments exp_ms->comp_ms theo_nmr NMR Prediction (e.g., NMRDB.org) theo_nmr->comp_nmr theo_ir IR Prediction (e.g., ChemInfo.org) theo_ir->comp_ir theo_ms MS Fragmentation Prediction theo_ms->comp_ms characterization Structural Confirmation of This compound comp_nmr->characterization comp_ir->characterization comp_ms->characterization

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This guide provides a foundational comparison of theoretical and available experimental spectroscopic data for this compound. The presented data and protocols serve as a valuable resource for the identification and characterization of this compound. The limitations in the availability of a complete experimental dataset highlight the growing importance of reliable computational prediction tools in modern chemical research. As more experimental data becomes available, a more comprehensive comparison will be possible, further refining our understanding of the spectroscopic properties of this molecule.

References

Safety Operating Guide

Safe Disposal of 1,5,5-Trimethylcyclohexene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An imperative guide to the responsible and safe management of 1,5,5-Trimethylcyclohexene waste, ensuring the protection of personnel and the environment.

This document provides essential, step-by-step procedures for the proper disposal of this compound, a flammable liquid that may cause skin irritation. Adherence to these guidelines is critical for minimizing risks and maintaining a safe laboratory environment. This information is intended for researchers, scientists, and drug development professionals who handle this chemical.

I. Immediate Safety and Hazard Information

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. This substance is classified as a flammable liquid.[1][2] Appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat, should be worn at all times to prevent skin and eye contact.[3] All handling procedures should be conducted in a well-ventilated area.[3]

II. Waste Collection and Storage

Proper segregation and storage of chemical waste are the foundational steps for safe disposal.

  • Containerization: Collect this compound waste in a designated, properly labeled container.[1][4] The container should be robust and compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: It is imperative to store this compound waste separately from incompatible materials, particularly oxidizing agents.

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, and open flames.[1][2]

III. Disposal Procedures

Under no circumstances should this compound be disposed of down the drain or mixed with general laboratory waste.[3] The approved disposal methods are as follows:

  • Licensed Chemical Destruction: The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant.[3]

  • Controlled Incineration: An alternative method is controlled incineration with flue gas scrubbing.[3] This process must be carried out in a permitted hazardous waste incinerator to ensure complete combustion and to neutralize harmful byproducts.

To arrange for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

IV. Management of Contaminated Materials

Any materials that come into contact with this compound must be treated as hazardous waste.

  • Contaminated Packaging: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill or via controlled incineration for combustible materials.[3]

  • Spill Cleanup Materials: In the event of a spill, contain the substance using a non-combustible absorbent material like vermiculite, sand, or earth.[2] The collected material must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above.

Operational Workflow for Disposal

The following diagram illustrates the step-by-step process for the safe disposal of this compound.

cluster_collection Waste Collection & Storage cluster_disposal Disposal Procedure cluster_spill Spill & Contaminated Material Management collect Collect Waste in Designated Container label_container Label Container as 'Hazardous Waste' collect->label_container segregate Segregate from Incompatible Materials label_container->segregate store Store in Cool, Ventilated Area segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs licensed_destruction Licensed Chemical Destruction Plant contact_ehs->licensed_destruction Primary controlled_incineration Controlled Incineration contact_ehs->controlled_incineration Alternative contain_spill Contain Spill with Absorbent Material collect_spill Collect & Seal in Labeled Container contain_spill->collect_spill dispose_spill Dispose as Hazardous Waste collect_spill->dispose_spill dispose_spill->contact_ehs rinse_packaging Triple-Rinse or Puncture Packaging dispose_packaging Dispose of Packaging Appropriately rinse_packaging->dispose_packaging dispose_packaging->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,5,5-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,5,5-Trimethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Chemical Properties and Hazards

This compound is a flammable liquid and vapor. While specific quantitative toxicity data is limited, it should be handled with care, assuming it may cause skin and eye irritation.

Physical Properties

PropertyValue
Molecular FormulaC₉H₁₆
Molar Mass124.22 g/mol [1]
Density0.7981 g/cm³[1]
Boiling Point151.06°C (estimate)[1]
Melting Point-91.55°C (estimate)[1]

Safety and Hazard Information

HazardDescription
Flammability Highly flammable liquid and vapour.[2] Vapors are heavier than air and may travel to ignition sources.
Health Hazards May be harmful if swallowed and enters airways. Causes skin irritation.[3] May cause serious eye irritation. The toxicological properties have not been thoroughly investigated.[3]
Environmental Hazards Very toxic to aquatic life with long lasting effects.
Exposure Limits Occupational Exposure Limits (OELs) have not been established for this compound.[4]
Flash Point Specific flash point data for this compound is not readily available. Treat as a highly flammable liquid.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.
Body Protection Flame-retardant lab coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[4]

Operational Plan: Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Ensure an eyewash station and safety shower are readily accessible.

  • Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[2][3]

  • Use non-sparking tools and equipment.[4]

  • Ground and bond containers when transferring large volumes to prevent static discharge.[3]

2. Handling and Use:

  • Wear the appropriate PPE as specified in the table above.

  • Keep the container tightly closed when not in use.[2]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[4]

  • Dispense the smallest amount necessary for the procedure.

  • If heating is required, use a water bath, heating mantle, or other controlled heating source. Do not use an open flame.

3. Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, well-ventilated area designated for flammable liquids.[2][4]

  • Store away from incompatible materials, such as oxidizing agents.[2]

4. Spill Management:

  • In case of a small spill, absorb the material with a non-combustible absorbent, such as sand or vermiculite.[2]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Collect the absorbed material and contaminated debris into a sealed container for hazardous waste disposal.[5]

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[5]

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Labeling and Storage of Waste:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Store the waste container in a designated satellite accumulation area for flammable liquids.

  • Keep the container closed at all times except when adding waste.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[3]

  • Do not dispose of this compound down the drain or in the regular trash.[4]

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

prep Preparation ppe Don PPE prep->ppe handling Chemical Handling ppe->handling waste_collection Waste Collection handling->waste_collection spill Spill? handling->spill storage Temporary Storage storage->handling storage->waste_collection disposal Final Disposal waste_collection->disposal end End of Process disposal->end spill->storage No spill_cleanup Spill Cleanup spill->spill_cleanup Yes spill_cleanup->waste_collection

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.